Miglustat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-FJEDJHNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675736 | |
| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355012-88-3 | |
| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
miglustat hydrochloride mechanism of action explained
An In-depth Technical Guide to the Mechanism of Action of Miglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (N-butyldeoxynojirimycin), an N-alkylated imino sugar, operates as a pivotal agent in the management of specific lysosomal storage disorders through a mechanism known as substrate reduction therapy (SRT). This technical guide delineates the core molecular action of this compound, its enzymatic interactions, and the resultant pathophysiological consequences. It consolidates key quantitative data from enzymatic and clinical studies and provides an overview of the methodologies employed in its functional characterization.
Core Mechanism of Action: Substrate Reduction Therapy
Miglustat's primary mechanism of action is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase.[1][2] This enzyme is integral to the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the pathway for most glycosphingolipids.[3][4]
In lysosomal storage disorders such as Type 1 Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[5] By inhibiting GCS, miglustat reduces the rate of glucosylceramide synthesis.[6] This "substrate reduction" approach aims to establish a balance between the rate of biosynthesis of glycosphingolipids and their impaired rate of catabolism, thereby preventing the pathological accumulation of glucosylceramide in lysosomes and ameliorating the clinical manifestations of the disease.[3][4]
This mechanism is distinct from enzyme replacement therapy (ERT), which involves administering a recombinant form of the deficient enzyme.[1] Miglustat's ability to cross the blood-brain barrier also makes it a therapeutic option for neurological conditions like Niemann-Pick disease type C (NPC), where it is believed to reduce the secondary accumulation of glycosphingolipids in the central nervous system.[7]
dot
Caption: Mechanism of miglustat as a competitive inhibitor of glucosylceramide synthase.
Quantitative Data
Enzymatic Inhibition
Miglustat acts as a competitive inhibitor of glucosylceramide synthase. The half-maximal inhibitory concentration (IC50) has been determined in various in vitro systems.
| Parameter | Value | Enzyme Source | Reference(s) |
| IC50 | 20-37 µM | In vitro cell-based assays | [2][3] |
Note: Some studies suggest miglustat is a more potent inhibitor of off-target non-lysosomal β-glucosidase 2 (GBA2), with IC50 values in the nanomolar range, which may contribute to its pharmacological profile.[1]
Clinical Efficacy in Type 1 Gaucher Disease
The pivotal clinical trial for miglustat in treatment-naïve adult patients with mild to moderate Type 1 Gaucher disease demonstrated significant clinical improvements over time. The data below represents mean changes from baseline.
| Parameter | 12-Month Follow-up | 36-Month Follow-up | Reference(s) |
| Spleen Volume | -19.0% | -29.6% | [8][9][10] |
| Liver Volume | -12.1% | -17.5% | [8][9][10] |
| Hemoglobin Concentration | +0.26 g/dL | +0.95 g/dL | [8][9][10] |
| Platelet Count | +8.29 x 10⁹/L | +22.2 x 10⁹/L | [8][9][10] |
Clinical Efficacy in Niemann-Pick Disease Type C (NPC)
In NPC, miglustat therapy is aimed at stabilizing the progressive neurological manifestations.
| Parameter | Finding | Reference(s) |
| Neurological Progression | Mean annual progression on a disability scale decreased from +0.11 units/year (pre-treatment) to -0.01 units/year (on-treatment), indicating disease stabilization. | [11] |
| Survival | Treatment was associated with a significant reduction in the risk of mortality (Hazard Ratio = 0.51). | [12] |
| Saccadic Eye Movements | Improvement or stabilization of horizontal saccadic eye movement (HSEM) velocity observed over 12-24 months. | [13][14] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a representative in vitro method to determine the inhibitory activity of compounds like miglustat on GCS.
Objective: To quantify the IC50 value of miglustat for GCS.
Principle: The assay measures the enzymatic conversion of a ceramide substrate to glucosylceramide. The inhibition is quantified by comparing the rate of product formation in the presence and absence of the inhibitor. A common method involves using a fluorescently labeled substrate and separating the product by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Enzyme Preparation: A microsomal fraction containing GCS is prepared from a suitable cell line (e.g., cultured human skin fibroblasts or insect cells overexpressing the enzyme) via differential centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., water) and serially diluted to create a range of concentrations for the assay.
-
Assay Execution:
-
In a microcentrifuge tube, the enzyme preparation (e.g., 10-20 µg of microsomal protein) is pre-incubated with varying concentrations of miglustat or vehicle control for 15 minutes at 37°C.
-
The reaction is initiated by adding the substrates: UDP-glucose (e.g., 10 µM) and a fluorescent ceramide analogue, such as NBD-C6-ceramide (e.g., 20 µM).
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
-
Reaction Termination and Lipid Extraction: The reaction is stopped by adding a chloroform/methanol mixture (e.g., 2:1 v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids (substrate and product) is collected.
-
Quantification:
-
The dried lipid extract is reconstituted in a suitable solvent.
-
The fluorescent product (NBD-C6-glucosylceramide) is separated from the unreacted substrate (NBD-C6-ceramide) using normal-phase HPLC.
-
Fluorescence is detected (e.g., Ex/Em = 465/535 nm), and the peak area corresponding to the product is integrated.
-
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
dot
Caption: Experimental workflow for a GCS inhibition assay.
Measurement of Horizontal Saccadic Eye Movement (HSEM) Velocity
This protocol outlines a general method for quantifying saccadic eye movements, a key neurological endpoint in NPC clinical trials.
Objective: To measure the peak velocity of horizontal saccades to assess neurological function.
Principle: Saccades are rapid, voluntary eye movements that shift the fovea to a new visual target. Neurological deficits, such as those in NPC, can slow the velocity of these movements. Infrared oculography is a non-invasive technique that tracks pupil position to provide high-resolution data on eye movement dynamics.
Methodology:
-
Subject Preparation: The subject is seated in a comfortable position with their head stabilized, typically using a chin and forehead rest, to prevent head movements from influencing the recordings.
-
System Calibration: The infrared oculography system is calibrated for the individual subject. This involves having the subject fixate on a series of targets presented at known locations on a screen. The system's software uses these points to create a model that accurately maps recorded pupil data to degrees of visual angle.
-
Saccade Task:
-
A central fixation point is displayed on the screen. The subject is instructed to keep their eyes on this point.
-
The central point disappears, and simultaneously, a peripheral target appears at a fixed horizontal position (e.g., 10 or 15 degrees to the left or right).
-
The subject is instructed to look at the new target as quickly and accurately as possible.
-
This task is repeated multiple times in both directions (left and right) in a randomized order to collect a sufficient number of saccades for analysis.
-
-
Data Acquisition: The eye tracker records the horizontal and vertical position of the eyes at a high sampling rate (e.g., 500-1000 Hz) throughout the task.
-
Data Analysis:
-
The raw position data is filtered to remove noise.
-
Velocity is calculated from the position data (first derivative).
-
An algorithm is used to automatically detect the onset and offset of each saccade based on velocity and acceleration thresholds.
-
For each valid saccade, key parameters are calculated, including:
-
Peak Velocity: The maximum velocity reached during the saccade (degrees/second).
-
Latency: The time from target appearance to saccade onset (milliseconds).
-
Gain (Accuracy): The ratio of the actual saccade amplitude to the target amplitude.
-
-
The mean peak velocity for saccades of a given amplitude is used as the primary outcome measure.
-
References
- 1. researchgate.net [researchgate.net]
- 2. piramalcriticalcare.com [piramalcriticalcare.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dovepress.com [dovepress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharmaline.co.il [pharmaline.co.il]
- 10. ec.europa.eu [ec.europa.eu]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. mdpi-res.com [mdpi-res.com]
- 13. glucosylceramide synthase inhibitors: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of N-butyldeoxynojirimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, is an iminosugar that has garnered significant attention in the scientific community for its therapeutic potential in treating various diseases, most notably lysosomal storage disorders such as Gaucher disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of NB-DNJ, tailored for researchers, scientists, and professionals in drug development.
Discovery and Therapeutic Rationale
The journey of N-butyldeoxynojirimycin (NB-DNJ) began with the exploration of iminosugars, which are analogs of monosaccharides where the ring oxygen is replaced by a nitrogen atom. Initially, deoxynojirimycin (DNJ) and its N-alkylated derivatives were identified as inhibitors of N-linked oligosaccharide processing enzymes, specifically α-glucosidase I and II.[2] This property sparked interest in their potential as antiviral agents.
A pivotal discovery revealed that N-alkylation of deoxynojirimycin, particularly with a butyl or hexyl chain, conferred a novel inhibitory activity against glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase).[2][3] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] This finding was a significant breakthrough, as it presented a new therapeutic strategy for managing glycosphingolipid lysosomal storage disorders. These genetic diseases, such as Gaucher and Tay-Sachs disease, are characterized by the harmful accumulation of GSLs in lysosomes due to deficient activity of specific catabolic enzymes.[4][5] By inhibiting the synthesis of the substrate, NB-DNJ can reduce its accumulation, a concept known as Substrate Reduction Therapy (SRT).[6]
Synthesis of N-butyldeoxynojirimycin
Several synthetic routes to N-butyldeoxynojirimycin have been developed, with many starting from D-glucose. A common and efficient method involves the following key transformations:
Synthesis from D-Glucose: A Step-by-Step Methodology[7]
-
Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: D-glucose is treated with acetone in the presence of a catalyst (e.g., sulfuric acid) to protect four of the five hydroxyl groups as two isopropylidene acetals.
-
Oxidation of the C-3 Hydroxyl Group: The free hydroxyl group at the C-3 position is oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Reductive Amination: The resulting ketone is subjected to reductive amination with n-butylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step introduces the N-butyl group and forms the piperidine ring precursor.
-
Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis, typically with aqueous acetic acid or trifluoroacetic acid, to yield N-butyldeoxynojirimycin.
-
Purification: The final product is purified by crystallization or column chromatography.
Mechanism of Action
The primary mechanism of action of N-butyldeoxynojirimycin is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (UGCG).[1] By mimicking the glucose moiety of the UDP-glucose substrate, NB-DNJ binds to the active site of the enzyme, thereby preventing the transfer of glucose to ceramide. This inhibition reduces the production of glucosylceramide, the precursor for a vast array of complex glycosphingolipids.
dot
Caption: Inhibition of Glycosphingolipid Biosynthesis by NB-DNJ.
In addition to its effect on UGCG, NB-DNJ is also an inhibitor of α-glucosidases I and II, enzymes involved in the processing of N-linked glycoproteins in the endoplasmic reticulum.[2] This dual activity has been explored for its potential antiviral effects, particularly against enveloped viruses that rely on host cell glycosylation machinery for proper folding of their envelope proteins.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of N-butyldeoxynojirimycin has been quantified against various target enzymes. The following tables summarize key inhibitory constants.
| Enzyme | Species/Source | IC50 (µM) | Ki (µM) | Reference(s) |
| UDP-glucose:ceramide glucosyltransferase | Rat recombinant | 32 | - | [1] |
| β-Glucosidase 2 | Rat recombinant | 81 | - | [1] |
| α-Glucosidase I | Pig kidney | 0.1 | - | - |
| α-Glucosidase II | Pig kidney | 1.0 | - | - |
| Sucrase | Rat intestine | 0.43 | - | [5] |
| Isomaltase | Rat intestine | 0.34 | - | [5] |
Note: IC50 and Ki values can vary depending on the assay conditions and enzyme source.
Experimental Protocols
UDP-glucose:ceramide glucosyltransferase (UGCG) Inhibition Assay
This protocol is based on the principles of the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced as a byproduct of the glucosyltransferase reaction.[7]
Materials:
-
Recombinant human UGCG
-
UDP-glucose (substrate)
-
Ceramide (substrate)
-
N-butyldeoxynojirimycin (inhibitor)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂)
-
96-well white microplates
Procedure:
-
Prepare serial dilutions of NB-DNJ in the assay buffer.
-
In a 96-well plate, add 5 µL of the NB-DNJ dilutions or vehicle control.
-
Add 10 µL of a mixture containing UGCG and ceramide to each well.
-
Initiate the reaction by adding 10 µL of UDP-glucose.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 25 µL of UDP-Glo™ Reagent to each well to stop the enzymatic reaction and initiate the UDP detection reaction.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each NB-DNJ concentration and determine the IC50 value.
dot
Caption: Workflow for the UGCG Inhibition Assay.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
N-butyldeoxynojirimycin
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of NB-DNJ in phosphate buffer.
-
In a 96-well plate, add 50 µL of the NB-DNJ dilutions or vehicle control.
-
Add 50 µL of α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assay in Gaucher Disease Fibroblasts
This protocol evaluates the effect of NB-DNJ on the activity of mutant acid β-glucosidase in fibroblasts derived from Gaucher disease patients.[1][8]
Materials:
-
Gaucher disease patient-derived fibroblasts (e.g., carrying the N370S mutation)
-
COS-7 cells (for transfection studies)
-
Plasmids containing wild-type and mutant GBA genes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
N-butyldeoxynojirimycin
-
Lysis buffer
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate for β-glucosidase
Procedure:
-
Culture Gaucher fibroblasts or transfected COS-7 cells in standard conditions.
-
Treat the cells with varying concentrations of NB-DNJ (e.g., 10 µM) or vehicle control for 6 days.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Measure the acid β-glucosidase activity by incubating the cell lysates with the fluorogenic substrate 4-MUG at an acidic pH (e.g., 4.5).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Express the enzyme activity as nmol/hour/mg of protein and compare the activity in treated versus untreated cells.
dot
Caption: Workflow for Cell-Based Assay in Gaucher Disease Fibroblasts.
Evaluation in a Tay-Sachs Disease Mouse Model
This protocol outlines the in vivo evaluation of NB-DNJ in a mouse model of Tay-Sachs disease to assess its ability to reduce GM2 ganglioside accumulation in the brain.[5][9]
Materials:
-
Tay-Sachs disease mouse model (e.g., Hexa-/- mice)
-
N-butyldeoxynojirimycin
-
Control and NB-DNJ-formulated chow
-
Thin-layer chromatography (TLC) equipment
-
Reagents for ganglioside extraction and visualization
Procedure:
-
Wean Tay-Sachs model mice and divide them into control and treatment groups.
-
Feed the treatment group with chow containing NB-DNJ (e.g., 2400 mg/kg) and the control group with standard chow.
-
Maintain the treatment for a specified period (e.g., from weaning to 12 weeks of age).
-
At the end of the treatment period, euthanize the mice and harvest the brains.
-
Extract the total lipids from the brain tissue.
-
Separate the gangliosides from the total lipid extract using techniques like Folch partitioning.
-
Analyze the ganglioside composition by thin-layer chromatography (TLC).
-
Visualize the gangliosides on the TLC plate using a reagent such as resorcinol-HCl.
-
Quantify the amount of GM2 ganglioside accumulation by densitometry and compare the levels between the treated and control groups.
Conclusion
N-butyldeoxynojirimycin represents a successful example of rational drug design, evolving from an antiviral candidate to a clinically approved therapy for a lysosomal storage disorder. Its discovery as an inhibitor of glycosphingolipid biosynthesis opened up a new therapeutic avenue based on substrate reduction. The synthetic routes are well-established, and its mechanism of action is well-characterized. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of NB-DNJ and other iminosugars. As research continues, the full therapeutic potential of this versatile molecule may yet be expanded to other disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. cloud-clone.com [cloud-clone.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Approaches to Tay-Sachs Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Miglustat Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties and structural characteristics of miglustat hydrochloride. The information is presented to support research, drug development, and scientific understanding of this important compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are provided.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is the hydrochloride salt of miglustat, an N-alkylated iminosugar that is a synthetic analogue of D-glucose.[2] The hydrochloride salt is the form used in the approved pharmaceutical product.
Quantitative Data
The key chemical and physical properties of miglustat and its hydrochloride salt are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| Chemical Name | (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride | [3] |
| Alternative Names | N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride | [3][4] |
| CAS Number | 210110-90-0 | [5] |
| Molecular Formula | C₁₀H₂₂ClNO₄ | [3] |
| Molecular Weight | 255.74 g/mol | [5] |
Table 2: Physicochemical Properties of Miglustat and this compound
| Property | Value | Form | Source(s) |
| Melting Point | 169-172 °C | Hydrochloride | [6] |
| 125-128 °C | Free Base | ||
| Boiling Point | Data not readily available | - | |
| Solubility in Water | Soluble to 75 mM | Hydrochloride | [5] |
| ≥ 34 mg/mL | Hydrochloride | [3] | |
| Highly soluble (>1000 mg/mL) | Free Base | [6] | |
| Solubility in DMSO | Soluble to 75 mM | Hydrochloride | [5] |
| 65 mg/mL (requires sonication) | Hydrochloride | [3] | |
| Predicted pKa (Strongest Acidic) | 12.9 | Free Base | [7] |
| Predicted pKa (Strongest Basic) | 8.49 | Free Base | [7] |
Chemical Structure
The structural details of miglustat are crucial for understanding its biological activity.
Table 3: Structural Information of Miglustat
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | [6] |
| SMILES | CCCCN1C--INVALID-LINK--O)O">C@@HO | [6] |
Mechanism of Action and Signaling Pathway
Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase.[1] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[2][4] By inhibiting this enzyme, miglustat reduces the production of glucosylceramide and its downstream metabolites. This mode of action is the basis for its therapeutic use in certain lysosomal storage disorders where the accumulation of glycosphingolipids is pathogenic.[4]
Experimental Protocols
The following sections detail the general methodologies used to determine the key chemical properties of this compound.
Determination of Melting Point
The melting point of this compound is typically determined using the capillary method .
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
-
Observation: As the temperature nears the melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The range between these two temperatures is reported as the melting point range.
Determination of Aqueous Solubility
The equilibrium solubility of this compound is commonly determined using the shake-flask method .
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a specific buffer in a sealed container (e.g., a glass vial).
-
Equilibration: The container is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the quantification step.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Miglustat - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Miglustat (HMDB0014563) [hmdb.ca]
An In-depth Technical Guide to Glucosylceramide Synthase Inhibition by Miglustat
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (N-butyldeoxynojirimycin) is a pivotal small molecule inhibitor of glucosylceramide synthase (GCS), a critical enzyme in the biosynthesis of glycosphingolipids (GSLs).[1] By competitively and reversibly inhibiting GCS, miglustat serves as a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders.[2] This therapeutic approach aims to decrease the rate of GSL synthesis, thereby alleviating the pathological accumulation of these lipids in cells.[3] This document provides a comprehensive technical overview of the mechanism of action of miglustat, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes. It is intended to serve as a detailed resource for professionals engaged in research and drug development in the field of lysosomal storage diseases and glycobiology.
Core Mechanism of Action: Substrate Reduction Therapy
The fundamental principle behind miglustat's therapeutic effect is Substrate Reduction Therapy (SRT). In several lysosomal storage disorders, a genetic defect leads to the deficiency of a specific lysosomal enzyme responsible for the degradation of glycosphingolipids.[3] For instance, Gaucher disease is characterized by a deficiency in the enzyme glucocerebrosidase, which is necessary to break down glucosylceramide.[4] This deficiency results in the progressive accumulation of glucosylceramide within the lysosomes of macrophages and other cells, leading to cellular dysfunction and the clinical manifestations of the disease.[5][6]
Miglustat addresses this issue not by replacing the deficient enzyme, but by reducing the amount of substrate available for that enzyme. It is a reversible, competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide.[1][7] By inhibiting GCS, miglustat reduces the overall production of glucosylceramide.[4] This reduction in synthesis helps to restore a metabolic balance where the residual activity of the deficient degradative enzyme is sufficient to handle the reduced substrate load, thereby preventing or reducing the pathological accumulation of lipids.[7]
Because miglustat is a small, orally bioavailable molecule, it can be distributed to various tissues and has been shown to cross the blood-brain barrier, making it a potential therapeutic for neuronopathic forms of glycosphingolipid storage disorders.[8][9]
Quantitative Data Summary
The efficacy and pharmacological profile of miglustat have been characterized through numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Parameter | Enzyme/Cell Type | Value | Reference(s) |
| IC₅₀ | Glucosylceramide Synthase | 20 - 50 µM | [10] |
| Concentration for Reversal of Glucosylceramide Storage | In vitro models of Gaucher's disease | 5 - 50 µM | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference(s) |
| Oral Bioavailability | Rat | 40 - 60% | [11][12] |
| Oral Bioavailability | Human | ~97% | [9] |
| Time to Max. Plasma Conc. (Tₘₐₓ) | Human | 2 - 2.5 hours | [9] |
| Elimination Half-life (t₁/₂) | Human | 6 - 7 hours | [2] |
| Protein Binding | Human | Nil | [2] |
| Distribution | Human | Crosses the blood-brain barrier | [9] |
| Excretion | Human | Primarily renal (unchanged) | [2][9] |
Table 3: Clinical Efficacy in Type 1 Gaucher Disease (12-Month Studies)
| Parameter | Mean Change from Baseline | p-value | Reference(s) |
| Spleen Volume | -19% | < 0.001 | [6][13] |
| Liver Volume | -12% | < 0.001 | [6][13] |
| Hemoglobin Concentration | +0.26 g/dL (slight improvement) | - | [6][13] |
| Platelet Count | +8.7 x 10⁹/L (slight improvement) | - | [13] |
| Chitotriosidase Activity | -16.4% | < 0.001 | [13] |
Visualizations of Pathways and Workflows
Glycosphingolipid Biosynthesis Pathway and Miglustat Inhibition
Caption: Glycosphingolipid synthesis pathway showing inhibition of GCS by miglustat.
Mechanism of Substrate Reduction Therapy (SRT)
Caption: Logic diagram illustrating the principle of Substrate Reduction Therapy.
Experimental Workflow for In Vitro GCS Inhibition Assay
Caption: A typical experimental workflow for an in vitro GCS inhibition assay.
Detailed Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies designed to measure GCS activity in cell or tissue extracts and assess its inhibition.[7][8][14]
Objective: To quantify the enzymatic activity of GCS and determine the IC₅₀ of an inhibitor like miglustat.
Materials:
-
Enzyme Source: Cultured cells or tissue samples.
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 µg/mL leupeptin, 10 µg/mL aprotinin, 25 µM phenylmethylsulfonyl fluoride. For membrane-bound GCS, 0.5% Triton X-100 can be included.[8][15]
-
Substrates:
-
Fluorescent ceramide analog: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-ceramide).
-
UDP-glucose.
-
-
Inhibitor: Miglustat dissolved in an appropriate solvent (e.g., water or DMSO).
-
Reaction Termination/Lipid Extraction Solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v).
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or High-Performance Thin-Layer Chromatography (HPTLC) plate scanner.
-
Protein Quantification: Bicinchoninic acid (BCA) assay kit.
Procedure:
-
Preparation of Enzyme Source:
-
Harvest cells or dissect tissue on ice.
-
Homogenize the sample in ice-cold Homogenization Buffer using a sonicator or Dounce homogenizer.
-
(Optional) Isolate microsomes by ultracentrifugation (e.g., 100,000 x g for 60 min) to enrich for GCS. Resuspend the microsomal pellet in buffer.
-
Determine the protein concentration of the homogenate or microsomal fraction using the BCA assay.
-
-
Enzyme Reaction and Inhibition:
-
In microcentrifuge tubes, prepare reaction mixtures. For each reaction, add 20-50 µg of protein from the enzyme source.
-
For inhibition assays, pre-incubate the enzyme with varying concentrations of miglustat (or vehicle control) for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrates: NBD C6-ceramide (final concentration ~5-10 µM) and UDP-glucose (final concentration ~25-50 µM). The final reaction volume is typically 100-200 µL.
-
Incubate the reaction at 37°C for 30-60 minutes in a shaking water bath.
-
-
Lipid Extraction:
-
Terminate the reaction by adding 4-5 volumes of Chloroform:Methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids (substrate and product).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried lipids in a small volume of a suitable solvent (e.g., Chloroform:Methanol 1:1).
-
HPLC: Inject the sample onto an HPLC system equipped with a normal-phase column. Use a solvent gradient to separate NBD C6-ceramide from the product, NBD C6-glucosylceramide. Detect and quantify the product using a fluorescence detector (λex ≈ 470 nm, λem ≈ 530 nm).[16]
-
HPTLC: Spot the sample onto an HPTLC plate. Develop the plate using a solvent system that separates the substrate and product (e.g., Chloroform:Methanol:Water). Visualize and quantify the fluorescent spots using a plate scanner.[7]
-
-
Data Analysis:
-
Calculate the amount of product formed (pmol) per unit of time (min) per amount of protein (mg).
-
For inhibition studies, plot the percentage of GCS activity against the logarithm of miglustat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for GCS Activity
This protocol measures GCS activity within intact cells, providing a more physiologically relevant context.[7]
Objective: To assess the effect of miglustat on GCS activity in a live-cell environment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line or fibroblasts) in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of miglustat or vehicle control for a predetermined time (e.g., 24-48 hours).
-
-
Substrate Loading:
-
Prepare a complex of NBD C6-ceramide with a carrier like bovine serum albumin (BSA) to facilitate cellular uptake.
-
Remove the treatment media, wash the cells with serum-free media, and then incubate the cells with the NBD C6-ceramide/BSA complex for 1-2 hours at 37°C.
-
-
Lipid Extraction and Analysis:
-
After incubation, wash the cells thoroughly with cold PBS to remove excess substrate.
-
Lyse the cells and extract total lipids using Chloroform:Methanol as described in Protocol 4.1.
-
Analyze the lipid extract by HPLC or HPTLC to separate and quantify the intracellular conversion of NBD C6-ceramide to NBD C6-glucosylceramide.
-
-
Data Analysis:
-
Calculate the ratio of fluorescent product to the sum of fluorescent substrate and product to represent the percentage of conversion.
-
Compare the conversion rates between control and miglustat-treated cells to determine the inhibitory effect.
-
Efficacy Evaluation in a Gaucher Disease Mouse Model
This protocol outlines a general approach for evaluating the in vivo efficacy of miglustat using a genetically engineered mouse model of Gaucher disease (e.g., a GBA1 mutation model).
Objective: To determine if miglustat treatment can reduce glucosylceramide accumulation and ameliorate disease-related pathology in vivo.
Procedure:
-
Animal Model and Treatment:
-
Use a relevant Gaucher disease mouse model and wild-type littermates as controls.
-
Administer miglustat to the treatment group. This is often done by incorporating the drug into the animal chow at a specific concentration (e.g., 2400 mg/kg of chow) or via daily oral gavage.[1] A control group of Gaucher mice receives standard chow/vehicle.
-
Treat the animals for a specified duration (e.g., 8-12 weeks).
-
-
Endpoint Assessments:
-
Monitor animal health, body weight, and survival throughout the study.
-
At the end of the treatment period, euthanize the animals and harvest key tissues, such as the liver, spleen, and brain.
-
Weigh the liver and spleen to assess organomegaly.
-
-
Biochemical Analysis:
-
Homogenize a portion of the harvested tissues for lipid extraction.
-
Quantify the levels of glucosylceramide and other relevant glycosphingolipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
-
Histopathological Analysis:
-
Fix a portion of the tissues in formalin, embed in paraffin, and prepare sections for staining.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology.
-
Use specific immunohistochemical markers (e.g., CD68) to identify and quantify the infiltration of Gaucher-like macrophages.
-
-
Data Analysis:
-
Statistically compare organ-to-body weight ratios, tissue glucosylceramide levels, and macrophage infiltration scores between untreated and miglustat-treated Gaucher mice.
-
A significant reduction in these parameters in the treated group indicates therapeutic efficacy.
-
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open-label, noncomparative study of miglustat in type I Gaucher disease: efficacy and tolerability over 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 12. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Iminosugar Analogs: A Technical Guide to Miglustat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on iminosugar analogs, with a primary focus on miglustat (N-butyldeoxynojirimycin). This document consolidates key findings on its mechanism of action, therapeutic applications, and quantitative data from pivotal preclinical and clinical studies. Detailed experimental methodologies and visualizations of relevant biological pathways are included to support further research and development in this field.
Introduction to Iminosugar Analogs and Miglustat
Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to act as competitive inhibitors of various glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and the biosynthesis of glycoconjugates.[2][3] Miglustat, a synthetic N-alkylated iminosugar analog of D-glucose, is a prominent example of this class of compounds.[4] It was initially investigated for its anti-HIV properties but was later developed and approved for the treatment of certain lysosomal storage disorders.[5]
Mechanism of Action
Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[4][6][7] By inhibiting GCS, miglustat reduces the rate of glucosylceramide synthesis, leading to a decrease in the accumulation of this substrate and its downstream metabolites in cells. This approach is known as substrate reduction therapy (SRT).[4][7]
In addition to its role in SRT, recent studies have suggested that miglustat may also modulate other signaling pathways. For instance, it has been shown to mitigate liver fibrosis by suppressing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway in hepatic stellate cells.[6][8] This is achieved by inhibiting the phosphorylation and nuclear translocation of Smad2 and Smad3.[6][8]
Glycosphingolipid Biosynthesis Pathway
The synthesis of glycosphingolipids is a sequential process that begins in the endoplasmic reticulum and continues in the Golgi apparatus.[9] The pathway is initiated by the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase.[10][11] The resulting glucosylceramide is then further glycosylated to form a diverse array of complex glycosphingolipids, including gangliosides and globosides.[10][11]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 6. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycosphingolipids: Structure, Metabolism, Functions, Analytical Methods and Biological Significance - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
miglustat hydrochloride's role in glycosphingolipid metabolism
An In-depth Technical Guide on the Role of Miglustat Hydrochloride in Glycosphingolipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (N-butyldeoxynojirimycin or NB-DNJ) is a pivotal small molecule therapeutic that functions via substrate reduction therapy (SRT). It is primarily indicated for the treatment of glycosphingolipid lysosomal storage disorders (LSDs), specifically Gaucher disease type 1 and Niemann-Pick disease type C (NP-C).[1][2][3] By competitively and reversibly inhibiting glucosylceramide synthase, the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis, miglustat reduces the rate of substrate synthesis.[4][5] This reduction aims to restore the metabolic balance in cells where residual lysosomal enzyme activity is insufficient to degrade accumulated glycosphingolipids, thereby alleviating the cellular pathology associated with these debilitating genetic disorders.[1][6] Its ability to cross the blood-brain barrier makes it a valuable agent for treating the neurological manifestations of diseases like NP-C.[7][8][9]
Core Mechanism of Action: Substrate Reduction Therapy
Miglustat is an N-alkylated imino sugar, a synthetic analogue of D-glucose, that acts as a competitive and reversible inhibitor of ceramide-specific glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][6][10]
The Principle of Substrate Reduction: In many lysosomal storage disorders, a genetic defect leads to a deficiency in a specific lysosomal hydrolase. In glycosphingolipidoses, this results in the accumulation of glycosphingolipid (GSL) substrates within the lysosome. Substrate reduction therapy (SRT) does not correct the enzymatic defect but instead aims to decrease the rate of synthesis of the accumulating substrate.[4][6] By reducing the influx of GSLs into the lysosome, the residual activity of the deficient enzyme may become sufficient to catabolize the substrate, thus preventing or reducing its pathological accumulation.[1][5]
Miglustat's primary therapeutic effect is achieved by inhibiting GCS, the enzyme that transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3] This is the initial and rate-limiting step for the synthesis of most GSLs, including globosides and gangliosides.[1][4] By partially inhibiting this step, miglustat reduces the overall production of GlcCer and its downstream derivatives, effectively lowering the substrate burden on the compromised lysosomal degradation pathway.[11]
While the principal mechanism is GCS inhibition, some studies suggest miglustat may also exert a modest chaperone effect on the mutant glucocerebrosidase enzyme in Gaucher disease.[3][12] Additionally, it has been noted to inhibit non-lysosomal glucosylceramidase (GBA2), an effect that may contribute to its complex biological activity, particularly in the central nervous system.[13]
Caption: Glycosphingolipid Biosynthesis and Miglustat Inhibition Point.
Quantitative Pharmacological and Clinical Data
The efficacy of miglustat is supported by extensive preclinical and clinical data.
Table 1: Inhibitory and Pharmacokinetic Profile of Miglustat
| Parameter | Value | Reference |
| Mechanism | Competitive, reversible inhibitor of Glucosylceramide Synthase | [2][5] |
| IC₅₀ (GCS) | 20 - 50 µM (cell-type and assay dependent) | [12] |
| Oral Bioavailability | ~97% (relative to oral solution) | [10] |
| Time to Max. Plasma Conc. (tₘₐₓ) | 2 - 2.5 hours | [10] |
| Apparent Volume of Distribution (Vd) | 83 - 105 Liters | [10][14] |
| Blood-Brain Barrier Penetration | Yes (CSF concentration: 31.4 - 67.2% of plasma) | [10] |
| Elimination Half-life (t₁/₂) | ~6 - 10 hours | [14][15] |
| Primary Route of Elimination | Renal | [16] |
Table 2: Summary of Clinical Efficacy in Gaucher Disease Type 1 (Naïve Patients)
| Parameter | Duration | Mean Change from Baseline | Reference |
| Spleen Volume | 12 months | -19.0% | [3] |
| Liver Volume | 12 months | -12.0% | [3] |
| Hemoglobin Concentration | 6 months | +0.77 g/dL | [3] |
| Platelet Count | 6 months | +41.5 x 10⁹/L | [3] |
| Chitotriosidase Activity | 12 months | -16.4% | [3] |
| Bone Marrow Infiltration (S-MRI score) | 36 months | -2.9 points | [17] |
Data from pivotal clinical trials in treatment-naïve adult patients with mild to moderate disease.
Caption: Logic of Substrate Reduction Therapy.
Key Experimental Protocols
The elucidation of miglustat's mechanism and efficacy relies on specific biochemical and analytical assays.
Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common fluorometric method to measure GCS activity and its inhibition by compounds like miglustat.[18][19]
Objective: To quantify the rate of glucosylceramide formation from a fluorescent ceramide analogue.
Materials:
-
Enzyme source: Cell or tissue homogenates (e.g., from MDCK cells).[20]
-
Substrate: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C₆-ceramide).[19]
-
Co-substrate: Uridine diphosphate glucose (UDP-glucose).
-
Inhibitor: this compound at various concentrations.
-
Reaction Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Extraction Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v).
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
Methodology:
-
Enzyme Preparation: Prepare cell or tissue homogenates in ice-cold reaction buffer. Determine total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In microcentrifuge tubes, combine the enzyme source (homogenate), UDP-glucose, and varying concentrations of miglustat (or vehicle control). Pre-incubate for 10-15 minutes at 37°C.
-
Initiation: Start the reaction by adding the fluorescent substrate, NBD-C₆-ceramide.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction should be within the linear range with respect to time and protein concentration.
-
Termination and Extraction: Stop the reaction by adding the chloroform/methanol solvent mixture to precipitate proteins and extract lipids. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Analysis: Collect the lower organic phase containing the lipids. Evaporate the solvent under nitrogen and reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
Quantification: Inject the sample onto an HPLC system. Separate the product (NBD-C₆-glucosylceramide) from the unreacted substrate (NBD-C₆-ceramide) using a suitable column (e.g., silica). Quantify the product based on its fluorescence intensity, comparing it to a standard curve.
-
Data Interpretation: Calculate the GCS activity (e.g., in pmol/mg protein/hour). For inhibition studies, plot activity against miglustat concentration to determine the IC₅₀ value.
Protocol 2: Quantification of Glycosphingolipids by LC-MS/MS
This protocol outlines the gold-standard method for the precise quantification of various GSL species in biological samples (cells, tissues, plasma) to assess the in vivo effects of miglustat.[21][22][23]
Objective: To extract, separate, and quantify endogenous GSLs such as GlcCer, LacCer, GM2, and GM3.
Materials:
-
Biological samples (e.g., patient-derived fibroblasts, mouse brain tissue).
-
Internal Standards: Stable isotope-labeled GSL standards (e.g., d5-GlcCer).
-
Homogenization buffer.
-
Extraction Solvents: Isopropanol, ethyl acetate, water, chloroform, methanol.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.
-
Analytical System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, often using Hydrophilic Interaction Liquid Chromatography (HILIC) for separation.[23]
Methodology:
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells. Spike the homogenate with a known amount of internal standard(s) to correct for extraction efficiency and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids. A common method is the Folch extraction using a chloroform/methanol/water system.[21] For complex GSLs like gangliosides, solvent systems with a higher aqueous proportion may be more effective.
-
Sample Cleanup (Optional but Recommended): To remove interfering, more abundant lipid classes (e.g., phospholipids), pass the lipid extract through an SPE cartridge. Elute the GSL fraction with appropriate solvents.
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the final lipid extract and inject it onto an LC system. Use a HILIC or reversed-phase column to separate the different GSL species based on their polarity and acyl chain length.
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer source (typically Electrospray Ionization - ESI).[21] Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each GSL and its corresponding internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.
-
-
Quantification: Construct a calibration curve using standards of known concentrations. Quantify the endogenous GSLs in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Caption: Experimental Workflow for Assessing Miglustat Efficacy.
Conclusion
This compound is a cornerstone of substrate reduction therapy for glycosphingolipid storage disorders. Its well-defined mechanism as a competitive inhibitor of glucosylceramide synthase provides a rational therapeutic approach to rebalance cellular metabolism in the face of genetic enzyme deficiencies. Supported by robust quantitative data from pharmacological studies and clinical trials, miglustat has demonstrated clear clinical benefits, particularly in Gaucher disease type 1 and the neurological manifestations of Niemann-Pick disease type C. The detailed experimental protocols for assaying its enzymatic and cellular effects continue to be vital for ongoing research and the development of next-generation substrate reduction therapies.
References
- 1. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 6. Portico [access.portico.org]
- 7. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment trials in Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 12. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 19. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
understanding the pharmacology of miglustat hydrochloride
An In-depth Technical Guide to the Pharmacology of Miglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an N-alkylated imino sugar, is an orally administered drug employed in substrate reduction therapy (SRT) for specific lysosomal storage disorders. Its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme that catalyzes the initial step in the biosynthesis of most glycosphingolipids. By reducing the rate of glycosphingolipid synthesis, miglustat alleviates the pathological accumulation of these substrates in cellular lysosomes, which is the hallmark of diseases such as Gaucher disease type 1 and Niemann-Pick disease type C. This technical guide provides a comprehensive overview of the pharmacology of miglustat, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
Miglustat (N-butyldeoxynojirimycin) functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS), which is responsible for the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of glucosylceramide-based glycosphingolipids.[1][2][3] In lysosomal storage disorders like Gaucher disease type 1, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[2][4] Miglustat's inhibition of GCS reduces the production of this substrate, thereby lessening its accumulation in cells and tissues.[5] This approach is known as substrate reduction therapy.[4]
Beyond its primary target, miglustat is also a weak inhibitor of other enzymes, including α-glucosidases I and II, which was the basis for its initial investigation as an antiviral agent.[5][6] However, its inhibitory concentration for these enzymes is significantly higher than for GCS, indicating that its clinical efficacy in lysosomal storage disorders is primarily due to the inhibition of glycosphingolipid synthesis.[5] An important pharmacological feature of miglustat is its ability to cross the blood-brain barrier, making it a therapeutic option for neurological manifestations of glycosphingolipid storage disorders.[6][7]
Signaling Pathway
The following diagram illustrates the glycosphingolipid biosynthesis pathway and the point of inhibition by miglustat.
Caption: Glycosphingolipid synthesis pathway showing miglustat's inhibition of GCS.
Pharmacodynamics
The primary pharmacodynamic effect of miglustat is the reduction of glucosylceramide synthesis. The potency of miglustat against glucosylceramide synthase is in the micromolar range, which is sufficient to achieve a therapeutic effect in vivo.
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ (in vitro) | 20-50 µM | Glucosylceramide Synthase | [6][8] |
| IC₅₀ (in vitro) | > 2500 µM | β-glucosidase I and II | [5] |
| IC₅₀ (in vitro) | > 2500 µM | Lysosomal glucocerebrosidase | [5] |
| IC₅₀ (in vitro) | 1600 µM | Non-lysosomal glycosylceramidase | [5] |
Pharmacokinetics
Miglustat is administered orally and is well-absorbed. Its pharmacokinetic profile is characterized by a relatively rapid time to maximum concentration and a half-life that allows for three-times-daily dosing to maintain steady-state concentrations. It is not significantly metabolized and is primarily excreted unchanged by the kidneys.
| Parameter | Value | Population/Conditions | Reference |
| Oral Bioavailability | ~97% (relative to oral solution) | Fasting | [2][9] |
| Tₘₐₓ (Time to Peak Concentration) | 2 - 2.5 hours | Gaucher patients | [2] |
| Cₘₐₓ (Peak Plasma Concentration) | 862 ng/mL | 100 mg single dose | [10][11] |
| Effect of Food on Cₘₐₓ | ↓ 36% | Co-administration with food | [2][9] |
| Effect of Food on AUC | ↓ 14% (not statistically significant) | Co-administration with food | [2][9] |
| Effective Half-life (t½) | 6 - 7 hours | Gaucher patients | [2][9] |
| Terminal Half-life (t½) | ~10 hours | Pediatric patients with GM2 gangliosidosis | [1] |
| Apparent Volume of Distribution (Vd/F) | 83 - 105 L | Gaucher patients | [2][11] |
| Plasma Protein Binding | Nil | [2][9] | |
| Metabolism | Not appreciably metabolized by cytochrome P450 | In vitro human, rat, and primate liver microsomes | [9][10] |
| Primary Route of Excretion | Renal (excreted unchanged in urine) | [9] | |
| Blood-Brain Barrier Permeability | Crosses the BBB | Cerebrospinal fluid concentrations are 31.4-67.2% of plasma concentrations | [12] |
ADME Profile
The following diagram provides a summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of miglustat.
Caption: ADME profile of this compound.
Clinical Applications and Efficacy
Miglustat is approved for the treatment of adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a therapeutic option.[2] It is also approved for the treatment of progressive neurological manifestations in adult and pediatric patients with Niemann-Pick disease type C.[7]
| Indication | Key Efficacy Endpoints | Quantitative Outcomes | Reference |
| Gaucher Disease Type 1 | Spleen Volume ReductionLiver Volume ReductionHemoglobin ConcentrationPlatelet Count | After 4.5 years of treatment (eliglustat, a more potent GCS inhibitor): - Spleen volume ↓ by 66%- Liver volume ↓ by 23%- Hemoglobin ↑ by 1.4 g/dL- Platelet count ↑ by 87%(Note: Data for long-term miglustat is less specific, often cited as "maintained stability") | [13][14][15] |
| Niemann-Pick Disease Type C | Horizontal Saccadic Eye Movement (HSEM) VelocityAmbulationSwallowingManipulationLanguageDisease Stability | - HSEM velocity improved or stabilized.- Swallowing improved or stable in 86% to 93% of patients after 24 months.- Ambulation stabilized in 12- and 24-month patient groups.- 68% of patients receiving ≥12 months of therapy had stable disease. | [16][17][18][19] |
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method for determining the inhibitory activity of a compound like miglustat on GCS in a cellular context.
Caption: Experimental workflow for in vitro GCS activity assay.
Methodology Details:
-
Cell Culture: Culture a suitable cell line (e.g., NCI/ADR-RES, which has high GCS activity) in appropriate media.[20]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 4 hours).[20]
-
Substrate Incubation: Add a fluorescent ceramide analog, such as NBD C6-ceramide, to the cell media and incubate for a period (e.g., 2 hours) to allow for its conversion to NBD C6-glucosylceramide by GCS.[21]
-
Lipid Extraction: After incubation, harvest the cells and perform a total lipid extraction using a method like the Folch procedure (chloroform/methanol).
-
Separation and Quantification: Separate the extracted lipids using high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[4][21] Visualize and quantify the fluorescent spots corresponding to the substrate and the product using a fluorescence spectrophotometer or similar imaging system.[20]
-
Analysis: Calculate the amount of product formed at each miglustat concentration relative to an untreated control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Representative Clinical Trial Protocol (Summary)
This section outlines the typical design of a clinical trial to evaluate the efficacy of miglustat.
-
Study Design: Open-label, single-arm, or randomized controlled trial.[18][22]
-
Patient Population:
-
Dosage Regimen: Typically 100 mg of miglustat administered orally three times daily for Gaucher disease, and up to 200 mg three times daily for Niemann-Pick type C. Doses may be adjusted based on tolerability and, in pediatric patients, body surface area.[12][13]
-
Primary Efficacy Endpoints:
-
Gaucher Disease: Changes from baseline in spleen and liver volume (measured by MRI), hemoglobin concentration, and platelet count.[2]
-
Niemann-Pick Disease Type C: Change from baseline in neurological parameters, often using a composite disability scale that assesses ambulation, manipulation, language, and swallowing. Horizontal saccadic eye movement (HSEM) velocity is also a key endpoint.[18][19]
-
-
Duration: Initial evaluation period of 12-24 months, often with long-term open-label extension phases.[16][22]
-
Safety and Tolerability Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal effects (diarrhea, weight loss) and neurological symptoms (tremor, peripheral neuropathy).
Conclusion
This compound represents a key therapeutic agent in the management of specific glycosphingolipid storage disorders. Its well-characterized mechanism of action as a glucosylceramide synthase inhibitor, combined with favorable pharmacokinetic properties including oral bioavailability and CNS penetration, provides a solid foundation for its clinical utility. The quantitative data from in vitro, pharmacokinetic, and clinical studies collectively support its role in substrate reduction therapy for Gaucher disease type 1 and Niemann-Pick disease type C. Future research may continue to explore its potential in other related disorders and further refine its long-term safety and efficacy profile.
References
- 1. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnjlabels.com [jnjlabels.com]
- 3. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 14. haematologica.org [haematologica.org]
- 15. escholarship.org [escholarship.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stable or improved neurological manifestations during miglustat therapy in patients from the international disease registry for Niemann-Pick disease type C: an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Miglustat Efficacy: A Technical Guide
Introduction
Miglustat (N-butyldeoxynojirimycin, NB-DNJ) is an orally administered iminosugar that represents a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders.[1][2] Initially developed for its antiviral properties, its potent inhibitory effects on glycosphingolipid (GSL) biosynthesis led to its approval for the treatment of Type 1 Gaucher disease (GD1) and progressive neurological manifestations in Niemann-Pick type C (NP-C) disease.[1][3] This technical guide provides an in-depth overview of the foundational in vitro studies that established the efficacy and mechanism of action of Miglustat, focusing on quantitative data, detailed experimental protocols, and the core biochemical pathways involved.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
The primary therapeutic action of Miglustat is the competitive, reversible inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[1][4] This enzyme is located in the cytosol and catalyzes the first committed step in the biosynthesis of most glycosphingolipids: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1] By inhibiting GCS, Miglustat effectively reduces the rate of GSL synthesis. In disease states characterized by deficient lysosomal degradation of these lipids, this reduction in substrate production helps to re-establish a balance between synthesis and the residual catabolic capacity of the cell, thereby alleviating the pathological accumulation of GSLs.[2][5]
In Vitro Efficacy Data
Enzyme Inhibition Profile
Miglustat's inhibitory activity is not entirely specific to GCS. Its glucose analog structure allows it to interact with other glycosidases, which accounts for some of its observed side effects, particularly gastrointestinal issues due to the inhibition of intestinal disaccharidases.[6] Its potency against GCS is in the micromolar range, significantly lower than second-generation GCS inhibitors like eliglustat.[7][8]
| Enzyme Target | Reported IC50 Value | Significance | Reference |
| Glucosylceramide Synthase (GCS) | 10 - 50 µM | Primary therapeutic target for SRT. | [6][7][8] |
| α-Glucosidases I and II | Weaker inhibition than GCS in vivo | Basis for initial antiviral development. | [3] |
| Intestinal Disaccharidases | Inhibition at concentrations near GCS IC50 | Contributes to gastrointestinal side effects (e.g., diarrhea). | [6][9] |
| Non-lysosomal Glycosylceramidase | ~1600 µM | Low potency, minimal clinical significance. | [9] |
| Lysosomal Glucocerebrosidase | > 2500 µM (at neutral pH, acts as chaperone) | Not an inhibitor; binds at neutral pH to act as a chaperone. | [9][10] |
Cell-Based Models of Lysosomal Storage Disorders
The foundational proof-of-concept for Miglustat as an SRT agent was established in various in vitro cell culture models.
The first demonstration of Miglustat's potential was in a tissue culture model of Gaucher disease, where it successfully reduced the storage of glucosylceramide.[3]
| Cell Model | Miglustat Concentration | Key In Vitro Outcome | Reference |
| Gaucher Disease Tissue Culture Model | 5 - 50 µM | Reversal of glucosylceramide storage. | [3] |
| COS-7 cells transfected with mutant GBA | 10 µM | Increased activity of several mutant forms of glucocerebrosidase (chaperone effect). | [11] |
In NP-C, the primary defect is in intracellular lipid trafficking. In vitro studies were crucial in showing that by reducing GSL synthesis, Miglustat could ameliorate downstream consequences of this trafficking defect.
| Cell Model | Miglustat Concentration | Key In Vitro Outcome | Reference |
| Peripheral Blood B Lymphocytes (from NP-C patient) | Not specified | Reduced pathological lipid storage and normalized lipid trafficking. | [12][13] |
| Feline NP-C Model (Microglia) | Ex vivo analysis | Normalization of microglial immunophenotype. | [14] |
| Feline NP-C Model (Cerebellum) | Ex vivo analysis | Decreased accumulation of GM2 and GM3 gangliosides. | [14][15] |
Secondary Mechanism: Pharmacological Chaperone Activity
Beyond substrate reduction, in vitro studies revealed a second, distinct mechanism of action for Miglustat. At the neutral pH of the endoplasmic reticulum (ER), Miglustat can bind to and stabilize certain mutant forms of glucocerebrosidase (the enzyme deficient in Gaucher disease), acting as a pharmacological chaperone.[10][11] This binding helps the misfolded enzyme to traffic correctly to the lysosome. Once inside the acidic environment of the lysosome, Miglustat dissociates, allowing the now correctly-localized enzyme to exert some residual catalytic activity.[10][16]
References
- 1. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate reduction therapy: clinical evaluation in type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate reduction therapy - Wikipedia [en.wikipedia.org]
- 6. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies for Gaucher disease: miglustat (NB-DNJ) as a pharmacological chaperone for glucocerebrosidase and the different thermostability of velaglucerase alfa and imiglucerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Miglustat: A Technical Guide to Exploratory Research in New Therapeutic Arenas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat, an N-alkylated imino sugar and a synthetic analog of D-glucose, is an established therapeutic agent primarily known for its role in substrate reduction therapy (SRT).[1][2] Initially developed as an anti-HIV agent, its efficacy was later discovered in the treatment of certain lysosomal storage disorders (LSDs).[3] It is commercially known as Zavesca® or Opfolda®.[1][2][4]
Currently, miglustat is approved for the treatment of adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a suitable option.[5] It is also authorized in several regions, including the European Union, for treating progressive neurological manifestations in adult and pediatric patients with Niemann-Pick disease type C (NPC).[6][7] More recently, it has been approved in the EU in combination with cipaglucosidase alfa as a long-term enzyme replacement therapy for adults with late-onset Pompe disease.[2]
This guide provides an in-depth exploration of miglustat's core mechanism, its application in established therapies, and a detailed overview of current research into new therapeutic areas, supported by experimental data and pathway visualizations.
Core Mechanism of Action: Substrate Reduction Therapy
The primary mechanism of action for miglustat is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS).[1][8] GCS is the initial and rate-limiting enzyme in the biosynthetic pathway of most glycosphingolipids (GSLs).[9] In several lysosomal storage disorders, a deficiency in a specific lysosomal hydrolase leads to the accumulation of its GSL substrate within lysosomes, causing cellular dysfunction and pathology.[9][10]
By inhibiting GCS, miglustat reduces the overall rate of GSL synthesis.[11] This "substrate reduction" approach aims to decrease the amount of the substrate to a level where the patient's residual lysosomal enzyme activity can effectively clear it, thus preventing its pathological accumulation and restoring a better metabolic balance.[5][8] This makes miglustat a cornerstone of substrate reduction therapy.[8] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for disorders with neurological manifestations.[12][13]
References
- 1. Zavesca (Miglustat): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Miglustat - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. reference.medscape.com [reference.medscape.com]
- 5. drugtopics.com [drugtopics.com]
- 6. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 13. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Miglustat Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat hydrochloride, an N-alkylated imino sugar, is a potent inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the synthesis of most glycosphingolipids.[1][2] This mechanism of action, known as substrate reduction therapy, has led to its approval for the treatment of lysosomal storage disorders such as Gaucher disease and Niemann-Pick type C disease.[1] Emerging research has also highlighted its potential in other therapeutic areas, including cancer biology, due to its influence on critical cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and autophagy.
Mechanism of Action
This compound competitively and reversibly inhibits glucosylceramide synthase (UGCG).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, a crucial step in the biosynthesis of glycosphingolipids. By inhibiting UGCG, miglustat reduces the production of glucosylceramide and downstream glycosphingolipids, which can accumulate pathologically in certain diseases.[1] Furthermore, studies have shown that miglustat can modulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is implicated in cellular processes like fibrosis and cancer progression.[2][3][4]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Rat Testicular Germ Cells | Normal | 32 (for ceramide-glucosyltransferase) | [5] |
| Rat Testicular Germ Cells | Normal | 81 (for beta-glucosidase 2) | [5] |
| Human Colon Adenocarcinoma (HCT116) | Cancer | Data not explicitly available in provided search results | |
| Human Colon Adenocarcinoma (Lovo) | Cancer | Data not explicitly available in provided search results | |
| Cystic Fibrosis Bronchial Epithelial (IB3-1) | Disease Model | Not applicable (used at 200 µM to restore CFTR function) | [6] |
| Cystic Fibrosis Bronchial Epithelial (CuFi-1) | Disease Model | Not applicable (used at 200 µM to restore CFTR function) | [6] |
Note: The provided search results did not contain a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines. The table above includes values found for non-cancer cell types and indicates where data for specific cancer cell lines mentioned in the text were not available in the search results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve miglustat).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization:
-
For adherent cells: Carefully remove the medium and add 100 µL of MTT solvent to each well.
-
For suspension cells: Add 100 µL of MTT solvent directly to each well.
-
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm or 590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity.[8] Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8][9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Analysis (LC3-II Western Blot)
This protocol describes the detection of the autophagic marker LC3-II by Western blotting in cells treated with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3 (specific for both LC3-I and LC3-II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound. To assess autophagic flux, include a set of wells treated with both miglustat and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. LC3-I typically runs at 16-18 kDa, while the lipidated, faster-migrating LC3-II runs at 14-16 kDa.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.[10]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miglustat ameliorates isoproterenol-induced cardiac fibrosis via targeting UGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. kumc.edu [kumc.edu]
- 10. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Use of Miglustat Hydrochloride in a Mouse Model of Niemann-Pick Type C (NPC) Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of lipids, primarily unesterified cholesterol and glycosphingolipids, within lysosomes.[1] This leads to progressive neurological deterioration, including ataxia, seizures, and cognitive decline. Miglustat hydrochloride, an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in ganglioside biosynthesis, has been investigated as a therapeutic agent for NPC disease. By reducing the synthesis of glycosphingolipids, miglustat aims to alleviate the substrate burden in affected cells. This document provides detailed application notes and protocols for the use of this compound in a mouse model of NPC disease, based on findings from preclinical studies.
Mechanism of Action
Mutations in the NPC1 or NPC2 genes disrupt intracellular lipid trafficking, leading to the accumulation of various lipids. Miglustat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase. This inhibition decreases the production of glucosylceramide, a precursor for many complex glycosphingolipids, including gangliosides GM2 and GM3, which accumulate in the brains of NPC patients and mouse models.[1][2] The reduction in glycosphingolipid synthesis is thought to lessen the pathological cascade, potentially slowing disease progression and improving neurological outcomes.[1][2]
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of miglustat in NPC mouse models.
Table 1: Effect of Miglustat on Lifespan in NPC1-/- Mice
| Treatment Group | Mouse Strain | Dosage | Route of Administration | Median Lifespan (days) | Percent Increase in Lifespan | Reference |
| Untreated Control | BALB/c Npc1-/- | - | - | ~70-80 | - | [3] |
| Miglustat | BALB/c Npc1-/- | 1200 mg/kg/day | In chow | ~106 | ~33-51% | [3] |
Table 2: Effect of Miglustat on Body Weight in NPC1-/- Mice
| Treatment Group | Mouse Strain | Age (weeks) | Average Body Weight (g) | Reference |
| Wild-type | BALB/c | 9 | ~25 | [4] |
| Untreated NPC1-/- | BALB/c | 9 | ~18 | [4] |
| Miglustat-treated NPC1-/- | BALB/c | 9 | ~21 | [4] |
Table 3: Effect of Miglustat on Neurological Score in NPC1-/- Mice
| Treatment Group | Mouse Strain | Age (weeks) | Neurological Score (Arbitrary Units) | Reference |
| Untreated NPC1-/- | BALB/c | 10 | 3.5 | Fictional data for illustration |
| Miglustat-treated NPC1-/- | BALB/c | 10 | 1.5 | Fictional data for illustration |
Note: Neurological scoring systems vary between studies. This table provides an illustrative example of the potential for improvement.
Table 4: Effect of Miglustat on Brain Ganglioside Levels in NPC Mouse Models
| Treatment Group | Brain Region | Ganglioside | Fold Change vs. Wild-type | Reference |
| Untreated NPC | Cerebellum | GM2 | Increased | [2][3] |
| Untreated NPC | Cerebellum | GM3 | Increased | [2][3] |
| Miglustat-treated NPC | Cerebellum | GM2 | Reduced vs. Untreated | [2][3] |
| Miglustat-treated NPC | Cerebellum | GM3 | Reduced vs. Untreated | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation and administration of a high dose of this compound to NPC1-/- mice.
Materials:
-
This compound powder
-
Sterile water for injection
-
0.5% (w/v) Methylcellulose in sterile water (Vehicle)
-
20-gauge, 1.5-inch curved, ball-tipped oral gavage needle
-
1 mL syringes
-
Analytical balance
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
Procedure:
-
Dose Calculation:
-
Determine the required daily dose of this compound (e.g., 1200 mg/kg).
-
Weigh the individual mice to calculate the exact amount of drug needed per animal.
-
Calculate the total volume of the drug suspension needed for the entire cohort, including a small excess to account for potential loss.
-
-
Preparation of Miglustat Suspension:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile container, gradually add the miglustat powder to the 0.5% methylcellulose vehicle while vortexing to ensure a uniform suspension.
-
Continue vortexing until no clumps are visible. The final concentration of the suspension will depend on the desired dosing volume (typically 5-10 mL/kg for mice). For a 1200 mg/kg dose and a 10 mL/kg dosing volume, the concentration would be 120 mg/mL.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.
-
Attach the gavage needle to a syringe filled with the calculated volume of the miglustat suspension.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle if resistance is met.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the suspension.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Assessment of Neurological Phenotype
A composite phenotype scoring system can be used to quantify the progression of neurological deficits.
Procedure:
-
Observation: Place the mouse in a clean, open cage for observation.
-
Scoring Criteria (example):
-
Gait and Motor Function (0-3):
-
0: Normal gait.
-
1: Mild ataxia, slight tremor.
-
2: Obvious ataxia, significant tremor, difficulty initiating movement.
-
3: Severe ataxia, unable to walk more than a few steps.
-
-
Hindlimb Clasping (0-1):
-
0: Hindlimbs splayed outwards when suspended by the tail.
-
1: Hindlimbs clasped together when suspended by the tail.
-
-
Kyphosis (0-1):
-
0: Normal posture.
-
1: Hunched posture (kyphosis).
-
-
General Condition (0-2):
-
0: Normal, active.
-
1: Reduced activity, mild piloerection.
-
2: Lethargic, significant piloerection, weight loss.
-
-
-
Total Score: Sum the scores from each category for a composite neurological score.
Protocol 3: Rotarod Test for Motor Coordination
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Train the mice on the rotarod at a low, constant speed for a set duration on the day before testing.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rotation, which can be at a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
Protocol 4: Immunohistochemistry for Purkinje Cell Loss
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody (e.g., anti-Calbindin D-28K)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Embed the brain in OCT and freeze.
-
Cut sagittal or coronal sections (e.g., 30 µm) using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with the primary antibody (anti-Calbindin) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Wash sections and mount on slides with mounting medium.
-
-
Analysis:
-
Image the cerebellar sections using a fluorescence microscope.
-
Quantify the number of Purkinje cells per unit length of the Purkinje cell layer.
-
Protocol 5: Quantification of Brain Gangliosides
Procedure:
-
Lipid Extraction:
-
Homogenize a weighed amount of brain tissue in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).
-
Separate the lipid-containing organic phase from the aqueous phase.
-
-
Ganglioside Isolation:
-
Isolate the ganglioside fraction from the total lipid extract using techniques such as Folch partitioning and/or solid-phase extraction.
-
-
Quantification:
-
Separate individual gangliosides (e.g., GM2, GM3) using high-performance thin-layer chromatography (HPTLC).
-
Visualize the gangliosides with a reagent such as resorcinol-HCl.
-
Quantify the intensity of the bands by densitometry, using known standards for calibration.
-
Conclusion
The use of this compound in mouse models of NPC disease has demonstrated therapeutic potential by extending lifespan, improving neurological function, and reducing the accumulation of pathogenic glycosphingolipids. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further evaluate miglustat and other potential therapeutic agents for NPC disease. Careful adherence to detailed experimental protocols is crucial for obtaining reproducible and reliable data.
References
- 1. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A therapy with miglustat, 2-hydroxypropyl-ß-cyclodextrin and allopregnanolone restores splenic cholesterol homeostasis in Niemann-pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]
Miglustat Hydrochloride in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of miglustat hydrochloride in in vivo animal studies, with a focus on dosage, administration, and experimental protocols for lysosomal storage disorders such as Niemann-Pick type C (NPC) and Gaucher disease.
This compound is an inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating substrate reduction therapy in animal models of neurological and systemic lipid storage diseases.[2]
Data Summary: this compound Dosage in Rodent Models
The following tables summarize reported dosages and corresponding pharmacokinetic and pharmacodynamic observations in mice and rats.
Table 1: this compound Dosage and Effects in Mouse Models
| Animal Model | Disease Model | Dosage Range (mg/kg/day) | Route of Administration | Treatment Duration | Key Findings & Serum Concentrations |
| CD-1 Mice | Carcinogenicity Study | Up to 500 | Oral | 104 weeks | Mucinous adenocarcinomas of the large intestine observed at doses of 210 mg/kg/day and higher.[3][4][5] |
| Tay-Sachs Mouse Model (Hexa gene disruption) | Tay-Sachs Disease | 4800 | Oral (p.o.) | Started at 4 weeks post-partum | Marked efficacy in the brain; serum concentrations of approximately 50 µM.[6] |
| Sandhoff Mouse Model | Sandhoff Disease | 600 | Diet | Started at 6 weeks of age | Extended survival of the animals (50% increase in life expectancy).[7] |
| Generic Mouse Model | Glycosphingolipid (GSL) Depletion | 300 - 4800 | Oral (p.o.) | 10 days | Dose-dependent GSL depletion in the liver.[6] |
| Generic Mouse Model | Glycosphingolipid (GSL) Depletion | 2400 | Oral (p.o.) | 5 weeks | 35% reduction in GM2 in the liver; Serum concentration: 51 ± 13.3 µM; Liver concentration: 103 ± 21.2 µM.[6] |
| NPC Mouse Model | Niemann-Pick Type C | 1200 | Diet | Not specified | Delayed onset of neurological dysfunction and increased average life span.[7] |
Table 2: this compound Dosage and Effects in Rat Models
| Animal Model | Study Type | Dosage Range (mg/kg/day) | Route of Administration | Treatment Duration | Key Findings |
| Sprague Dawley Rats | Carcinogenicity Study | Up to 180 | Oral | 2 years | No evidence of carcinogenicity.[3][4] |
| Female Rats | Reproduction/Developmental Toxicity | 20, 60, 180 | Oral Gavage | 14 days before mating through gestation day 17 | Increased post-implantation loss and decreased embryo-fetal survival at ≥60 mg/kg/day.[3][5] |
| Pregnant Rats | Pre- and Postnatal Development | 20, 60, 180 | Oral Gavage | Gestation day 6 through lactation day 20 | Decreased live births and decreased offspring body weight gain at ≥60 mg/kg/day.[3] |
| Juvenile Rats (Crl:CD(SD)) | Pharmacokinetics | 20, 60, 180 | Oral Gavage | Day 12 post-partum to Day 70 of age | Plasma concentrations were measured to assess exposure in juvenile animals.[7] |
Experimental Protocols
Protocol 1: General Administration of this compound in Rodent Models
This protocol outlines the basic steps for preparing and administering this compound to mice or rats.
1. Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or as specified in the literature)
-
Gavage needles (for oral administration)
-
Appropriate animal scale
-
Vortex mixer or sonicator
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate volume of the chosen vehicle to achieve the final desired concentration.
-
Ensure complete dissolution by vortexing or sonicating the solution.
3. Administration:
-
Oral Gavage:
-
Accurately weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
-
Dietary Administration:
-
Calculate the amount of this compound to be mixed with the animal chow based on the desired daily dose and the average daily food consumption of the animals.
-
Thoroughly mix the this compound with the powdered or pelleted chow to ensure a homogenous distribution.
-
Provide the medicated diet to the animals ad libitum.
-
Monitor food intake to ensure the intended dose is being consumed.
-
4. Monitoring:
-
Regularly monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or gastrointestinal distress.[6]
-
Collect blood samples at specified time points for pharmacokinetic analysis if required.[6]
-
At the end of the study, tissues can be harvested for pharmacodynamic and histopathological analysis.[6]
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol is designed to determine the pharmacokinetic profile of this compound in rats.
1. Animal Model:
-
Sprague Dawley rats are a commonly used strain.[8]
2. Dosing:
-
Administer a single dose of this compound via oral gavage or intravenous injection.
-
The oral bioavailability of miglustat in rats is reported to be between 40-60%.[8][9]
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma or serum.
4. Bioanalysis:
-
Analyze the plasma or serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of miglustat.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for an In Vivo Efficacy Study
References
- 1. drugs.com [drugs.com]
- 2. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnjlabels.com [jnjlabels.com]
- 4. drugcentral.org [drugcentral.org]
- 5. drugs.com [drugs.com]
- 6. Portico [access.portico.org]
- 7. tga.gov.au [tga.gov.au]
- 8. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dissolving Miglustat Hydrochloride for Laboratory Applications: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the dissolution of miglustat hydrochloride for use in a laboratory setting. It includes detailed solubility data, protocols for the preparation of stock and working solutions for both in vitro and in vivo studies, and information on solution stability and storage. Additionally, a diagram of the relevant signaling pathway and an experimental workflow are provided to aid in experimental design and execution.
Introduction to this compound
This compound is an orally active and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, miglustat reduces the production of glucosylceramide, thereby preventing the accumulation of its downstream metabolites. This mechanism of action, known as substrate reduction therapy, is particularly relevant in the study and treatment of lysosomal storage disorders such as Type I Gaucher disease and Niemann-Pick disease type C. In the laboratory, miglustat is a valuable tool for investigating the role of glycosphingolipids in various cellular processes.
Solubility of this compound
The solubility of this compound can vary slightly depending on the supplier and the purity of the compound. The following tables summarize the available quantitative data for dissolving this compound in common laboratory solvents. It is recommended to use fresh solvents and, in some cases, physical methods like ultrasonication to achieve higher concentrations.[1][2]
Table 1: Solubility in Organic and Aqueous Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 19.18 - ≥ 34[1][3] | 75 - ≥ 132.95[1][3] | Soluble, but saturation may be higher than reported. |
| DMSO | 19.18 - 65[1][3] | 75 - 254.16[1][3] | Higher concentrations may require ultrasonication.[1] |
| PBS | 100[1] | 391.02[1] | Requires ultrasonication to achieve a clear solution.[1] |
Note: The molecular weight of this compound is 255.74 g/mol .[1][3]
Table 2: Formulations for In Vivo Studies
| Vehicle Composition | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 3.25[1] | ≥ 12.71[1] | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3.25[1] | ≥ 12.71[1] | A clear solution is obtained.[1] |
| 10% DMSO, 90% corn oil | ≥ 3.25[1] | ≥ 12.71[1] | A clear solution is obtained.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.56 mg of this compound (Molecular Weight = 255.74 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or brief ultrasonication can be used to aid dissolution.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent damage to media components.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Caution: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Stability and Storage
The stability of this compound solutions is crucial for obtaining reproducible experimental results.
-
Powder: The solid form of this compound should be stored desiccated at -20°C.[3]
-
Stock Solutions: As a general guideline, stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[1][3] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
-
Aqueous Solutions: The stability of miglustat in aqueous solutions can be pH-dependent. One study showed that at refrigerated temperatures (2-8°C), miglustat solutions at pH 4.4 and 6.5 remained stable and colorless for at least 28 days, while a solution at pH 7.3-7.6 turned brown over time, although no degradation of the active compound was detected.[4][5]
Visualizing the Mechanism and Workflow
Signaling Pathway of Miglustat Action
Miglustat acts by inhibiting glucosylceramide synthase, which is a key enzyme in the synthesis of glycosphingolipids. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for laboratory use.
Caption: Workflow for preparing this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for measuring miglustat concentration in samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Miglustat in biological samples. The primary focus is on robust and widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.
Introduction
Miglustat is an N-alkylated iminosugar that acts as a competitive inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glucosphingolipids. It is used in the treatment of lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C. Accurate measurement of miglustat concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide outlines validated analytical methods for this purpose.
Analytical Methods Overview
The most prevalent and reliable methods for the quantification of miglustat are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer excellent sensitivity, specificity, and a wide dynamic range, making them suitable for various biological samples, including plasma and cerebrospinal fluid (CSF).[1]
Key Advantages of LC-MS/MS Methods:
-
High Sensitivity: Capable of detecting low concentrations of miglustat.
-
High Specificity: Minimizes interference from other components in the biological matrix.
-
Wide Linear Range: Allows for the quantification of a broad range of concentrations.
-
Robustness: Validated methods demonstrate good precision and accuracy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of validated LC-MS/MS methods for miglustat analysis in human and mouse plasma, as well as human cerebrospinal fluid.
Table 1: LC-MS/MS Method Parameters for Miglustat Quantification in Plasma
| Parameter | Method 1 (Human & Mouse Plasma)[2][3] | Method 2 (Human Plasma)[1][4] |
| Sample Type | Human Plasma, Mouse Plasma | Human Plasma |
| Internal Standard | N-(n-nonyl)deoxynojirimycin | Miglitol |
| Linearity Range | 10 - 10,000 ng/mL | 125 - 2500 ng/mL |
| Intra-day Precision (CV%) | ≤ 14.1% (Mouse), ≤ 13.5% (Human) | < 6% |
| Inter-day Precision (CV%) | Not Reported | < 6.5% |
| Intra-day Accuracy (%) | 84.5 - 107.2% (Mouse), 93.6 - 100.0% (Human) | 98 - 106.5% |
| Inter-day Accuracy (%) | 90.9 - 104.0% (Mouse) | Not Reported |
| Recovery (%) | Not Reported | ~100% |
Table 2: LC-MS/MS Method Parameters for Miglustat Quantification in Cerebrospinal Fluid (CSF)
| Parameter | Method 3 (Human CSF)[1] |
| Sample Type | Human Cerebrospinal Fluid |
| Internal Standard | Miglitol |
| Linearity Range | 50 - 1000 ng/mL |
| Intra-day Precision (CV%) | < 6% |
| Inter-day Precision (CV%) | < 6.5% |
| Intra-day Accuracy (%) | 98 - 106.5% |
| Recovery (%) | ~100% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: LC-MS/MS for Miglustat in Human and Mouse Plasma[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of methanol containing the internal standard (N-(n-nonyl)deoxynojirimycin).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Gemini C18, 50 x 2.1 mm, 5 µm particle size.[2]
-
Mobile Phase A: Water with 0.01% of a 25% ammonium hydroxide solution.[2]
-
Mobile Phase B: Methanol with 0.01% of a 25% ammonium hydroxide solution.[2]
-
Flow Rate: 600 µL/min.[2]
-
Gradient: A binary gradient is employed.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Protocol 2: LC-MS/MS for Miglustat in Human Plasma and CSF[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or CSF sample, add 300 µL of a mixture of acetonitrile/methanol (75/25, v/v) containing the internal standard (miglitol).[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and inject directly into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Atlantis HILIC, 150 x 2.1 mm, 3 µm particle size.[1]
-
Mobile Phase: Acetonitrile/water/ammonium acetate buffer (75/10/15, v/v/v).[1]
-
Flow Rate: 230 µL/min.[1]
-
Mode: Isocratic separation.[1]
-
Injection Volume: 20 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection Mode: Selected Reaction Monitoring (SRM).[1]
-
Transitions:
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical protocols.
Caption: Workflow for Miglustat Analysis in Plasma (Protocol 1).
Caption: Workflow for Miglustat Analysis in Plasma and CSF (Protocol 2).
References
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Miglustat Hydrochloride in Combination with Enzyme Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the scientific and clinical basis for using miglustat hydrochloride in combination with enzyme replacement therapy (ERT) for certain lysosomal storage disorders. The information is compiled from key clinical studies to guide further research and drug development efforts in this area.
Rationale for Combination Therapy
The combination of this compound and ERT is being explored to enhance therapeutic outcomes in lysosomal storage disorders through two primary mechanisms:
-
Substrate Reduction Therapy (SRT) in Gaucher Disease: In Gaucher disease, ERT provides a functional version of the deficient enzyme, glucocerebrosidase, to break down the accumulated substrate, glucosylceramide. Miglustat, an inhibitor of glucosylceramide synthase, reduces the rate of substrate synthesis.[1][2] The combination aims to simultaneously clear existing substrate and prevent its further accumulation, potentially offering a more comprehensive treatment approach.[3]
-
Pharmacological Chaperone in Pompe Disease: In Pompe disease, a new therapeutic approach combines a second-generation ERT, cipaglucosidase alfa, with miglustat.[4] Miglustat acts as a pharmacological chaperone that binds to and stabilizes the recombinant acid α-glucosidase (GAA) enzyme in the circulation, potentially improving its uptake into target tissues and overall efficacy.[4][5]
Clinical Efficacy of Combination Therapy
Gaucher Disease Type 1
A key study by Elstein et al. (2007) investigated the efficacy of miglustat as a maintenance therapy in patients with Gaucher disease type 1 who were clinically stable on ERT (imiglucerase). The trial included a cohort that received a combination of miglustat and imiglucerase.
Table 1: Key Efficacy Parameters in Gaucher Disease Type 1 Combination Therapy Trial
| Parameter | ERT Monotherapy (n=9) | Miglustat Monotherapy (n=8) | Combination Therapy (n=7) |
| Mean Change in Hemoglobin (g/dL) at 6 months | -0.2 | +0.1 | -0.4 |
| Mean Change in Platelet Count (x10⁹/L) at 6 months | +5.9 | -21.6 | +10.7 |
| Mean Change in Liver Volume (L) at 6 months | -0.03 | +0.04 | -0.11 |
| Mean Change in Spleen Volume (L) at 6 months | +0.02 | +0.02 | -0.08 |
| Chitotriosidase Activity | Stable | 33% increase | Stable |
Data sourced from Elstein et al., 2007.[3][6][7]
The study concluded that for patients stable on ERT, combination therapy did not show a significant benefit over ERT monotherapy in most parameters, although there was a trend towards greater reduction in liver and spleen volume in the combination group.[3][6]
Gaucher Disease Type 3 (Neuronopathic)
A study by Schiffmann et al. (2008) evaluated the addition of miglustat to ongoing ERT in patients with Gaucher disease type 3. The primary focus was on neurological manifestations.
Table 2: Efficacy Outcomes in Gaucher Disease Type 3 Combination Therapy Trial
| Parameter | Miglustat + ERT (n=21) | No Miglustat + ERT (n=9) |
| Vertical Saccadic Eye Movement Velocity | No significant difference between groups | No significant difference between groups |
| Other Neurological/Neuropsychological Assessments | No significant difference between groups | No significant difference between groups |
| Pulmonary Function | Improvement observed | Less improvement compared to the combination group |
| Chitotriosidase Levels | Decrease observed | Less decrease compared to the combination group |
| Organ Volumes and Hematological Parameters | Remained stable | Remained stable |
Data sourced from Schiffmann et al., 2008.[8][9][10]
While the combination did not significantly impact the primary neurological endpoints, it suggested potential benefits for systemic aspects of the disease, such as pulmonary function and chitotriosidase activity, compared to ERT alone.[8][9]
Late-Onset Pompe Disease
The PROPEL study, a Phase 3 clinical trial, compared the efficacy and safety of cipaglucosidase alfa plus miglustat to alglucosidase alfa (standard ERT) plus placebo in patients with late-onset Pompe disease (LOPD).
Table 3: Key Efficacy Outcomes in the PROPEL Trial for Late-Onset Pompe Disease
| Parameter (at Week 52) | Cipaglucosidase alfa + Miglustat (n=85) | Alglucosidase alfa + Placebo (n=40) |
| Mean Change in 6-Minute Walk Distance (meters) | +20.8 | +7.2 |
| Forced Vital Capacity (% predicted) | Statistically significant improvement in ERT-experienced patients | Less improvement compared to the combination group |
Data sourced from the PROPEL study.[11][12]
The study indicated that the combination of cipaglucosidase alfa and miglustat resulted in improvements in motor and respiratory function.[13]
Experimental Protocols
Assessment of Organ Volume (Liver and Spleen)
Methodology: Magnetic Resonance Imaging (MRI) is the standard method for accurately measuring liver and spleen volumes in clinical trials for Gaucher disease.[14][15][16][17][18]
Protocol:
-
Patient Preparation: Patients are typically advised to fast for 4-6 hours before the MRI scan to reduce bowel peristalsis.
-
Imaging Sequence: A standardized abdominal MRI protocol should be used, including T1- and T2-weighted sequences in the axial plane.
-
Volume Calculation:
-
The organ (liver or spleen) is manually or semi-automatically contoured on each axial slice where it appears.
-
The area of the organ on each slice is calculated.
-
The volume is determined by summing the areas of all slices and multiplying by the slice thickness.
-
Specialized software is often used for this volumetric analysis to ensure accuracy and reproducibility.[15]
-
-
Data Expression: Organ volumes are typically expressed in liters or as a percentage of body weight.
Chitotriosidase Activity Assay
Methodology: A fluorometric enzyme assay is used to measure chitotriosidase activity in serum or plasma, a key biomarker for monitoring disease activity in Gaucher disease.[19][20][21][22][23]
Protocol:
-
Sample Preparation:
-
Collect blood samples and separate serum or plasma.
-
Samples should be stored at -20°C or below until analysis.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a McIlvain buffer (100 mmol/L citric acid and 200 mmol/L sodium phosphate, pH 5.2).[20]
-
Substrate Solution: Prepare a 22 µmol/L solution of the fluorogenic substrate 4-methylumbelliferyl-β-d-N,N′,N″-triacetylchitotrioside in the assay buffer.[20]
-
Stop Solution: Prepare a 0.3 mol/L glycine-NaOH buffer (pH 10.6).[20]
-
-
Assay Procedure:
-
In a microplate well, add 10 µL of serum or plasma.
-
Add 200 µL of the substrate solution to initiate the reaction.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 2 mL of the stop solution.
-
-
Measurement:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of approximately 320-365 nm and an emission wavelength of approximately 445-455 nm.
-
-
Calculation:
-
Generate a standard curve using known concentrations of 4-methylumbelliferone.
-
Calculate the chitotriosidase activity in the samples based on the standard curve, expressed in nmol/h/mL.
-
Assessment of Neurological Manifestations in Gaucher Disease Type 3
Methodology: The assessment of neurological involvement in GD3 is complex and involves a battery of tests focusing on oculomotor function, ataxia, and cognitive abilities.[24][25]
Protocol:
-
Saccadic Eye Movement Velocity:
-
Procedure: Use an infrared-based eye-tracking system to record horizontal and vertical saccades. Patients are instructed to follow a target that moves abruptly between different points on a screen.
-
Analysis: The peak velocity of the saccades is measured and analyzed. A decrease in saccadic velocity is a hallmark of GD3.[9]
-
-
Neurological Examination: A standardized neurological examination should be performed to assess for ataxia, dystonia, and other movement disorders.
-
Neuropsychological Assessment: A comprehensive battery of age-appropriate neuropsychological tests should be administered to evaluate cognitive function, including memory, attention, and executive function.
6-Minute Walk Test (6MWT)
Methodology: The 6MWT is a standardized test to assess functional exercise capacity, commonly used in clinical trials for Pompe disease.[26][27][28][29][30]
Protocol:
-
Test Environment: The test should be conducted on a flat, hard surface in a corridor of at least 30 meters in length.
-
Patient Instructions:
-
Instruct the patient to walk as far as possible in 6 minutes, without running.
-
Inform the patient that they can slow down or stop to rest if necessary, but the timer will continue.
-
-
Procedure:
-
The patient walks back and forth along the marked corridor for 6 minutes.
-
A healthcare professional should monitor the patient and provide standardized encouragement at specific intervals.
-
-
Measurement: The total distance walked in 6 minutes is recorded in meters.
Signaling Pathways and Experimental Workflows
Dual Mechanism of Action in Gaucher Disease
Caption: Dual action in Gaucher Disease: ERT enhances substrate breakdown while miglustat inhibits its synthesis.
Pharmacological Chaperone Mechanism in Pompe Disease
Caption: Miglustat stabilizes ERT in circulation, enhancing its delivery to target cells in Pompe Disease.
Clinical Trial Workflow for Combination Therapy
Caption: A typical randomized controlled trial workflow for evaluating ERT and miglustat combination therapy.
References
- 1. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. Combined miglustat and enzyme replacement therapy in two patients with type 1 Gaucher disease: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies for Gaucher disease: miglustat (NB-DNJ) as a pharmacological chaperone for glucocerebrosidase and the different thermostability of velaglucerase alfa and imiglucerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rarediseases.ru [rarediseases.ru]
- 8. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of cipaglucosidase alfa plus miglustat versus alglucosidase alfa plus placebo in late-onset Pompe disease (PROPEL): an international, randomised, double-blind, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurologylive.com [neurologylive.com]
- 14. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Deep-Learning Approach to Spleen Volume Estimation in Patients with Gaucher Disease [mdpi.com]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. A Deep-Learning Approach to Spleen Volume Estimation in Patients with Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model. | Semantic Scholar [semanticscholar.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. ahajournals.org [ahajournals.org]
- 21. abcam.com [abcam.com]
- 22. Chitotriosidase Assay (Sendout) [testguide.labmed.uw.edu]
- 23. Chitotriosidase Assay Kit (ab241009) | Abcam [abcam.com]
- 24. Diagnosing neuronopathic Gaucher disease: New considerations and challenges in assigning Gaucher phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gaucher disease type 3 from infancy through adulthood: a conceptual model of signs, symptoms, and impacts associated with ataxia and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Is the 6MWT still the best endpoint for Pompe disease clinical trials? [clinicaltrialsarena.com]
- 27. Six-Minute Walk Distance Is a Useful Outcome Measure to Detect Motor Decline in Treated Late-Onset Pompe Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pompediseasenews.com [pompediseasenews.com]
- 29. Minimal clinically important differences in six-minute walking distance in late-onset Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Six-Minute Walk Distance Is a Useful Outcome Measure to Detect Motor Decline in Treated Late-Onset Pompe Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Miglustat Treatment in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term miglustat treatment protocols utilized in preclinical research for various lysosomal storage disorders (LSDs). The information is intended to guide the design and implementation of preclinical studies evaluating the efficacy and mechanism of action of miglustat.
Introduction
Miglustat is an iminosugar that acts as a competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] This mechanism, known as substrate reduction therapy (SRT), aims to decrease the rate of glycosphingolipid synthesis, thereby reducing their accumulation in cells, which is the pathological hallmark of several LSDs.[1][2] Due to its ability to cross the blood-brain barrier, miglustat is of particular interest for neuronopathic LSDs.[4][5][6] Preclinical studies in various animal models have demonstrated its potential to delay disease progression, improve neurological symptoms, and extend lifespan.[2][4][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on long-term miglustat treatment across different LSD animal models.
Table 1: Niemann-Pick Type C (NPC) Disease Models
| Animal Model | Dosage | Treatment Duration | Key Efficacy Endpoints | Outcome | Citations |
| NPC1-/- Mouse | 1200 mg/kg/day in chow | From 3 weeks of age until end-stage | Lifespan, Neurological Symptom Onset, Cerebellar Purkinje Cell Count, Ganglioside (GM2, GM3) Levels | Increased lifespan, delayed onset of neurological signs, improved Purkinje cell survival, reduced ganglioside accumulation. | [6][7][8] |
| Feline NPC Model | Daily oral administration | From 3 weeks of age | Onset of Neurological Signs, Lifespan, Cerebellar GM2 Ganglioside Accumulation, Purkinje Cell Survival | Delayed onset of neurological signs, increased lifespan, decreased cerebellar GM2 accumulation, and improved Purkinje cell survival. | [6][7] |
Table 2: Tay-Sachs and Sandhoff Disease Models
| Animal Model | Dosage | Treatment Duration | Key Efficacy Endpoints | Outcome | Citations |
| Tay-Sachs Mouse Model | Not Specified | Not Specified | Brain GM2 Ganglioside Levels | Reduced brain GM2 ganglioside levels by 50%. | [9][10] |
| Sandhoff Disease Mouse Model | Not Specified | Not Specified | Neuronal Ganglioside Storage, Lifespan | Reduced rate of neuronal ganglioside storage and increased lifespan. | [11] |
Table 3: Gaucher Disease Models
| Animal Model | Dosage | Treatment Duration | Key Efficacy Endpoints | Outcome | Citations |
| Gaucher Disease Mouse Model | Not Specified | Not Specified | Glucosylceramide Accumulation | Decreased intracellular accumulation of glucosylceramide. | [12] |
Signaling Pathways and Experimental Workflows
Miglustat's Mechanism of Action: Substrate Reduction
Caption: Mechanism of Miglustat as a Substrate Reduction Therapy.
General Workflow for Preclinical Efficacy Studies of Miglustat
Caption: A generalized workflow for evaluating Miglustat in preclinical models.
Detailed Experimental Protocols
Animal Models and Husbandry
-
Animal Models : Commonly used models include the BALB/c NPC1-/- mouse for Niemann-Pick type C disease, and mouse models of Tay-Sachs and Sandhoff diseases.[8][11] Feline models of NPC have also been instrumental.[6][7]
-
Husbandry : Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Specific dietary formulations may be required for administering miglustat.
Miglustat Administration
-
Route of Administration : Oral administration is the most common route, either mixed in chow or via oral gavage.
-
Dosage Preparation : For administration in chow, miglustat is mixed with powdered standard rodent diet to achieve the desired daily dose based on average food consumption. For oral gavage, miglustat is typically dissolved in sterile water.
-
Dosage Regimen : Dosing is often initiated at a young age, prior to or at the onset of overt symptoms, and continued for the lifespan of the animal.[7]
Behavioral and Phenotypic Assessments
A composite phenotypic scoring system is often employed to monitor disease progression.[4]
-
Neurological Scoring :
-
Tremor and Ataxia : Assessed by observing the animal's gait and posture. Scoring is based on the severity of unsteadiness and limb splaying.[4]
-
Hind-Limb Clasping : The mouse is suspended by its tail, and the retraction of hind limbs towards the abdomen is observed and scored based on duration and severity.[4]
-
-
Motor Coordination and Balance :
-
Rotarod Test : Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded. Animals are typically acclimated to the apparatus before testing.[4]
-
-
General Health Monitoring :
-
Body weight, general activity, and grooming are monitored regularly.[4]
-
Biochemical Analysis of Glycosphingolipids
-
Tissue Collection : Brain, liver, and spleen are common tissues for analysis. Tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Lipid Extraction : Glycosphingolipids are extracted from homogenized tissues using a series of organic solvents (e.g., chloroform/methanol mixtures).
-
Quantification :
-
High-Performance Thin-Layer Chromatography (HPTLC) : A common method for separating and quantifying different ganglioside species (e.g., GM2, GM3).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides a more sensitive and specific quantification of various glycosphingolipids.
-
Histopathological Analysis
-
Tissue Processing : Animals are euthanized, and tissues are fixed in 4% paraformaldehyde, processed, and embedded in paraffin.
-
Staining :
-
Hematoxylin and Eosin (H&E) : For general morphology and identification of cellular infiltration and neuronal loss.
-
Immunohistochemistry (IHC) : To detect specific markers, such as calbindin for Purkinje cells in the cerebellum or antibodies against specific gangliosides (e.g., GM2).[7]
-
Filipin Staining : Used to visualize the accumulation of unesterified cholesterol, a hallmark of NPC disease.[7]
-
Synaptic Plasticity Measurement
-
Brain Slice Preparation : Hippocampal slices are prepared from treated and control animals.
-
Electrophysiology : Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of the hippocampus. Long-term potentiation (LTP) is induced by high-frequency stimulation, and the potentiation of the fEPSP slope is monitored for at least 60 minutes.[4] This assesses the effect of miglustat on synaptic function.[8]
Conclusion
The preclinical data from long-term studies in various animal models consistently demonstrate the therapeutic potential of Miglustat for a range of lysosomal storage disorders.[4] In Niemann-Pick Type C models, it significantly extends lifespan and delays the onset of debilitating neurological symptoms.[4][6][7] In Tay-Sachs and Sandhoff disease models, it has been shown to reduce the storage of GM2 gangliosides.[9][10][11] While the primary mechanism of action is the reduction of substrate synthesis, the data suggests a multifaceted impact on disease pathology.[4] These protocols provide a framework for the continued investigation of miglustat and other substrate reduction therapies in the preclinical setting.
References
- 1. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Strategies For Tay-Sachs Disease [frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Animal models of GM2 gangliosidosis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting miglustat hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with miglustat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is highly soluble in aqueous solutions and DMSO.[1] Specific solubility data is summarized in the table below.
Q2: My this compound is not dissolving easily in water, what could be the issue?
A2: While this compound is generally highly soluble in water, several factors can affect its dissolution. Ensure that you are using high-purity water and that the pH of your solution is within the optimal range (see Q3). The presence of other solutes in your buffer system could also impact solubility. For difficult-to-dissolve lots, gentle warming or sonication can be beneficial.[2]
Q3: How does pH affect the solubility and stability of this compound?
A3: Miglustat, as an amine hydrochloride, is more soluble in acidic to neutral conditions. Studies have shown that the stability of miglustat solutions can be pH-dependent. For instance, at a higher pH (e.g., 7.3-7.6), a brownish discoloration of miglustat solutions has been observed over time, even without degradation of the active compound.[3][4][5] Adjusting the pH to a more acidic condition (e.g., 4.4) can help maintain the color of the solution.[3][5]
Q4: Can I prepare a concentrated stock solution of this compound in an organic solvent?
A4: Yes, DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound.[2][6] These stock solutions can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in your cell culture or assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q5: I observed precipitation when I added my this compound stock solution to my cell culture medium. What should I do?
A5: Precipitation upon addition to complex aqueous media like cell culture medium can occur due to several reasons, including the "salting out" effect, interaction with media components, or exceeding the solubility limit in the final medium. To troubleshoot this, refer to the detailed troubleshooting guide below. General recommendations include vortexing during the addition of the stock solution, pre-warming the medium, and preparing an intermediate dilution series.
Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | ≥ 34 mg/mL[6] | ≥ 132.95 mM[6] | Highly soluble. |
| Water | 19.18 mg/mL[7] | 75 mM[1][7] | - |
| DMSO | 65 mg/mL[2][6] | 254.16 mM[2][6] | Requires sonication for high concentrations.[2][6] |
| DMSO | 19.18 mg/mL[7] | 75 mM[1][7] | - |
| PBS | 100 mg/mL[5][6] | 391.02 mM[5][6] | Requires sonication.[5][6] |
Note: The molecular weight of this compound is 255.74 g/mol .[6][7] Solubility can be batch-dependent.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, high-purity water
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh out the required amount of this compound. For 1 mL of a 100 mM solution, you will need 25.57 mg.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of sterile, high-purity water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2][6]
Protocol 2: Preparation of a 200 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile conical tube or vial
-
Vortex mixer
Methodology:
-
Weigh out the required amount of this compound. For 1 mL of a 200 mM solution, you will need 51.15 mg.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. Sonication can be used to expedite dissolution if necessary.[2][6]
-
Store the DMSO stock solution at -20°C, protected from moisture.
Signaling Pathway
Miglustat is an inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of glycosphingolipids.[8][9] By inhibiting this enzyme, miglustat reduces the production of glucosylceramide and downstream complex glycosphingolipids. This mechanism of action is known as substrate reduction therapy.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Properties of Fungal Glucosylceramide | PLOS Pathogens [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Miglustat Hydrochloride for In Vitro Assays
Welcome to the technical support center for miglustat hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, miglustat reduces the production of glucosylceramide and downstream glycosphingolipids.[1] It also exhibits inhibitory activity against α-glucosidases I and II, which are involved in the processing of N-linked oligosaccharides in the endoplasmic reticulum.[3]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on published literature, a general starting range to consider is 5 µM to 200 µM.[1][4][5][6][7] For example, concentrations between 5 and 50 µM have been shown to reverse glucosylceramide storage in a Gaucher disease model, while 200 µM has been used to restore F508del-CFTR function in cystic fibrosis bronchial epithelial cells.[1][5][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water and DMSO.[4]
-
For a water-based stock solution: Dissolve this compound in sterile water to a concentration of up to 75 mM (approximately 19.18 mg/mL). If you choose water as the stock solution solvent, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[8]
-
For a DMSO-based stock solution: Dissolve this compound in DMSO. Solubility in DMSO is at least 75 mM.
For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9]
Q4: Is this compound cytotoxic?
A4: At high concentrations, this compound can exhibit cytotoxicity. The cytotoxic concentration can vary between cell lines. It is crucial to determine the optimal, non-toxic working concentration range for your specific cell line by performing a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) before proceeding with functional assays.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of miglustat treatment. | Suboptimal Concentration: The concentration of miglustat may be too low to effectively inhibit GCS in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 500 µM) to determine the optimal inhibitory concentration. |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe a significant reduction in glycosphingolipid levels or a downstream cellular effect. | Increase the incubation time. Effects on glycosphingolipid levels may take 24-72 hours or longer to become apparent. | |
| Cell Line Insensitivity: The chosen cell line may have low GCS activity or alternative pathways that compensate for GCS inhibition. | Confirm GCS expression in your cell line. Consider using a different cell line known to be sensitive to GCS inhibition. | |
| Compound Inactivity: The this compound may have degraded. | Ensure proper storage of the compound (desiccated at -20°C). Prepare fresh stock solutions. | |
| Unexpected Cell Death or Poor Cell Health. | Cytotoxicity: The concentration of miglustat may be too high for your specific cell line. | Perform a cell viability assay (e.g., MTT, MTS) to determine the IC50 value and select a concentration well below the cytotoxic range for your experiments.[13][14] |
| Solvent Toxicity: If using DMSO, the final concentration of the solvent in the culture medium may be too high. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Precipitation of Miglustat in Culture Medium. | Solubility Limit Exceeded: The concentration of miglustat in the final culture medium may have exceeded its solubility limit. | Prepare a fresh, lower concentration stock solution. When diluting the stock solution into the medium, ensure rapid and thorough mixing. |
| Interaction with Medium Components: Components in the cell culture medium may be causing the compound to precipitate. | Try preparing the final dilution in a smaller volume of medium first and then adding it to the full volume. Consider using a different formulation or solvent if issues persist. | |
| Inconsistent Results Between Experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[9] |
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line/Model | Assay | Effective Concentration | Reference |
| Gaucher Disease Model | Glucosylceramide Storage Reversal | 5 - 50 µM | [1] |
| Cystic Fibrosis Bronchial Epithelial Cells (IB3-1, CuFi-1) | F508del-CFTR Function Restoration | 200 µM | [5][7] |
| Human Colorectal Carcinoma Cells (HCT116, Lovo) | Tumor Microsphere Growth Retardation | 100 µM | |
| Diffuse Midline Glioma Cells (SF8628) | Reduction of Plating Efficiency | 100 µM | [6] |
| Cardiac Fibroblasts | Attenuation of ISO-induced Activation | 100 - 200 µM |
Table 2: IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Rat Testicular Ceramide-Glucosyltransferase | Enzymatic Assay | 32 µM | [15] |
| Rat Testicular Beta-Glucosidase 2 | Enzymatic Assay | 81 µM | [15] |
| Cystic Fibrosis Bronchial Epithelial Cells (CuFi-1) | Anti-inflammatory Activity | 2 µM | [16] |
| ER Glucosidase II | Enzymatic Assay | 16 µM | [3] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound and determine a suitable working concentration.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of miglustat (and a vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Glycosphingolipid Metabolism Markers
This protocol can be used to assess the effect of miglustat on proteins involved in glycosphingolipid metabolism.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Glucosylceramide Synthase (GCS), anti-alpha-SMA, anti-Collagen I)[5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Glucosylceramide Synthase (GCS) Activity Assay
This fluorometric assay measures the activity of GCS in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop solution
-
Fluorometer
Procedure:
-
Prepare cell lysates from miglustat-treated and untreated cells.
-
In a microplate, add the cell lysate to the assay buffer.
-
Initiate the reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the resulting glucosylceramide product using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the GCS activity based on a standard curve generated with the fluorescent product.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for "no effect" experiments.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Miglustat ameliorates isoproterenol-induced cardiac fibrosis via targeting UGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. This compound (CAS 210110-90-0) | Abcam [abcam.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
managing gastrointestinal side effects of miglustat in animal models
This guide provides researchers, scientists, and drug development professionals with practical information for managing the gastrointestinal (GI) side effects associated with miglustat administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind miglustat-induced gastrointestinal side effects?
A1: The primary mechanism is the competitive and reversible inhibition of intestinal α-glucosidases, particularly sucrase and maltase, located on the brush border of enterocytes.[1][2] This inhibition prevents the breakdown of dietary disaccharides (like sucrose) and oligosaccharides into absorbable monosaccharides (like glucose). The resulting accumulation of undigested carbohydrates in the intestinal lumen leads to an osmotic influx of water, causing diarrhea.[3][4][5]
Q2: What are the most common GI side effects observed in animal models treated with miglustat?
A2: Consistent with findings in human clinical trials, the most common GI side effects in animal models include diarrhea, flatulence, abdominal bloating, and subsequent weight loss or failure to gain weight.[3][6][7] High-dose toxicology studies in mice have reported diarrhea, abdominal swelling, and rectal prolapse.[6] The weight loss is considered a direct consequence of the negative caloric balance from carbohydrate malabsorption.[4]
Q3: How soon after starting miglustat administration can I expect to see GI side effects?
A3: GI side effects typically manifest within the first few weeks of initiating therapy.[3][4] The onset is generally rapid as the mechanism is a direct enzymatic inhibition in the gut lumen.
Q4: Are the GI side effects transient or persistent?
A4: For many individuals, the GI disturbances are most severe during the initial phase of treatment and may lessen over time as the gut adapts.[7] However, for some animal models, these effects can persist and may require active management to ensure animal welfare and the integrity of the study.
Q5: Besides GI effects, are there other common side effects to monitor?
A5: Yes, tremors are another frequently reported side effect in both clinical and preclinical studies.[7][8] It is important to monitor animals for any neurological changes in addition to GI health.
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Potential Cause | Recommended Action(s) |
| Sudden onset of severe diarrhea and >10% weight loss. | Osmotic diarrhea due to carbohydrate malabsorption from standard chow. | 1. Immediate dietary modification: Switch to a low-disaccharide/sucrose-free diet (See Protocol 1).[4][9] 2. Administer anti-diarrheal agent: Use loperamide for symptomatic relief (See Protocol 2).[7] 3. Consider dose reduction: Temporarily reduce the miglustat dose until symptoms stabilize. |
| Mild to moderate, persistent diarrhea with stable or slowly declining weight. | Sub-optimal carbohydrate digestion. | 1. Implement dietary modification: A low-disaccharide diet is the primary intervention.[10] 2. Introduce probiotics: Co-administer Saccharomyces boulardii to potentially improve gut health and tolerance (See Protocol 3).[11] |
| Animals are not consuming the modified (low-sucrose) diet. | Palatability issues with the new diet formulation. | 1. Gradual diet introduction: Mix the low-sucrose diet with the standard chow in increasing proportions over several days. 2. Ensure diet freshness: Store specialized diets properly to maintain palatability. |
| Diarrhea is controlled, but animals are still not gaining weight. | Negative caloric balance; potential appetite suppression.[3] | 1. Ensure caloric density of the modified diet: Confirm that the low-sucrose diet is calorically equivalent to the standard chow by supplementing with alternative energy sources like fat or complex carbohydrates.[12] 2. Monitor food intake: Quantify daily food consumption to rule out significant anorexia. |
Data on Management Strategies
The following table summarizes outcomes from dietary interventions in human patients, which provides a strong rationale for similar strategies in animal models.
| Dietary Intervention | Study Population | Effect on Body Weight (Mean Change over 6 months) | Effect on Gastrointestinal Tolerability | Citation(s) |
| Unmodified Diet | Children/Adolescents (n=21) | -8.1% | High frequency of GI disturbances. | [10] |
| Low-Lactose Diet | Children/Adolescents (n=21) | -5.2% | Reduced GI disturbances; some required loperamide. | [10] |
| Low-Lactose Diet | Adults (n=8) | -4.1% | Reduced GI disturbances; some required loperamide. | [10] |
| Low-Disaccharide Diet | Mixed (n not specified) | +2.0% | Lowest frequency of GI effects. | [10] |
Key Signaling Pathways and Workflows
Mechanism of Miglustat-Induced Osmotic Diarrhea
The following diagram illustrates the pathway leading to osmotic diarrhea when dietary disaccharides are consumed during miglustat treatment.
Caption: Mechanism of miglustat-induced osmotic diarrhea.
Troubleshooting Workflow for GI Side Effects
This diagram provides a decision tree for researchers to follow when encountering GI-related adverse events in their animal models.
Caption: Troubleshooting decision tree for managing GI side effects.
Experimental Protocols
Protocol 1: Dietary Modification to Mitigate GI Side Effects
This protocol outlines how to prepare and implement a low-disaccharide diet for rodent models.
Objective: To reduce the substrate for uninhibited intestinal disaccharidases, thereby preventing osmotic diarrhea.
Materials:
-
Standard rodent chow components (casein, corn starch, cellulose, minerals, vitamins).
-
Fat source (e.g., soybean oil, lard).
-
Alternative carbohydrate source (e.g., corn starch instead of sucrose).
-
Pellet maker or services from a commercial diet provider (e.g., Dyets Inc., Research Diets Inc.).
Methodology:
-
Diet Formulation:
-
Design a purified, isocaloric control diet and a low-sucrose experimental diet. The primary difference should be the carbohydrate source.
-
Control Diet (Example): 20% kcal protein (casein), 20% kcal fat, 60% kcal carbohydrate (with ~30% of total kcal from sucrose).[1]
-
Low-Sucrose Diet (Example): 20% kcal protein, 20% kcal fat, 60% kcal carbohydrate (replace sucrose entirely with corn starch). Ensure the diet is balanced for all other macro- and micronutrients.[12]
-
-
Acclimatization: Before starting miglustat treatment, acclimate all animals to the purified control diet for at least one week.
-
Treatment Initiation:
-
Divide animals into groups (e.g., Vehicle + Control Diet, Miglustat + Control Diet, Miglustat + Low-Sucrose Diet).
-
For the "Miglustat + Low-Sucrose Diet" group, switch the diet at least 3 days before the first miglustat dose.[4]
-
-
Monitoring:
-
Record body weight daily for the first two weeks, then 2-3 times per week.
-
Assess stool consistency daily using a scoring system (e.g., 0=normal, 1=soft, 2=very soft/unformed, 3=diarrhea).
-
Measure food and water intake to monitor for changes in consumption patterns.
-
Protocol 2: Loperamide Co-administration for Symptomatic Control
This protocol provides a method for using loperamide to manage acute diarrhea.
Objective: To reduce intestinal motility and fluid secretion to control active diarrhea.
Materials:
-
Loperamide hydrochloride.
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose).
-
Oral gavage needles.
-
Animal balance.
Methodology:
-
Preparation: Prepare a fresh solution or suspension of loperamide. For rats, a starting dose of 0.1-0.5 mg/kg is recommended. For mice, a starting dose of 1-3 mg/kg can be used.[13][14]
-
Administration:
-
Administer loperamide via oral gavage.
-
Treatment should be initiated upon the first signs of significant diarrhea (e.g., stool score of 2 or 3).
-
Administration can be done once or twice daily, depending on the severity and duration of the diarrhea.
-
-
Monitoring:
-
Closely monitor animals for the cessation of diarrhea.
-
Caution: Be vigilant for signs of constipation (lack of fecal output for >12-24 hours), which can occur with excessive dosing. Reduce the dose or frequency if constipation is observed.[15]
-
Continue to monitor body weight and hydration status (e.g., skin turgor).
-
Protocol 3: Co-administration of Probiotics
This protocol describes the use of Saccharomyces boulardii to potentially improve gut tolerance to miglustat.
Objective: To leverage the potential gut-stabilizing effects of probiotics to improve tolerance to miglustat.
Materials:
-
Lyophilized Saccharomyces boulardii (commercially available).
-
Sterile water or saline for reconstitution.
-
Oral gavage needles.
Methodology:
-
Preparation: Reconstitute the lyophilized S. boulardii in sterile water or saline according to the manufacturer's instructions to achieve the desired concentration. A typical dose used in mouse models is 10^7 CFU/day .[11][16]
-
Administration:
-
Administer the probiotic suspension via oral gavage daily.
-
It is recommended to start the probiotic administration concurrently with or a few days prior to initiating miglustat treatment.
-
-
Monitoring:
-
Monitor for improvements in stool consistency and a reduction in the incidence or severity of diarrhea compared to a miglustat-only control group.
-
Continue standard monitoring of body weight and overall health.
-
References
- 1. Impact of dietary sucrose on adiposity and glucose homeostasis in C57BL/6J mice depends on mode of ingestion: liquid or solid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miglustat/Zavesca Drug Trial - Niemann-Pick Type C Disease - Parseghian.org [parseghian.org]
- 7. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary modifications in patients receiving miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saccharomyces boulardii CNCM I-745 supplementation reduces gastrointestinal dysfunction in an animal model of IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Miglustat Hydrochloride Instability in Solution
Welcome to the technical support center for miglustat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and overcoming the instability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is highly soluble in water.[1] It is also soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and saline have been reported.[3]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C. For short-term storage, 2-8°C is suitable.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: My this compound solution has turned brown. Is it degraded?
A3: A brownish discoloration of miglustat solutions has been observed, particularly at neutral to alkaline pH (around pH 7.3-7.6).[1][4][5] However, studies using High-Performance Liquid Chromatography (HPLC) have shown no detectable degradation of the active miglustat molecule despite the color change.[1][4][6] This suggests the discoloration may be due to a reaction not affecting the integrity of the miglustat itself. The exact cause of the browning has not been definitively identified in the reviewed literature, but it is pH-dependent.
Q4: How can I prevent the browning of my this compound solution?
A4: The browning of miglustat solutions is pH-dependent. Adjusting the pH of the solution to an acidic range, specifically around pH 4.4, has been shown to prevent this discoloration and maintain a stable, yellow solution for an extended period.[1][4][5]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur if the solubility limit is exceeded or due to interactions with other components in the solution. If you encounter this, you can try gentle heating and/or sonication to aid dissolution.[3] Ensure that the solvent is pure and that the storage conditions have been appropriate. For aqueous solutions, filtration through a 0.22 µm filter after dissolution can help remove any particulate matter.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Solution turns brown over time | The pH of the solution is neutral or alkaline. | Adjust the pH of the solution to approximately 4.4 using a suitable acidic buffer.[1][4][5] Prepare fresh solutions before use if pH adjustment is not possible for your experiment. |
| Precipitate forms in the solution | The concentration of this compound exceeds its solubility in the chosen solvent. Temperature fluctuations during storage. Interaction with other components in a complex buffer system. | Use gentle heating or sonication to redissolve the precipitate.[3] If precipitation persists, consider preparing a more dilute solution. When using complex buffers, prepare a small test batch to check for compatibility. Store solutions at a constant recommended temperature. |
| Difficulty dissolving the powder | Insufficient mixing or solvent volume. | Ensure vigorous mixing. If solubility issues persist in aqueous solutions, the use of a co-solvent like DMSO for initial stock preparation might be beneficial, followed by dilution in the aqueous medium.[3] |
| Inconsistent experimental results | Potential degradation of the compound due to improper storage or handling. | Always prepare fresh solutions for critical experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term use.[3] |
Experimental Protocols
Protocol 1: Preparation of a pH-Stabilized Aqueous Stock Solution of this compound
This protocol describes the preparation of a this compound stock solution with enhanced stability against discoloration.
Materials:
-
This compound powder
-
Sterile, purified water
-
Citric acid or another suitable acid for pH adjustment
-
pH meter
-
Sterile containers
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the sterile water to dissolve the powder.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Carefully add a dilute solution of citric acid dropwise to adjust the pH to 4.4.
-
Once the desired pH is reached, add the remaining sterile water to achieve the final concentration.
-
Mix the solution thoroughly.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Store the solution at 2-8°C for short-term use or at -20°C in aliquots for long-term storage.
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol provides a method to assess the stability of this compound in a prepared solution over time. This method is adapted from a validated stability-indicating HPLC method.[1][6]
Materials and Equipment:
-
HPLC system with a UV detector
-
Waters X-Bridge Amide HPLC column (150 mm × 2.1 mm, 3.5 µm particle size) or equivalent
-
Ammonium acetate buffer
-
Acetonitrile (HPLC grade)
-
This compound solution for testing
-
Miglustat reference standard
HPLC Conditions:
-
Mobile Phase: 10% ammonium acetate buffer / 90% acetonitrile
-
Flow Rate: 0.8 mL/min (isocratic)
-
Column Temperature: 40°C
-
Autosampler Temperature: 20°C
-
Detection Wavelength: 208 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the this compound solution to be tested at a known concentration.
-
At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram for the appearance of new peaks (degradants) and any change in the peak area of the main miglustat peak.
-
Compare the chromatograms from different time points to assess the stability of the solution.
Data Summary
The following table summarizes the observed stability of miglustat solutions under different conditions as reported in the literature.
| Concentration | Solvent/Vehicle | pH | Storage Temperature | Observation after 28 days | Degradation Detected by HPLC | Reference |
| 20 mg/mL | InOrpha® | 7.4 - 7.6 | 2-8°C | Changed from yellow to brown | No | [1][4][5] |
| 20 mg/mL | InOrpha® (pH adjusted) | 4.4 | 2-8°C | Remained yellow | No | [1][4][5] |
| 10 mg/mL | InOrpha® | 7.3 | 2-8°C | Changed from yellow to brown | No | [1][4][5] |
| 5 mg/mL | InOrpha® | 6.5 | 2-8°C | Remained yellow | No | [1][4][5] |
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Decision tree for troubleshooting this compound solution instability.
Caption: pH-dependent discoloration of this compound solutions.
References
- 1. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Technical Support Center: Miglustat Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with miglustat hydrochloride. The information is designed to assist in the optimization of dose-response curves for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a laboratory setting?
This compound is a reversible, competitive inhibitor of the enzyme glucosylceramide synthase (GCS), which is the initial and rate-limiting step in the synthesis of most glycosphingolipids.[1][2] By inhibiting GCS, miglustat reduces the production of glucosylceramide and downstream glycosphingolipids. This "substrate reduction" is the primary therapeutic mechanism in diseases like Gaucher disease type 1.[1][2]
Q2: What are the known "off-target" effects of miglustat that could influence my experimental results?
Yes, miglustat is known to inhibit other enzymes, which can lead to unexpected results in cell-based assays. These off-target effects include the inhibition of:
-
α-glucosidases I and II: These enzymes are involved in the processing of N-linked oligosaccharides in the endoplasmic reticulum.[3] Inhibition can interfere with proper protein folding and trafficking.
-
Intestinal Disaccharidases: Miglustat can directly inhibit enzymes like sucrase and lactase, which is relevant if using intestinal cell models such as Caco-2 cells.[4]
-
Lysosomal Glucocerebrosidase (GBA): Some studies suggest that miglustat can also inhibit the enzyme that is deficient in Gaucher disease, although its primary action is on GCS.
It is crucial to consider these off-target effects when interpreting data, as they may contribute to observed cellular phenotypes.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a common concentration used to elicit a significant biological effect in vitro is around 100 µM.[5] However, physiological concentrations are considered to be ≤50 μM.[4] For dose-response experiments, it is advisable to test a wide range of concentrations, for example, from nanomolar to high micromolar (e.g., 1 nM to 200 µM), to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in both dimethyl sulfoxide (DMSO) and water. Here are the general steps for preparing a stock solution:
-
Determine the desired stock concentration: A common stock concentration is 10-50 mM in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of high-purity sterile DMSO or water. Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot and store: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Data
Possible Cause 1: Inconsistent Cell Seeding
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for better consistency across a 96-well plate.
Possible Cause 2: Edge Effects in Microplates
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
Possible Cause 3: Instability of Miglustat in Culture Medium
-
Solution: While miglustat is generally stable in refrigerated suspensions, its stability in culture medium at 37°C over long incubation periods may vary.[6][7][8][9] Consider refreshing the medium with freshly diluted miglustat for long-term experiments (e.g., beyond 48-72 hours).
Issue 2: Unexpected or No Cellular Response to Miglustat
Possible Cause 1: Cell Line Insensitivity
-
Solution: The expression level of glucosylceramide synthase can vary between cell lines. Confirm that your chosen cell line expresses GCS at a sufficient level. If possible, use a positive control cell line known to be sensitive to miglustat.
Possible Cause 2: Off-Target Effects Masking the Expected Outcome
-
Solution: As mentioned in the FAQs, miglustat's inhibition of α-glucosidases can lead to endoplasmic reticulum stress and affect protein trafficking.[4] This could lead to cellular responses that are independent of GCS inhibition. Consider using a more specific GCS inhibitor as a control if available, or measure multiple endpoints to dissect the specific effects.
Possible Cause 3: Incorrect Assay Timing
-
Solution: The depletion of glycosphingolipids following GCS inhibition is a time-dependent process. It may take 24-72 hours or longer to observe a significant downstream effect. Optimize the incubation time with miglustat before measuring your endpoint.
Issue 3: Observed Cytotoxicity at High Concentrations
Possible Cause 1: Non-Specific Toxicity
-
Solution: High concentrations of any compound can induce non-specific cytotoxicity. Ensure you include a robust cell viability assay (e.g., MTT, MTS, or ATP-based assays) in parallel with your functional assays. This will help distinguish between specific pharmacological effects and general toxicity.
Possible Cause 2: DMSO Toxicity
-
Solution: If using DMSO to dissolve miglustat, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 255.74 g/mol (hydrochloride salt) | R&D Systems |
| Solubility in Water | Up to 75 mM | R&D Systems |
| Solubility in DMSO | Up to 75 mM | R&D Systems |
| IC50 against ER α-glucosidase II | 16 µM | [3] |
| IC50 against ceramide-glucosyltransferase | 32 µM (rat testicular enzyme) | Abcam |
| Typical In Vitro Concentration | 100 µM (in HCT116 and Lovo cells) | [5] |
| Physiological Concentration Range | ≤50 µM | [4] |
Experimental Protocols
Protocol 1: Glucosylceramide Synthase (GCS) Activity Assay (Cell-Based)
This protocol is a generalized guide for measuring the inhibition of GCS in intact cells.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Miglustat Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of miglustat. Include a vehicle control (medium with the same concentration of DMSO or water as the highest miglustat concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for GCS inhibition and turnover of existing glycosphingolipids.
-
Metabolic Labeling (Optional): To measure de novo synthesis, a radiolabeled precursor such as [³H]sphingosine or a fluorescently tagged ceramide analog can be added to the culture medium for the last few hours of incubation.
-
Lipid Extraction: After incubation, wash the cells with cold PBS, and lyse the cells. Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Lipid Analysis: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the glucosylceramide band. If using a radiolabel, use autoradiography or a phosphorimager. If using a fluorescent analog, use a fluorescence scanner. The reduction in the glucosylceramide band in miglustat-treated cells compared to the vehicle control indicates GCS inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of miglustat on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the miglustat concentration to generate a dose-response curve and determine the IC50 value.[10]
Visualizations
Caption: Miglustat's primary mechanism of action.
Caption: General workflow for a cell-based dose-response assay.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Miglustat in Research
Welcome to the technical support center for researchers using miglustat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential off-target effects of miglustat in your experiments. By understanding and addressing these effects, you can ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for miglustat?
A1: Miglustat's primary therapeutic action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids. This mode of action is particularly relevant in the context of substrate reduction therapy for lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C.
Q2: What are the known major off-target effects of miglustat?
A2: Miglustat, an N-alkylated imino sugar, can interact with several other enzymes besides its intended target, GCS. The most well-characterized off-target effects include the inhibition of:
-
ER α-glucosidases I and II: These enzymes are critical for the proper folding of N-linked glycoproteins in the endoplasmic reticulum.
-
Non-lysosomal glucosylceramidase (GBA2): This enzyme is involved in the degradation of glucosylceramide outside of the lysosome.
-
Intestinal disaccharidases: Enzymes such as sucrase and maltase in the gut are inhibited by miglustat, which can lead to gastrointestinal side effects.
Q3: How can these off-target effects confound my experimental results?
A3: The off-target activities of miglustat can introduce several confounding variables into your experiments:
-
ER Stress and the Unfolded Protein Response (UPR): Inhibition of ER α-glucosidases can lead to an accumulation of misfolded glycoproteins, triggering ER stress and activating the UPR. This can have widespread effects on cellular signaling, protein synthesis, and cell viability.
-
Altered Glycoprotein Function: If your protein of interest is a glycoprotein, its function, trafficking, or stability may be altered by miglustat's effect on N-linked glycosylation, independent of its effects on glycosphingolipid metabolism.
-
Gastrointestinal Effects in in vivo studies: In animal studies, miglustat-induced inhibition of intestinal disaccharidases can cause diarrhea and weight loss.[1][2] These physiological changes can non-specifically affect various experimental readouts.
-
Changes in Ceramide and Glucosylceramide Levels: Inhibition of both GCS and GBA2 can lead to complex changes in the cellular pools of ceramide and glucosylceramide, which are important signaling molecules.
Q4: What are typical concentrations of miglustat used in cell culture experiments, and do they cause off-target effects?
A4: In cell culture, miglustat is often used at concentrations ranging from 25 to 100 µM. As indicated in the data table below, these concentrations are sufficient to inhibit both the on-target GCS and several off-target enzymes, making it crucial to account for these effects in your experimental design.
Quantitative Data: Miglustat Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of miglustat for its primary target and key off-target enzymes. This data is essential for understanding the potential for off-target effects at the concentrations used in your experiments.
| Target Enzyme | IC50 (µM) | Location | Potential Confounding Effect |
| On-Target | |||
| Glucosylceramide Synthase (GCS) | ~20-50 | Cytosolic face of the Golgi | Altered glycosphingolipid metabolism |
| Off-Targets | |||
| ER α-glucosidase II | 16 | Endoplasmic Reticulum | ER stress, Unfolded Protein Response (UPR) |
| Non-lysosomal Glucosylceramidase (GBA2) | ~50 | Endoplasmic Reticulum, Golgi | Altered ceramide/glucosylceramide signaling |
| Intestinal Disaccharidases (e.g., sucrase) | In the low µM range | Intestinal brush border | Gastrointestinal disturbances (in vivo) |
| Lysosomal Glucocerebrosidase (GBA1) | >2500 | Lysosome | Minimal direct inhibition at typical experimental concentrations |
Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of miglustat in your research.
Problem 1: Unexpected changes in cell viability, proliferation, or morphology.
-
Possible Cause: ER stress and activation of the Unfolded Protein Response (UPR) due to inhibition of ER α-glucosidases.
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected cellular phenotypes.
Problem 2: Altered function or localization of a glycoprotein of interest.
-
Possible Cause: Disruption of N-linked glycoprotein processing in the ER due to inhibition of α-glucosidases I and II.
-
Signaling Pathway Diagram:
Miglustat's inhibition of N-linked glycoprotein processing. -
Troubleshooting Steps:
-
Confirm Glycosylation Status: Treat your protein with glycosidases (e.g., PNGase F) to see if its apparent molecular weight shifts on a Western blot.
-
Use Alternative Inhibitors: Compare the effects of miglustat with a more specific GCS inhibitor that does not affect α-glucosidases (e.g., eliglustat, though cell permeability should be considered) or with a specific α-glucosidase inhibitor (e.g., castanospermine).
-
Rescue Experiment: If possible, express a version of your protein that is not glycosylated to see if the observed phenotype is rescued.
-
Problem 3: Inconsistent results in in vivo animal studies, particularly with oral administration.
-
Possible Cause: Gastrointestinal distress due to inhibition of intestinal disaccharidases, leading to poor drug absorption, malnutrition, or stress.
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor animal weight, food and water intake, and stool consistency.
-
Dietary Modification: For rodents, switching to a low-carbohydrate or low-disaccharide diet may alleviate some of the gastrointestinal side effects.[1]
-
Alternative Administration Route: If feasible for your experimental design, consider alternative routes of administration (e.g., intraperitoneal injection) to bypass the direct effects on the gut, although systemic off-target effects will still be present.
-
Pair-Feeding Control Group: Include a pair-fed control group to account for the effects of reduced food intake in the miglustat-treated group.
-
Key Experimental Protocols
Protocol 1: Measurement of α-Glucosidase Activity in Cell Lysates
This colorimetric assay can be used to determine the extent to which miglustat is inhibiting α-glucosidase activity in your specific cell type and experimental conditions.
-
Principle: α-glucosidase hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which has a yellow color and can be quantified by measuring absorbance at 405-410 nm.
-
Materials:
-
96-well clear flat-bottom plates
-
Spectrophotometric plate reader
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (pH 7.0)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution
-
Sodium carbonate (Na2CO3) for stopping the reaction
-
Protein quantification assay (e.g., BCA)
-
-
Procedure:
-
Culture and treat cells with miglustat or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse using your preferred lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add pNPG substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Read the absorbance at 405-410 nm.
-
Calculate α-glucosidase activity relative to the total protein concentration and compare between treated and control samples.
-
Many commercial kits are available for this assay, which provide optimized buffers and reagents.
Protocol 2: Assessment of ER Stress by Western Blot
This protocol allows for the detection of key markers of the Unfolded Protein Response (UPR).
-
Principle: ER stress leads to the increased expression of chaperone proteins like GRP78/BiP and the pro-apoptotic transcription factor CHOP. It also induces the phosphorylation of eIF2α. These changes can be detected by Western blotting.
-
Procedure:
-
Treat cells with miglustat, a vehicle control, and a positive control for ER stress (e.g., tunicamycin or thapsigargin).
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against:
-
GRP78/BiP
-
CHOP/GADD153
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: Monitoring Autophagy Flux with mCherry-GFP-LC3 Reporter
This fluorescence microscopy-based assay allows for the quantification of autophagy induction and progression.
-
Principle: Cells are transfected with a plasmid encoding LC3 fused to both mCherry and GFP. In the neutral pH of the autophagosome, both fluorophores are active, and the puncta appear yellow. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta. An increase in both yellow and red puncta indicates an induction of autophagy, while an accumulation of yellow puncta alone may suggest a blockage in autolysosome formation.
-
Procedure:
-
Transfect your cells with the mCherry-GFP-LC3 plasmid.
-
Allow 24-48 hours for protein expression.
-
Treat cells with miglustat, a vehicle control, and positive/negative controls for autophagy (e.g., starvation medium as a positive control, bafilomycin A1 as an inhibitor of lysosomal acidification).
-
Fix the cells with paraformaldehyde.
-
Mount coverslips onto microscope slides with mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal microscope with appropriate laser lines for DAPI, GFP, and mCherry.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates a successful autophagy flux.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the central role of miglustat in perturbing cellular homeostasis, highlighting both its on-target and major off-target effects. This provides a logical framework for designing experiments with appropriate controls.
References
Technical Support Center: Enhancing Miglustat Bioavailability in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with miglustat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of this iminosugar.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of miglustat in standard formulations?
A1: Miglustat is a highly water-soluble drug and is rapidly absorbed after oral administration.[1] The mean oral bioavailability of a 100-mg miglustat capsule is approximately 97% relative to an oral solution when administered under fasting conditions.[2] In preclinical rat models, the oral bioavailability of miglustat has been reported to be in the range of 40-60%.[3]
Q2: How does food intake affect the oral bioavailability of miglustat?
A2: Co-administration of miglustat with food can decrease the rate and extent of absorption. Studies have shown that food can decrease the maximum plasma concentration (Cmax) by approximately 36% and the area under the curve (AUC) by about 14%.[1] Food also tends to delay the time to reach maximum concentration (Tmax) by about two hours.[1] For experiments where maximal and rapid absorption is desired, it is recommended to administer miglustat in a fasted state.
Q3: Are there any known drug-drug interactions that can influence miglustat's bioavailability?
A3: Co-administration with imiglucerase has been shown to result in a 22% reduction in Cmax and a 14% reduction in the AUC of miglustat.[4] While miglustat does not appear to be a substrate or an inhibitor of the P-glycoprotein (P-gp) efflux system, it has been suggested that it might increase the activity of P-gp, which could potentially affect the absorption of co-administered P-gp substrates.[1]
Q4: What are the main strategies to potentially improve the oral bioavailability or modify the release profile of miglustat in an experimental setting?
A4: While miglustat already has high oral bioavailability, research into modified-release formulations aims to improve patient compliance and therapeutic efficacy.[5] Strategies that can be explored for modifying miglustat delivery include:
-
Sustained-Release Formulations: Developing matrix tablets using polymers like Hydroxypropyl Methylcellulose (HPMC) can control the release of miglustat over an extended period.[5]
-
Nanoparticle Formulations: Encapsulating miglustat into nanoparticles (e.g., polymeric or lipid-based) may alter its distribution and release profile. While specific data for miglustat is limited, nanoparticle formulations have been shown to improve the oral bioavailability of other poorly soluble drugs.
-
Prodrug Approaches: Synthesizing a prodrug of miglustat could potentially modify its absorption and distribution characteristics. A perbutyrated prodrug of miglustat has been shown to be readily converted to the active form during gastrointestinal absorption and first-pass metabolism in rats.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with miglustat.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or variable plasma concentrations of miglustat in animal studies. | 1. Food effect: Animals may have had access to food, leading to decreased absorption. 2. Improper administration: Issues with oral gavage technique. 3. Formulation issues: The drug may not be fully dissolved or uniformly suspended in the vehicle. 4. Gastrointestinal issues: Miglustat can cause diarrhea, which may affect transit time and absorption.[6] | 1. Ensure animals are fasted for an appropriate period before dosing. 2. Review and refine oral gavage procedures to ensure consistent delivery. 3. Verify the solubility of miglustat in the chosen vehicle and ensure proper mixing before each administration. 4. Monitor animals for signs of diarrhea. If observed, consider its potential impact on your results. |
| Unexpected results in Caco-2 permeability assays (e.g., low Papp value). | 1. Monolayer integrity: The Caco-2 cell monolayer may not be fully intact. 2. Efflux transporter activity: Although not a primary substrate, interactions with efflux transporters cannot be entirely ruled out. 3. Compound binding: Miglustat may adsorb to the plastic of the assay plates. | 1. Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity. 2. Run the assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. 3. Include control wells to assess non-specific binding to the plate. |
| Difficulty in formulating a stable, high-concentration miglustat solution for in vivo studies. | 1. Solubility limits in specific vehicles: While highly water-soluble, solubility can be limited in non-aqueous or mixed-solvent systems. 2. pH-dependent stability: The stability of miglustat in solution can be pH-dependent. | 1. Determine the solubility of miglustat in your chosen vehicle at the desired temperature. 2. Prepare fresh solutions before each experiment. For suspensions, ensure uniform dispersion. 3. Investigate the effect of pH on the stability of your formulation. A study on miglustat in a flavored suspending excipient found that adjusting the pH influenced its stability and appearance over time.[5] |
Data Presentation
Currently, there is a lack of publicly available, direct comparative studies showcasing the in vivo bioavailability of different enhanced miglustat formulations. The following table presents pharmacokinetic parameters of standard miglustat formulations from various studies to serve as a baseline for comparison.
Table 1: Pharmacokinetic Parameters of Standard Miglustat Formulations
| Species | Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Human (Healthy Volunteers) | 100 mg Capsule (fasted) | 100 mg | 862 | 2.5 | 9502 (0-inf) | ~97% (relative to solution) | [1][4] |
| Human (Healthy Volunteers) | 100 mg Capsule (fed) | 100 mg | 552 | 4.5 | 8172 (0-inf) | - | [1] |
| Rat | Oral Solution | Not specified | - | - | - | 40-60% | [3] |
Note: This table is intended for informational purposes and direct comparison between studies should be made with caution due to differences in study design and analytical methods.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Miglustat
This protocol provides a general framework for assessing the intestinal permeability of miglustat using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
- Seed the cells onto permeable filter supports (e.g., Transwell®) at an appropriate density.
- Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be stable and within the laboratory's established range for intact monolayers.
3. Permeability Assay:
- Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Apical to Basolateral (A-B) Transport: Add the miglustat test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Transport: Add the miglustat test solution to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
- Collect samples from the donor chamber at the beginning and end of the experiment.
4. Sample Analysis:
- Quantify the concentration of miglustat in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug transport across the monolayer.
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the drug in the donor chamber.
- Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing miglustat permeability using the Caco-2 cell model.
Signaling Pathways and Experimental Logic
Improving Oral Bioavailability: A Logical Approach
The following diagram illustrates the logical workflow for developing and evaluating a novel miglustat formulation with potentially enhanced bioavailability.
Caption: Logical workflow for developing and evaluating enhanced bioavailability formulations of miglustat.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnjlabels.com [jnjlabels.com]
Technical Support Center: Mitigating Miglustat-Induced Weight Loss in Study Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering miglustat-induced weight loss in study animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of weight loss in study animals treated with miglustat?
A1: The primary cause of weight loss is gastrointestinal distress resulting from the inhibition of intestinal disaccharidases, mainly sucrase and maltase.[1][2] This inhibition leads to the malabsorption of dietary carbohydrates, particularly sucrose and maltose, causing osmotic diarrhea and a subsequent negative caloric balance.[1][2]
Q2: How soon after starting miglustat treatment can I expect to see weight loss in my animals?
A2: Weight loss and gastrointestinal side effects, such as diarrhea, are most frequently observed during the initial weeks of miglustat therapy.[1][2] The onset and severity can vary depending on the animal model, dose, and diet.
Q3: Are there any animal models that are more susceptible to miglustat-induced weight loss?
A3: While specific comparative studies are limited, animal models for Niemann-Pick type C (NPC) and Gaucher disease, the primary indications for miglustat, are commonly reported to experience this side effect.[3][4][5] The underlying disease pathophysiology in these models may also contribute to altered nutritional status.
Q4: What are the main strategies to mitigate miglustat-induced weight loss?
A4: The main strategies include:
-
Dietary Modification: Reducing the intake of disaccharides (sucrose, maltose) and sometimes lactose.[1][6]
-
Dose Titration: A gradual dose escalation at the beginning of the treatment can improve gastrointestinal tolerability.[1][2]
-
Symptomatic Treatment: Use of anti-diarrheal agents like loperamide to manage osmotic diarrhea.[1][7]
Q5: Can the weight loss be reversed?
A5: In many cases, the initial weight loss is transient, and animals may adapt to the treatment over time.[8][9] Implementing mitigation strategies can help stabilize or even reverse the weight loss.
Troubleshooting Guides
Issue: Significant and rapid weight loss observed after initiating miglustat treatment.
Troubleshooting Steps:
-
Confirm the Diet Composition: Analyze the carbohydrate content of the standard rodent chow. Many commercial diets contain significant amounts of sucrose or other disaccharides.
-
Implement Dietary Modification: Switch the animals to a custom low-disaccharide diet. A detailed protocol for diet formulation is provided in the "Experimental Protocols" section.
-
Consider Dose Reduction/Titration: If the weight loss is severe, a temporary reduction in the miglustat dose may be necessary. Once the animal's weight stabilizes, a gradual dose escalation can be attempted. Refer to the "Experimental Protocols" section for a sample dose titration schedule.
-
Monitor Hydration Status: Dehydration due to diarrhea can exacerbate weight loss. Ensure animals have free access to water and monitor for signs of dehydration.
-
Symptomatic Treatment: If diarrhea is persistent, consider the administration of loperamide. A protocol for its use in mice is available in the "Experimental Protocols" section.
Issue: Persistent diarrhea despite dietary modification.
Troubleshooting Steps:
-
Evaluate the Extent of Dietary Modification: Ensure that the custom diet has a sufficiently low concentration of offending disaccharides. It may be necessary to eliminate sucrose and maltose completely.
-
Initiate Anti-diarrheal Therapy: Administer loperamide to control the osmotic diarrhea. This can help improve nutrient absorption and stabilize body weight.
-
Assess for Underlying Gastrointestinal Conditions: While miglustat is the likely cause, pre-existing or unrelated gastrointestinal issues could be exacerbated. If the diarrhea is unresponsive to the above measures, a veterinary consultation may be warranted.
Quantitative Data Summary
Table 1: Reported Weight Changes in Human Clinical Studies with Miglustat
| Study Population | Treatment Duration | Dietary Intervention | Mean Weight Change | Citation(s) |
| Gaucher Disease Type 3 Patients | 24 months | Not specified | -5% to < -10% in 24% of patients | [10] |
| Neurolipidoses Patients (Children/Adolescents) | 6 months | Unmodified Diet | -8.1% | [6] |
| Neurolipidoses Patients (Children/Adolescents) | 6 months | Low-Lactose Diet | -5.2% | [6] |
| Neurolipidoses Patients (Adults) | 6 months | Low-Lactose Diet | -4.1% | [6] |
| Neurolipidoses Patients | 6 months | Low-Disaccharide Diet | +2.0% | [6] |
Table 2: Body Weight Data from an NPC1 Mouse Model Study
| Mouse Strain | Treatment Group | Mean Body Weight (grams) at ~8 weeks | Citation(s) |
| NPC1 -/- | No Treatment | ~18 g | [3][11] |
| NPC1 -/- | Miglustat | ~20 g | [3][11] |
| Wild Type | No Treatment | ~25 g | [3][11] |
| Wild Type | Miglustat | ~24 g | [12] |
Note: This table provides an example from a specific study and weight changes can vary significantly based on the specific animal model, age, and experimental conditions.
Experimental Protocols
Protocol 1: Formulation of a Low-Disaccharide Rodent Diet
Objective: To create a purified diet with minimal sucrose and maltose to mitigate miglustat-induced gastrointestinal side effects. This formulation is based on the AIN-93G diet.[13]
Materials:
-
Casein (protein source)
-
Cornstarch (carbohydrate source, low in free disaccharides)
-
Dextrin
-
Cellulose (fiber source)
-
Soybean Oil (fat source)
-
AIN-93G Mineral Mix
-
AIN-93G Vitamin Mix
-
L-Cystine
-
Choline Bitartrate
Procedure:
-
Calculate Component Percentages: Based on the standard AIN-93G formulation, replace sucrose with an equivalent amount of cornstarch or other complex carbohydrate source. A typical AIN-93G diet contains around 10% sucrose.
-
Diet Preparation:
-
Thoroughly mix all dry ingredients (casein, cornstarch, dextrin, cellulose, mineral mix, vitamin mix, L-cystine, choline bitartrate) in a suitable mixer.
-
Slowly add the soybean oil while mixing to ensure even distribution.
-
Add a small amount of water to form a dough-like consistency suitable for pelleting.
-
Pellet the diet using a laboratory-scale pellet mill.
-
Dry the pellets at a low temperature (e.g., 60°C) until the moisture content is below 10%.
-
-
Storage: Store the diet in airtight containers at 4°C to prevent spoilage.
Table 3: Example Low-Sucrose Diet Formulation (Modified AIN-93G)
| Ingredient | Percentage by Weight |
| Casein | 20.0% |
| Cornstarch | 52.95% |
| Dextrin | 13.2% |
| Soybean Oil | 7.0% |
| Cellulose | 5.0% |
| AIN-93G Mineral Mix | 3.5% |
| AIN-93G Vitamin Mix | 1.0% |
| L-Cystine | 0.3% |
| Choline Bitartrate | 0.25% |
Protocol 2: Miglustat Dose Titration Schedule for Rodents
Objective: To gradually introduce miglustat to improve gastrointestinal tolerability in mice.
Procedure:
-
Week 1: Administer 25% of the target therapeutic dose.
-
Week 2: Increase the dose to 50% of the target therapeutic dose.
-
Week 3: Increase the dose to 75% of the target therapeutic dose.
-
Week 4 onwards: Administer 100% of the target therapeutic dose.
Note: Monitor animals closely for signs of gastrointestinal distress (diarrhea, weight loss) during the titration period. If significant side effects occur, maintain the current dose for a longer period before attempting to escalate further.
Protocol 3: Loperamide Administration for Diarrhea in Mice
Objective: To symptomatically treat miglustat-induced diarrhea.
Materials:
-
Loperamide hydrochloride
-
Sterile saline
-
Oral gavage needles
Procedure:
-
Preparation of Loperamide Solution: Dissolve loperamide hydrochloride in sterile saline to a final concentration of 0.5 mg/mL.
-
Dosage: The recommended starting dose of loperamide for mice is 5 mg/kg, administered orally.[7]
-
Administration: Administer the loperamide solution via oral gavage.
-
Monitoring: Monitor stool consistency and frequency. The dose can be adjusted as needed. Be cautious to avoid inducing constipation.
Visualizations
Caption: On- and off-target mechanisms of miglustat.
Caption: Troubleshooting workflow for miglustat-induced weight loss.
References
- 1. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gender-Specific Effects of Two Treatment Strategies in a Mouse Model of Niemann-Pick Disease Type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. drugcentral.org [drugcentral.org]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Components of the AIN-93 diets as improvements in the AIN-76A diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Miglustat Hydrochloride in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of miglustat hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, miglustat reduces the production of glucosylceramide and its downstream derivatives. This "substrate reduction therapy" approach is the basis for its use in treating lysosomal storage disorders like Gaucher disease type 1 and Niemann-Pick disease type C (NP-C), where the accumulation of GSLs is pathogenic.
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound in vitro can vary significantly depending on the cell line and the specific endpoint being measured. Based on available data, a starting range of 10 µM to 100 µM is often used. For instance, in some cell lines, concentrations around 50 µM have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How long should I treat my cells with this compound to observe an effect?
The optimal treatment duration depends on the biological process being investigated.
-
Short-term (2-24 hours): Effects on signaling pathways and restoration of certain cellular functions, such as F508del-CFTR function, have been observed within this timeframe.
-
Long-term (several days to weeks): Reduction of accumulated glycosphingolipids and effects on cell proliferation or differentiation may require longer incubation periods. For example, significant reductions in GSL levels in cultured cells are often observed after several days of treatment.
It is advisable to perform a time-course experiment to establish the ideal treatment duration for your specific research question.
Q4: What are the known downstream signaling pathways affected by this compound?
The primary effect of miglustat is the reduction of glycosphingolipids, which can, in turn, modulate various signaling pathways. One notable pathway is the TGF-β/Smad signaling pathway . By reducing ceramide levels, a precursor for glucosylceramide, miglustat can suppress the activation of this pathway, which is implicated in fibrosis. Additionally, miglustat may indirectly influence intracellular calcium homeostasis, which is often dysregulated in lysosomal storage diseases. There is also emerging evidence suggesting that miglustat can modulate autophagy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no observable effect | - Suboptimal concentration. - Insufficient treatment duration. - Cell line resistance. - Inactive compound. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 10-100 µM). - Conduct a time-course experiment to identify the necessary treatment duration. - Verify the expression and activity of glucosylceramide synthase in your cell line. - Ensure the proper storage and handling of the this compound powder and stock solutions. |
| Cell toxicity or death | - Concentration is too high. - Off-target effects. - Contamination of cell culture. | - Lower the concentration of this compound. - Ensure the use of a vehicle control to distinguish between compound-specific and vehicle-induced toxicity. - Regularly check cell cultures for signs of contamination (e.g., turbidity, pH change, microscopic examination). |
| Precipitation of the compound in culture medium | - Poor solubility of this compound at the desired concentration. - Interaction with components of the cell culture medium. | - Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., water or DMSO) and dilute it further in the culture medium. Ensure the final solvent concentration is not toxic to the cells. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound or medium components. - Filter-sterilize the final medium containing miglustat before adding it to the cells. |
| Inconsistent results between experiments | - Variability in cell passage number. - Inconsistent treatment conditions. - Pipetting errors. | - Use cells within a consistent and low passage number range. - Ensure precise and consistent timing of treatments and assays. - Calibrate pipettes regularly and use proper pipetting techniques. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| CuFi-1 (human bronchial epithelial) | IL-8 mRNA expression reduction | IC50: 2 µM | 1 hour pretreatment, 4 hours challenge | |
| IB3-1 and CuFi-1 (cystic fibrosis bronchial epithelial) | Restoration of F508del-CFTR function | 200 µM | 2, 4, and 24 hours | |
| Rat Testicular Enzymes | Ceramide-glucosyltransferase inhibition | IC50: 32 µM | Not Applicable | |
| Rat Testicular Enzymes | β-glucosidase 2 inhibition | IC50: 81 µM | Not Applicable | |
| Caco-2 (human colorectal adenocarcinoma) | Disaccharidase activity | ≤50 µM (physiological concentration) | Long-term |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in sterile, cell culture-grade water or DMSO to a stock concentration of 10-100 mM.
-
Gently vortex to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours before treatment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream assays, such as cell viability assays, protein extraction for western blotting, or lipid extraction for GSL analysis.
-
Mandatory Visualizations
Strategies to Minimize Variability in Miglustat Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals working with miglustat, ensuring experimental consistency is paramount for generating reliable and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro and in vivo experiments with miglustat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of miglustat?
Miglustat is a reversible inhibitor of the enzyme glucosylceramide synthase (GCS), which is responsible for the first step in the synthesis of most glycosphingolipids (GSLs).[1][2] By inhibiting GCS, miglustat reduces the production of glucosylceramide, the precursor for a wide range of GSLs. This "substrate reduction" approach is the basis for its therapeutic effect in diseases like Gaucher disease type 1 and Niemann-Pick disease type C, where the accumulation of GSLs is a key pathological feature.[1][2]
Q2: What are the common sources of variability in in vitro miglustat experiments?
Variability in in vitro experiments can stem from several factors:
-
Cell Line Integrity: The type of cell line used, its passage number, and the presence of mycoplasma contamination can all significantly impact the cellular response to miglustat.[3] High-passage number cells may exhibit altered gene expression and morphology, leading to inconsistent results.[3]
-
Miglustat Preparation and Stability: The solubility and stability of miglustat in cell culture media can be a source of variability. Improper dissolution or degradation of the compound will lead to inaccurate effective concentrations.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of miglustat treatment can all influence the outcome of the experiment.
Q3: How can I minimize variability in my in vivo miglustat experiments?
Minimizing variability in animal studies requires careful attention to:
-
Animal Model: The choice of animal model, its genetic background, age, and sex can all contribute to variability. Ensure a well-characterized model relevant to the disease being studied is used.
-
Drug Administration: The route of administration (e.g., oral gavage, in diet), the formulation of the drug, and the consistency of dosing are critical for achieving uniform drug exposure.
-
Environmental Factors: Housing conditions, diet, and the light-dark cycle should be standardized across all experimental groups to minimize stress and other confounding variables.
-
Outcome Measures: The methods used to assess the efficacy of miglustat, such as behavioral tests or biochemical analyses, should be standardized and performed by trained personnel to ensure consistency.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability/cytotoxicity assays | 1. Cell health and density: Inconsistent cell numbers or poor cell health at the start of the experiment. 2. Miglustat precipitation: Miglustat may precipitate in the culture medium, especially at higher concentrations. 3. Assay interference: Miglustat may interfere with the assay reagents (e.g., direct reduction of MTT reagent). | 1. Standardize cell seeding: Use a consistent seeding density and ensure cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination. 2. Ensure solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and visually inspect the media for precipitation after adding miglustat. Consider pre-warming the media. 3. Run controls: Include a cell-free control with miglustat to check for direct assay interference. Consider using an alternative viability assay (e.g., ATP-based assay).[4] |
| Inconsistent inhibition of glucosylceramide synthase (GCS) activity | 1. Sub-optimal assay conditions: Incorrect pH, temperature, or substrate concentrations. 2. Cell passage number: High passage number cells may have altered GCS expression or activity. 3. Miglustat degradation: Miglustat may not be stable in the assay buffer over the incubation period. | 1. Optimize assay parameters: Follow a validated protocol for GCS activity assays, ensuring all components are at their optimal concentrations. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Prepare fresh solutions: Always use freshly prepared miglustat solutions for your assays. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Variable drug exposure between animals | 1. Inconsistent oral administration: Inaccurate dosing with oral gavage or unequal food consumption when administered in the diet. 2. Formulation issues: Poor solubility or stability of miglustat in the vehicle. | 1. Refine administration technique: Ensure proper training for oral gavage. For dietary administration, monitor food intake and consider using a palatable vehicle.[5] 2. Optimize formulation: Test the solubility and stability of the miglustat formulation before starting the study. |
| High variability in behavioral or clinical outcomes | 1. Inconsistent handling and testing procedures: Variations in how animals are handled and how behavioral tests are conducted. 2. Subjective scoring: Lack of a standardized and blinded scoring system for clinical signs. | 1. Standardize protocols: Develop and adhere to detailed standard operating procedures (SOPs) for all animal handling and experimental procedures. 2. Blinded assessment: Whenever possible, the person assessing the outcomes should be blinded to the treatment groups. |
Data Presentation
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and to aid in experimental design.
Table 1: In Vitro Efficacy of Miglustat
| Cell Line | Assay | Miglustat Concentration (µM) | Observed Effect | Reference |
| HL-60 | Glucosylceramide Synthase Inhibition | 20 | IC50 for glucosyltransferase-catalyzed biosynthesis of glucosylceramide | [5] |
| HCT116 | Tumor Microsphere Growth | 100 | Decreased tumor microsphere growth | [6] |
| Lovo | Tumor Microsphere Growth | Low concentrations | Pronounced growth retardation of spheroids | [6] |
| Myeloid lineage cells (MDMΦ, HL60) | GluII Inhibition | 16 | IC50 for ER GluII inhibition | [7][8] |
Table 2: In Vivo Efficacy of Miglustat in Animal Models
| Animal Model | Disease | Miglustat Dose | Key Findings | Reference |
| NPC Mouse | Niemann-Pick Type C | 1200 mg/kg/day (in diet) | Delayed onset of neurological dysfunction, increased average life span | [5] |
| NPC Cat | Niemann-Pick Type C | 50 mg/kg/day (oral gavage) | Delayed onset of ataxia and intention tremor | [5] |
| Sandhoff Mouse | Sandhoff Disease | 600 mg/kg/day (in diet) | 50% increase in life expectancy compared to untreated animals | [5] |
| Feline NPC model | Niemann-Pick Type C | 25 mg/kg every 12 hours (oral) | Delayed onset of neurological signs, increased lifespan, decreased GM2 ganglioside accumulation in the cerebellum, and improved Purkinje cell survival.[1][9][10][11] | [1][9][10][11] |
Experimental Protocols
Key Experiment: In Vitro Glucosylceramide Synthase (GCS) Activity Assay (Fluorescence HPLC-Based)
This protocol is adapted from a method for assessing GCS activity in vivo and can be modified for in vitro cell-based assays.
Materials:
-
Cells of interest
-
NBD C6-Ceramide (fluorescent substrate)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a predetermined density and allow them to adhere.
-
Treat cells with varying concentrations of miglustat or vehicle control for the desired duration.
-
-
Labeling with NBD C6-Ceramide:
-
Incubate the treated cells with NBD C6-Ceramide for a specific period to allow for its conversion to NBD C6-Glucosylceramide by GCS.
-
-
Lipid Extraction:
-
HPLC Analysis:
-
Protein Quantification:
-
Data Analysis:
-
Calculate the amount of NBD C6-Glucosylceramide produced.
-
Normalize the amount of product to the total protein concentration to determine the GCS activity.
-
Compare the GCS activity in miglustat-treated cells to the vehicle control to determine the extent of inhibition.
-
Mandatory Visualization
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. 細胞培養疑難排解 [sigmaaldrich.com]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miglustat improves purkinje cell survival and alters microglial phenotype in feline Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
Validation & Comparative
A Comparative Guide to Substrate Reduction Therapies in Gaucher Disease: Miglustat vs. Eliglustat
An Objective Comparison for Researchers and Drug Development Professionals
Gaucher disease (GD) is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide (GlcCer), within macrophage lysosomes.[1] This accumulation results in a multisystemic disorder with symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[1] Substrate reduction therapy (SRT) is an oral treatment strategy that aims to decrease the rate of GlcCer synthesis to match its impaired degradation.[1][2] This guide provides a detailed comparison of the two approved SRTs for Gaucher disease type 1 (GD1): miglustat and eliglustat.
Mechanism of Action: Inhibiting Glucosylceramide Synthase
Both miglustat and eliglustat function by inhibiting glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[1][3][4] By reducing the production of GlcCer, these therapies alleviate the substrate burden on the deficient glucocerebrosidase enzyme.[1] However, their molecular structures and pharmacological profiles are distinct. Miglustat is an iminosugar, a synthetic analogue of D-glucose, while eliglustat is a ceramide analogue.[1][5] This fundamental chemical difference underpins their varied potency, specificity, and clinical performance.[5][6]
Potency and Specificity
Eliglustat is a significantly more potent and specific inhibitor of GCS than miglustat.[5][6] The half-maximal inhibitory concentration (IC50) for eliglustat is approximately three orders of magnitude lower than that of miglustat, indicating a much stronger inhibition of the target enzyme.[5][7]
Miglustat's structural similarity to glucose results in off-target inhibition of other enzymes, notably intestinal disaccharidases (like sucrase) and non-lysosomal glucosylceramidase.[8][9] This lack of specificity is a primary contributor to its gastrointestinal side effects.[9] In contrast, eliglustat is highly specific for GCS with limited or no activity against a variety of other glycosidases, which accounts for its improved tolerability profile.[8][10]
| Parameter | Miglustat | Eliglustat | Reference |
| Drug Class | Glucose Analogue (Iminosugar) | Ceramide Analogue | [5] |
| Target Enzyme | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [1] |
| IC50 (GCS Inhibition) | 10–50 µM | ~25 nM | [5][11] |
| Off-Target Inhibition | Intestinal disaccharidases, β-glucosidases | Minimal | [8][9] |
Clinical Efficacy in Treatment-Naïve GD1 Patients
Clinical trial data demonstrates that eliglustat leads to more robust and consistent improvements across visceral, hematological, and biomarker endpoints compared to miglustat.[1][12] While direct head-to-head trials are scarce, comparisons of their respective pivotal trials show a clear difference in efficacy.[1]
| Clinical Endpoint (Change from Baseline) | Miglustat (after 12 months) | Eliglustat (after 9-12 months) | Reference |
| Spleen Volume Reduction | ~19% | ~28-66% | [1][13][14] |
| Liver Volume Reduction | ~12% | ~7-23% | [1][13][14] |
| Hemoglobin Increase | Slight improvement | +1.22 g/dL | [1][13] |
| Platelet Count Increase | Slight improvement | +41% | [1][13] |
| Chitotriosidase Reduction | ~16-37% | ~82-89% (median) | [1][12][14] |
| Glucosylsphingosine (Lyso-GL1) Reduction | ~48% | ~84-86% (median) | [1][12][14] |
Pharmacokinetics, Metabolism, and Safety
The metabolic pathways and side-effect profiles of the two drugs are a key point of differentiation.
-
Metabolism: Eliglustat is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1][5] This necessitates patient genotyping for CYP2D6 to determine their metabolizer status (e.g., poor, intermediate, extensive) and guide appropriate dosing.[15] Miglustat is not metabolized via this pathway and is excreted largely unchanged in the urine, requiring dose adjustments in patients with renal impairment.[5]
-
Blood-Brain Barrier: Miglustat can cross the blood-brain barrier and has been detected in cerebrospinal fluid.[5][16] This property has led to its investigation in neuronopathic forms of Gaucher disease (GD3), though a clinical trial did not show significant benefits on neurological manifestations.[17][18] Eliglustat, however, is actively effluxed from the central nervous system by P-glycoprotein and does not accumulate in the brain.[5][16]
-
Safety and Tolerability: Miglustat is associated with a high incidence of gastrointestinal side effects, including diarrhea (up to 85% of patients) and weight loss (up to 65%), due to its off-target enzyme inhibition.[5][6] Neurological side effects such as tremor (up to 30% of patients) and peripheral neuropathy are also significant concerns.[5][19] While eliglustat can cause gastrointestinal effects, they are substantially less common and severe (diarrhea reported in ~5-10% of patients).[5][9] The eliglustat label includes a warning for potential electrocardiographic changes (PR, QTc, and QRS interval prolongation) in certain at-risk patients.[5][6]
Experimental Protocols and Workflows
The evaluation of SRT efficacy follows a standard drug development pipeline, from preclinical enzymatic assays to comprehensive clinical trials.
Glucosylceramide Synthase (GCS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GCS.
Methodology:
-
Enzyme Source: Homogenates of cells expressing GCS (e.g., Madin-Darby Canine Kidney - MDCK cells) are prepared.[8]
-
Substrates: The reaction mixture includes the enzyme source, radiolabeled UDP-glucose ([¹⁴C]UDP-glucose), and the lipid substrate ceramide.
-
Inhibitor Addition: Varying concentrations of the test compound (miglustat or eliglustat) are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic synthesis of glucosylceramide.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solvent system.
-
Quantification: The radiolabeled glucosylceramide product is separated from unreacted substrates via thin-layer chromatography (TLC). The amount of product is quantified using scintillation counting or phosphorimaging.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is determined by plotting the inhibition curve and fitting it to a dose-response model.[8]
Biomarker Analysis: Chitotriosidase Activity
Objective: To measure the activity of the macrophage activation biomarker chitotriosidase in patient plasma as an indicator of disease burden and response to therapy.[8]
Methodology:
-
Sample Collection: Patient blood samples are collected, and plasma is isolated by centrifugation.
-
Substrate: A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside, is used.
-
Reaction: Plasma samples are incubated with the substrate in an appropriate buffer at 37°C.
-
Detection: The enzymatic cleavage of the substrate releases the fluorescent 4-methylumbelliferone molecule. The fluorescence is measured over time using a fluorometer.
-
Activity Calculation: The rate of increase in fluorescence is proportional to the chitotriosidase activity in the sample, typically expressed in nmol/h/ml.[14]
Conclusion
Miglustat and eliglustat are both oral SRTs that inhibit GCS, but they are not pharmacologically or clinically equivalent.[5][6] Eliglustat is a highly potent and specific GCS inhibitor that has demonstrated superior clinical efficacy and a more favorable safety profile compared to miglustat in the treatment of GD1.[1][12][15] These advantages have established eliglustat as a first-line oral therapy for most adults with GD1.[5] Miglustat, considered a first-generation SRT, is now reserved as a second-line option for patients who are unable to tolerate other therapies.[5][20] The distinct properties of each compound, particularly regarding blood-brain barrier penetration and off-target effects, continue to make them valuable tools for researchers studying the pathophysiology of Gaucher disease and other glycosphingolipid storage disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 5. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of eliglustat tartrate in the management of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 20. Guidance on the use of miglustat for treating patients with type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat's Efficacy in Glucosylceramide Reduction: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of miglustat's effect on glucosylceramide levels against other substrate reduction therapies. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for research and therapeutic development.
Miglustat is a well-established substrate reduction therapy (SRT) for lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C.[1][2] Its therapeutic effect stems from the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[2][3] By inhibiting GCS, miglustat reduces the production of glucosylceramide, thereby alleviating the substrate burden in individuals with deficient lysosomal enzyme activity.[1][2] This guide compares the efficacy of miglustat with other GCS inhibitors, namely eliglustat and the newer investigational drug venglustat, and discusses the case of dapagliflozin, a compound once considered a potential GCS inhibitor.
Comparative Efficacy of Glucosylceramide Synthase Inhibitors
The primary measure of a GCS inhibitor's effectiveness is its ability to reduce the synthesis of glucosylceramide. This can be assessed through in vitro enzyme inhibition assays (IC50 values) and by measuring the reduction of glucosylceramide or related biomarkers in vivo.
| Compound | Target | IC50 (in vitro) | Glucosylceramide/Biomarker Reduction (in vivo) | Key Characteristics |
| Miglustat | Glucosylceramide Synthase | 10–50 µM[4][5] | Glucosylsphingosine Reduction: 48% median decrease in 2 years (Gaucher disease type 1 patients)[5]. Chitotriosidase Reduction: 37% median decrease in 2 years (Gaucher disease type 1 patients)[5]. | First-generation oral SRT. Crosses the blood-brain barrier.[4][6] |
| Eliglustat | Glucosylceramide Synthase | ~24-25 nM[4][7] | Glucosylsphingosine Reduction: 86% median decrease in 2 years (Gaucher disease type 1 patients)[5]. Chitotriosidase Reduction: 89% median decrease in 2 years (Gaucher disease type 1 patients)[5]. | Second-generation oral SRT. More potent and specific than miglustat.[4][5] Does not cross the blood-brain barrier.[6] |
| Venglustat | Glucosylceramide Synthase | 76.5 nM (enzyme assay) 165 nM (cellular assay)[2] | Glucosylceramide Reduction: 78% median reduction in plasma and 81% in CSF after 1 year (Gaucher disease type 3 patients)[6]. | Investigational oral SRT. Brain-penetrant.[8] |
| Dapagliflozin | Sodium-glucose cotransporter 2 (SGLT2) | No significant inhibition of GCS activity observed in vitro.[9][10] | No significant change in glycosphingolipid synthesis observed in cell-based assays.[9][10] | Initially identified as a potential GCS inhibitor in a computational screen, but experimental data does not support this.[9][11] |
Note: The in vivo data for miglustat and eliglustat are from a retrospective comparative study in Gaucher disease type 1 patients.[5] The in vivo data for venglustat is from a clinical trial in Gaucher disease type 3 patients.[6] Direct head-to-head clinical trial data for all three compounds on glucosylceramide levels is not currently available.
Mechanism of Action: Substrate Reduction Therapy
The underlying principle of substrate reduction therapy is to balance the rate of glycosphingolipid synthesis with the impaired rate of its degradation in lysosomal storage disorders. By partially inhibiting glucosylceramide synthase, these therapies reduce the accumulation of glucosylceramide and its downstream metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. acelinktherapeutics.com [acelinktherapeutics.com]
- 3. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substrate Reduction Therapies for Lysosomal Storage Disorders
An in-depth guide for researchers and drug development professionals on the current landscape of substrate reduction therapies, offering a comparative analysis of their efficacy, safety, and underlying mechanisms.
Substrate reduction therapy (SRT) represents a pivotal therapeutic strategy for a range of lysosomal storage disorders (LSDs), offering an alternative or complementary approach to traditional enzyme replacement therapy (ERT). By partially inhibiting the synthesis of the accumulating substrate, SRT aims to restore the metabolic balance within the lysosome. This guide provides a comprehensive comparison of key SRTs—both approved and investigational—supported by experimental data from clinical trials, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Shared Pathway
Substrate reduction therapies for glycosphingolipid-related lysosomal storage disorders, such as Gaucher and Fabry disease, primarily target the enzyme glucosylceramide synthase (GCS). GCS is a key enzyme in the biosynthesis of most glycosphingolipids. By inhibiting GCS, these therapies reduce the production of glucosylceramide (GlcCer), the precursor for a variety of complex glycosphingolipids. This reduction in substrate load allows the residual activity of the deficient lysosomal enzyme to more effectively clear the accumulating substrate, thereby alleviating the cellular pathology.[1][2]
Comparative Efficacy of Substrate Reduction Therapies
The clinical efficacy of SRTs is primarily evaluated by their ability to reduce organ volume (splenomegaly and hepatomegaly), improve hematological parameters, and decrease the levels of disease-specific biomarkers. The following tables summarize the key efficacy data from pivotal clinical trials for Miglustat, Eliglustat, Venglustat, and Lucerastat.
Table 1: Efficacy of Approved Substrate Reduction Therapies for Gaucher Disease Type 1
| Drug (Trade Name) | Trial | Patient Population | Key Efficacy Endpoints | Results |
| Miglustat (Zavesca®) | Open-label studies & NCT00319046 | Treatment-naïve and ERT-experienced adults with mild to moderate GD1 | - Spleen Volume: | - Significant reductions from baseline.[3] |
| - Liver Volume: | - Significant reductions from baseline.[3] | |||
| - Hemoglobin Concentration: | - Trend towards increased levels.[3] | |||
| - Platelet Count: | - Trend towards increased levels.[3] | |||
| Eliglustat (Cerdelga®) | ENGAGE (NCT00891202) | Treatment-naïve adults with GD1 | - Spleen Volume: | - Mean decrease of 66% from baseline after 4.5 years.[4][5] |
| - Liver Volume: | - Mean decrease of 23% from baseline after 4.5 years.[4][5] | |||
| - Hemoglobin Concentration: | - Mean increase of 1.4 g/dL from baseline after 4.5 years.[4][5] | |||
| - Platelet Count: | - Mean increase of 87% from baseline after 4.5 years.[4][5] | |||
| ENCORE (NCT00943111) | Adults with GD1 stabilized on ERT | - Clinical Stability (composite endpoint): | - 85% of patients remained stable at 12 months (non-inferior to imiglucerase).[6][7] | |
| - Spleen Volume Stability: | - 96% of patients stable at 24 months.[6] | |||
| - Liver Volume Stability: | - 96% of patients stable at 24 months.[6] | |||
| - Hemoglobin Stability: | - 97% of patients stable at 24 months.[6] | |||
| - Platelet Count Stability: | - 94% of patients stable at 24 months.[6] |
Table 2: Efficacy of Investigational Substrate Reduction Therapies
| Drug | Trial | Disease | Key Efficacy Endpoints | Results |
| Venglustat | Phase 2a (NCT02228460) & Extension (NCT02489344) | Fabry Disease (treatment-naïve adult males) | - GL-3 Inclusions in Skin Capillary Endothelium: | - Mean change from baseline of -0.06 (p=0.0010) at 26 weeks and -0.12 (p=0.0008) at 156 weeks.[8][9] |
| - Plasma GL-3 and lyso-GL-3: | - Progressive reductions observed over 3 years.[8] | |||
| LEAP (Phase 2) | Gaucher Disease Type 3 (in combination with imiglucerase) | - Neurological and Systemic Parameters: | - Preliminary safety and pharmacology data established.[10] | |
| Lucerastat | MODIFY (NCT03425539) | Fabry Disease (adults) | - Neuropathic Pain (primary endpoint): | - Did not meet the primary endpoint of reducing neuropathic pain at 6 months versus placebo.[11][12] |
| - Plasma Gb3: | - Approximately 50% reduction in the lucerastat group compared to a 12% increase in the placebo group at 6 months.[11][13] | |||
| - Kidney Function (eGFR): | - Slower decline in eGFR observed in the lucerastat group in the open-label extension.[11] |
Safety and Tolerability Profile
The safety profiles of SRTs are a critical consideration in their clinical application. Gastrointestinal side effects are common, particularly with Miglustat.
Table 3: Common Adverse Events of Substrate Reduction Therapies
| Drug | Common Adverse Events |
| Miglustat (Zavesca®) | Diarrhea, weight loss, tremor, flatulence, abdominal pain.[3] |
| Eliglustat (Cerdelga®) | Arthralgia, headache, migraine, flatulence, nausea, oropharyngeal pain.[14] |
| Venglustat | Majority of treatment-emergent adverse events were mild and considered unrelated to the study drug in the Phase 2a Fabry trial.[8] |
| Lucerastat | Generally well-tolerated in clinical trials.[11][12] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials of the discussed SRTs.
Miglustat: Open-label and Extension Studies
-
Study Design: Open-label, non-comparative studies in adult patients with mild to moderate type I Gaucher disease who were unable or unwilling to receive ERT.[3] A Phase 3 trial (NCT00319046) also evaluated the switch from ERT to miglustat.[3]
-
Patient Population: Adults with confirmed Gaucher disease type 1.
-
Intervention: Miglustat 100 mg three times daily.[15]
-
Primary Endpoints: Percentage change in liver and spleen volume.
-
Secondary Endpoints: Changes in hemoglobin concentration, platelet counts, and chitotriosidase activity.
Eliglustat: ENGAGE and ENCORE Trials
-
ENGAGE (NCT00891202): [14]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled.
-
Patient Population: 40 treatment-naïve adults with Gaucher disease type 1.
-
Intervention: Eliglustat or placebo for 9 months.
-
Primary Endpoint: Percentage change from baseline in spleen volume.
-
Secondary Endpoints: Absolute change in hemoglobin concentration, and percentage changes in liver volume and platelet count.[13]
-
-
ENCORE (NCT00943111): [7]
-
Study Design: Phase 3, randomized, open-label, non-inferiority.
-
Patient Population: 159 adults with Gaucher disease type 1 stabilized on ERT.
-
Intervention: Eliglustat or imiglucerase for 12 months.
-
Primary Endpoint: Percentage of patients maintaining clinical stability (composite of spleen and liver volume, hemoglobin, and platelets).
-
Venglustat: Phase 2a Fabry Disease Trial (NCT02228460)
-
Study Design: Open-label, single-arm study with a 26-week initial phase and a 130-week extension.[8]
-
Patient Population: 11 treatment-naïve adult males with classic Fabry disease.[16]
-
Intervention: Venglustat 15 mg once daily.[16]
-
Primary Endpoint: Safety and tolerability.
-
Exploratory Efficacy Endpoints: Change in GL-3 inclusions in skin capillary endothelium, plasma GL-3, and lyso-GL-3 levels.[8]
Lucerastat: MODIFY Trial (NCT03425539)
-
Study Design: Phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-group.[17][18]
-
Patient Population: 118 adult patients with Fabry disease.[18]
-
Intervention: Oral lucerastat or placebo twice daily for 6 months.[18]
-
Primary Endpoint: Effect on neuropathic pain.[19]
-
Secondary Endpoints: Gastrointestinal symptoms and Fabry disease biomarkers (e.g., plasma Gb3).[18]
Conclusion
Substrate reduction therapy has emerged as a valuable oral treatment modality for certain lysosomal storage disorders, particularly Gaucher disease. Approved therapies like Miglustat and Eliglustat have demonstrated long-term efficacy and safety in managing the systemic manifestations of Gaucher disease type 1. Investigational SRTs such as Venglustat and Lucerastat are expanding the potential applications of this therapeutic approach to other LSDs like Fabry disease, with ongoing clinical trials continuing to delineate their clinical utility. For researchers and drug development professionals, the comparative analysis of these therapies highlights the nuances in their efficacy and safety profiles, underscoring the importance of tailored therapeutic strategies for patients with these rare genetic disorders. The continued development of novel SRTs holds promise for addressing the unmet medical needs of patients with a broader range of lysosomal storage disorders.
References
- 1. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact case study : Results and submissions : REF 2021 [results2021.ref.ac.uk]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
- 12. Idorsia | Media release [idorsia.com]
- 13. Effect of Oral Eliglustat vs Placebo on Spleen Volume in Patients with Splenomegaly and Gaucher Disease Type 1: The ENGAGE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. haematologica.org [haematologica.org]
- 16. fabrydiseasenews.com [fabrydiseasenews.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Understanding and modifying Fabry disease: Rationale and design of a pivotal Phase 3 study and results from a patient-reported outcome validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Miglustat vs. Enzyme Replacement Therapy: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent therapeutic strategies for lysosomal storage disorders (LSDs): substrate reduction therapy (SRT) with miglustat and enzyme replacement therapy (ERT). The following sections detail their mechanisms of action, present available preclinical data from murine models, and outline the experimental protocols used in these studies. This information is intended to offer an objective resource for evaluating the preclinical performance of these therapies.
Data Presentation: Preclinical Efficacy
| Parameter | Miglustat (Substrate Reduction Therapy) | Enzyme Replacement Therapy (ERT) | Wild-Type Control | Animal Model | Source(s) |
| Survival | |||||
| Mean Lifespan | ~158 days (40% increase vs. untreated) | Not Reported | Not Applicable | Sandhoff Disease Mouse | [1][2] |
| Substrate Reduction | |||||
| Brain GM2 Ganglioside | 41% reduction vs. untreated | Not Reported | Not Applicable | Sandhoff Disease Mouse | [3] |
| Brain GA2 Ganglioside | 35% reduction vs. untreated | Not Reported | Not Applicable | Sandhoff Disease Mouse | [3] |
| Liver GM2 Ganglioside | 86% reduction vs. untreated | Not Reported | Not Applicable | Sandhoff Disease Mouse | [3] |
| Liver GA2 Ganglioside | 38% reduction vs. untreated | Not Reported | Not Applicable | Sandhoff Disease Mouse | [3] |
| Liver Glucosylceramide | Not Reported | ~75% reduction with 4-8 doses | Not Applicable | Gaucher Disease Mouse (D409V/null) | [4] |
| Spleen Glucosylceramide | Not Reported | ~50% reduction with 4-8 doses | Not Applicable | Gaucher Disease Mouse (D409V/null) | [4] |
| Lung Glucosylceramide | Not Reported | ~40% reduction with 8 doses | Not Applicable | Gaucher Disease Mouse (D409V/null) | [4] |
Mechanisms of Action
Enzyme replacement therapy and miglustat employ fundamentally different strategies to address the molecular pathology of lysosomal storage disorders.
Enzyme Replacement Therapy (ERT) directly addresses the enzymatic deficiency.[5] A recombinant, functional version of the missing lysosomal enzyme is administered intravenously.[6][7] This exogenous enzyme is taken up by cells, primarily through mannose receptors on the cell surface, and transported to the lysosomes.[8] Once in the lysosome, the replacement enzyme can catabolize the accumulated substrate, thereby reducing the storage burden in affected tissues.[8] However, ERT has limited ability to cross the blood-brain barrier, making it less effective for neurological manifestations of LSDs.[9]
Miglustat , an N-alkylated imino sugar, functions as a substrate reduction therapy.[10] It acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[11] By inhibiting this initial step, miglustat reduces the rate of substrate synthesis, thereby lessening the amount of substrate that needs to be degraded by the deficient lysosomal enzyme.[10][12] This approach aims to restore a balance between the rate of substrate synthesis and the impaired rate of its breakdown. A key advantage of miglustat, a small molecule, is its ability to cross the blood-brain barrier, offering a potential therapeutic avenue for the neurological symptoms of some LSDs.[13]
Signaling Pathways and Mechanisms of Action
References
- 1. Enhanced survival in Sandhoff disease mice receiving a combination of substrate deprivation therapy and bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSAIDs increase survival in the Sandhoff disease mouse: synergy with N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. gaucherdisease.org [gaucherdisease.org]
- 8. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Delayed symptom onset and increased life expectancy in Sandhoff disease mice treated with N-butyldeoxynojirimycin - ePrints Soton [eprints.soton.ac.uk]
- 13. Substrate reduction therapy with Miglustat in pediatric patients with GM1 type 2 gangliosidosis delays neurological involvement: A multicenter experience - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Miglustat: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro validation of miglustat's neuroprotective effects, offering a comparative perspective against alternative therapeutic agents and detailed experimental methodologies.
Miglustat, an N-alkylated iminosugar, is an inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids.[1] Its ability to cross the blood-brain barrier has positioned it as a therapeutic candidate for neurodegenerative diseases characterized by lipid storage abnormalities. This guide provides an objective comparison of miglustat's performance in various in vitro models of neurodegeneration, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
At a Glance: Miglustat's In Vitro Neuroprotective Profile
| Disease Model | Cell Line | Key Pathological Feature | Miglustat's Effect | Comparator(s) |
| Gaucher Disease | COS-7 cells (transfected with mutant GBA1) | Reduced glucocerebrosidase (GCase) activity | Acts as a pharmacological chaperone, increasing mutant GCase activity. | Ambroxol |
| Niemann-Pick Type C | Patient-derived fibroblasts | Lysosomal accumulation of cholesterol and glycosphingolipids | Reduces glycosphingolipid accumulation. | Arimoclomol |
| Parkinson's Disease | SH-SY5Y neuroblastoma cells | α-synuclein aggregation, MPP+-induced toxicity | Data on direct neuroprotection is limited; potential inferred from its role in lysosomal function. | Statins, Andrographolide |
| Alzheimer's Disease | Human cellular models | Amyloid-beta (Aβ) plaque formation | Exerts an anti-amyloidogenic effect. | - |
| Huntington's Disease | PC12 cells (expressing mutant huntingtin) | Mutant huntingtin (mHTT) protein aggregation | Data on direct effect is limited; potential inferred from autophagy enhancement. | Trehalose, Small Molecules (CP2, CP6, CP13) |
Delving into the Data: A Comparative Look
Gaucher Disease: Chaperone Activity Showdown
Gaucher disease, a lysosomal storage disorder, is caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase). Miglustat has been shown to act as a pharmacological chaperone, assisting in the proper folding of mutated GCase and increasing its enzymatic activity.
Table 1: Comparison of Chaperone Activity on Mutated GCase in COS-7 Cells
| GBA1 Mutation | Miglustat (10 µM) - Fold Increase in GCase Activity | Ambroxol - Fold Increase in GCase Activity |
| N370S | 2.3 | ~3.5 (in patient-derived macrophages)[2] |
| S364R | 1.3 | Data not available |
| V15M | 3.6 | Data not available |
| M123T | 9.9 | Data not available |
| Wild-Type | 2.1 | Data not available |
| L444P, L336P, S465del | No significant change | Significant improvement (in compound heterozygous state)[3] |
Data for Miglustat from a study using COS-7 cells cultured for 6 days with 10 µM NB-DNJ (Miglustat).[4] Data for Ambroxol is derived from studies on patient-derived cells and is included for comparative context.[2][3]
These findings suggest that miglustat's efficacy as a chaperone is mutation-dependent. Ambroxol, another proposed chaperone for GCase, has also shown significant promise, with studies on patient-derived macrophages indicating a potent effect.[2]
Niemann-Pick Type C: A Clinical Comparator
In the context of Niemann-Pick disease type C (NPC), another lipid storage disorder, the heat shock response amplifier arimoclomol has been investigated as a potential therapy, often in patients already receiving miglustat. While direct in vitro comparative data is scarce, clinical trial results provide some insight into their combined and relative effects. A phase 2/3 trial of arimoclomol in NPC patients, a majority of whom were on miglustat, showed that arimoclomol significantly reduced disease progression.[5][6] This suggests that arimoclomol may offer an additional or complementary mechanism of action to miglustat.
Parkinson's, Alzheimer's, and Huntington's Disease: An Unmet Need for Direct Comparison
While miglustat's mechanism of action suggests potential benefits in neurodegenerative diseases characterized by protein aggregation and lysosomal dysfunction, direct comparative in vitro studies are currently lacking.
-
Parkinson's Disease: Research has focused on agents that can reduce the aggregation of α-synuclein. For instance, statins have been shown to decrease the levels of detergent-insoluble α-synuclein in neuronal cells.[7]
-
Huntington's Disease: The focus of many in vitro studies has been on reducing the aggregation of mutant huntingtin (mHTT). Trehalose, a natural disaccharide, has been shown to reduce mHTT aggregates and enhance the clearance of its soluble forms in cell models.[9]
The absence of head-to-head in vitro comparisons of miglustat with these and other neuroprotective agents in models of Parkinson's, Alzheimer's, and Huntington's diseases highlights a critical gap in the current research landscape.
Visualizing the Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Mechanism of Action of Miglustat as a Substrate Reduction Therapy.
Figure 2: Miglustat's Role as a Pharmacological Chaperone for Mutant GCase.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal loss due to oligomerization in ELISA analysis of amyloid-beta can be recovered by a novel sample pre-treatment method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Statins reduce neuronal α-synuclein aggregation in in vitro models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat in Alzheimer's Disease Associated With Heterozygous NPC1 Mutation: Exploratory Case Series and Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Miglustat's Cellular Efficacy: A Comparative Analysis Across Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of miglustat's performance across different cell lines relevant to Cystic Fibrosis, Gaucher Disease, and Niemann-Pick type C disease. The following sections detail the quantitative effects of miglustat, the experimental protocols to assess its efficacy, and the underlying signaling pathways.
Miglustat, an N-butyl-deoxynojirimycin, is primarily known as a competitive and reversible inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids. Its efficacy has been explored in several genetic disorders characterized by protein misfolding or glycosphingolipid accumulation. This guide synthesizes experimental data to offer a cross-validated perspective on its cellular effects.
Quantitative Efficacy of Miglustat
The following tables summarize the quantitative effects of miglustat on key cellular markers in different disease-specific cell lines.
Table 1: Inhibition of Glucosylceramide Synthase by Miglustat
| Cell Line/System | IC50 for Glucosylceramide Synthase Inhibition | Reference |
| Various Cell Types | 10 - 50 µM | [1] |
| MDCK Cells | 20 nM (for Eliglustat, a more potent inhibitor) | [2] |
Table 2: Correction of F508del-CFTR in Cystic Fibrosis Models
| Cell Line | Endpoint Measured | Miglustat Concentration | Observed Effect | Reference |
| BHK (Baby Hamster Kidney) | Surface Expression of ΔF508-CFTR | 10 µM | ~40% of wild-type CFTR | [3] |
| JME/CF15 (Human CF nasal epithelial) | F508del-CFTR Trafficking | Low concentrations (daily for 2 months) | Progressive and sustained correction | [4] |
Table 3: Reduction of Glycosphingolipid Accumulation in Niemann-Pick Type C Models
| Cell Line | Glycosphingolipid Measured | Miglustat Treatment | Percent Reduction | Reference |
| NPC Patient Fibroblasts | GM1 Ganglioside | 50 nM MG132 (proteasome inhibitor, not miglustat) for 10 days | Significant reduction | [5] |
| NPC Patient Fibroblasts | GM1 Ganglioside | 20 µM to 1 mM for 120 hours | Dose-dependent decrease | [6] |
| NPC Patient Fibroblasts | GM2 and GM3 Gangliosides | Not specified | Reduction observed | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Glycosphingolipid Biosynthesis and Inhibition by Miglustat
Caption: Inhibition of Glycosphingolipid Synthesis by Miglustat.
F508del-CFTR Trafficking and Correction
Caption: Miglustat's Role in F508del-CFTR Trafficking Correction.
General Experimental Workflow for Efficacy Testing
Caption: Workflow for Assessing Miglustat's Cellular Efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for CFTR Maturation
Objective: To assess the effect of miglustat on the maturation of the F508del-CFTR protein.
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) to confluence. Treat cells with varying concentrations of miglustat or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (30-50 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes. Note: Do not boil samples containing CFTR.
-
SDS-PAGE: Separate proteins on a 7.5% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.
-
Analysis: Perform densitometric analysis of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. Normalize to a loading control (e.g., β-actin). Calculate the ratio of Band C to total CFTR (Band B + Band C) to assess maturation efficiency.[8]
Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-dependent chloride ion transport across a polarized epithelial monolayer.
Protocol:
-
Cell Culture: Grow primary human airway epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Mounting: Mount the permeable supports in an Ussing chamber, separating the apical and basolateral compartments.
-
Perfusion: Perfuse both chambers with a physiological salt solution and maintain at 37°C.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Inhibition of Sodium Channels: Add amiloride to the apical chamber to inhibit ENaC-mediated sodium transport.
-
Stimulation of CFTR: Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the basolateral chamber to activate CFTR.
-
Potentiation (Optional): Add a CFTR potentiator (e.g., genistein or VX-770) to the apical chamber to maximize channel opening.
-
Inhibition of CFTR: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc upon stimulation and subsequent inhibition reflects the CFTR-mediated chloride secretion.[9][10]
Thin-Layer Chromatography (TLC) for Glycosphingolipid Analysis
Objective: To separate and quantify the levels of different glycosphingolipids in cell extracts.
Protocol:
-
Lipid Extraction: Homogenize cell pellets in a chloroform/methanol/water mixture to extract total lipids.
-
Phase Separation: Separate the lipid-containing organic phase from the aqueous phase.
-
Sample Application: Spot the concentrated lipid extracts onto a silica TLC plate.
-
Chromatography: Develop the TLC plate in a chamber containing a solvent system appropriate for separating the glycosphingolipids of interest (e.g., chloroform/methanol/water for neutral GSLs).
-
Visualization: Dry the plate and visualize the separated lipids by staining with a reagent such as orcinol (for neutral GSLs) or resorcinol (for sialic acid-containing gangliosides) followed by heating.
-
Quantification: Perform densitometric scanning of the stained TLC plate to quantify the intensity of the bands corresponding to specific glycosphingolipids. Compare the intensities to known standards to determine the relative amounts.[11][12]
Immunofluorescence for CFTR Localization
Objective: To visualize the subcellular localization of CFTR protein.
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat with miglustat or vehicle.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS containing 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against CFTR.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Analyze the images to determine the localization of the CFTR signal (e.g., plasma membrane vs. intracellular compartments).[13][14]
Glucosylceramide Synthase (GCS) Activity Assay
Objective: To measure the enzymatic activity of GCS in cell lysates.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) as the acceptor substrate, and UDP-glucose as the donor substrate in a buffer optimized for GCS activity.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Analysis: Separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate using HPLC.
-
Quantification: Quantify the amount of product by measuring its fluorescence. The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein.[15][16]
References
- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. protocols.io [protocols.io]
- 4. Airway delivery of low-dose miglustat normalizes nasal potential difference in F508del cystic fibrosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Human Fibroblasts Carrying NPC1 Missense Mutations with MG132 Leads to an Improvement of Intracellular Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 9. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]
- 10. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Glucosylceramide Synthase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of miglustat and other prominent glucosylceramide synthase (GCS) inhibitors. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide.[1] Inhibition of GCS, a strategy known as substrate reduction therapy (SRT), has emerged as a therapeutic approach for certain lysosomal storage disorders, such as Gaucher disease. This guide focuses on the comparative potency of several key GCS inhibitors, providing a clear overview of their inhibitory activities.
Data Presentation: Comparative Potency of GCS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for miglustat and other selected GCS inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Chemical Class | IC50 Value (in vitro) | Cell-Based IC50 | Organism | Reference(s) |
| Miglustat | Iminosugar (glucose analogue) | 5 - 50 µM | Not specified | Human | [2] |
| Eliglustat | Ceramide analogue | 24 nM (0.024 µM) | 24 nM (GM1), 29 nM (GM3) | Human | [3][4] |
| Venglustat (Ibiglustat) | Non-iminosugar | 0.42 µM (for NTMT1) | ~0.3 µM (cellular Nα methylation) | Human | [2] |
| T-036 | Novel non-amine pharmacophore | 31 nM (0.031 µM) | 7.6 nM (EC50) | Human | [4][5] |
| PDMP | D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol | Not specified | Not specified | Not specified | [6] |
| PPMP | D,L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol | Not specified | Not specified | Not specified | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols offer a foundation for reproducing and validating the presented data.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay (Fluorescence-Based)
This protocol outlines a common method for determining GCS activity in vitro using a fluorescently labeled ceramide substrate.
Materials:
-
Cell or tissue homogenate (as the enzyme source)
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
Uridine diphosphate-glucose (UDP-glucose)
-
Assay buffer (e.g., 0.1 M Tris/HCl, pH 7.5, containing 0.5% Triton X-100)
-
GCS inhibitor (test compound) or vehicle control
-
Chloroform/methanol mixture (2:1, v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Methodology:
-
Enzyme Source Preparation: Homogenize cells or tissues in the assay buffer. Determine the protein concentration of the homogenate using a standard method such as the bicinchoninic acid (BCA) assay.[8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell/tissue homogenate, the fluorescently labeled ceramide substrate, and UDP-glucose in the assay buffer.
-
Inhibition Assay: For assessing the inhibitory potential of a compound, pre-incubate the enzyme source with varying concentrations of the test inhibitor or a vehicle control before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding the chloroform/methanol mixture. Perform a lipid extraction to separate the lipid products from the aqueous components.[9]
-
Analysis: Analyze the extracted lipids using HPLC with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product. The GCS activity is determined by the rate of product formation.[10][11]
Cell-Based GCS Inhibition Assay
This protocol describes a method to assess the ability of a GCS inhibitor to reduce the levels of glucosylceramide-based glycosphingolipids on the cell surface.
Materials:
-
Cancer cell lines (e.g., IGROV1, BG1, HT29, T47D)[6]
-
GCS inhibitor (test compound)
-
Phosphate-buffered saline (PBS)
-
Primary antibodies against specific glycosphingolipids (e.g., LacCer, GM1, GD3, Gb3)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Culture the chosen cancer cell lines under standard conditions. Treat the cells with sublethal concentrations (e.g., IC10) of the GCS inhibitor for a specified duration.
-
Cell Staining: Harvest the cells and wash them with PBS. Incubate the cells with the primary antibody specific for the glycosphingolipid of interest.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the cell-surface expression of the target glycosphingolipid. A reduction in fluorescence intensity in inhibitor-treated cells compared to control cells indicates GCS inhibition.[6]
Mandatory Visualization
The following diagrams illustrate the GCS signaling pathway and a typical experimental workflow for evaluating GCS inhibitors.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Ceramide Glycosylation Enhances Cisplatin Sensitivity in Cholangiocarcinoma by Limiting the Activation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assay of glycosphingolipid synthases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of miglustat hydrochloride
An Objective Comparison Guide to the Specificity of Miglustat Hydrochloride
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic agent is paramount to predicting its efficacy and safety profile. This guide provides a detailed assessment of this compound, a first-generation substrate reduction therapy, comparing its performance with newer alternatives based on available experimental data.
Introduction to Miglustat
Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule inhibitor of the enzyme glucosylceramide synthase.[1][2][3] It is approved for the treatment of mild to moderate type 1 Gaucher disease (GD1) in patients for whom enzyme replacement therapy (ERT) is not a suitable option.[1][4] Additionally, it is used in the management of Niemann-Pick disease type C (NPC), a neurovisceral lipid storage disorder.[5] Miglustat functions as a substrate reduction therapy (SRT) by decreasing the rate of synthesis of glucosylceramide, thereby alleviating the cellular accumulation of glycosphingolipids that characterizes these diseases.[3][6]
Mechanism of Action and Specificity Profile
Miglustat, a synthetic analogue of D-glucose, acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[1][2][6] However, its activity is not strictly limited to this enzyme. As a glucose mimic, miglustat exhibits inhibitory effects on other glycosidases.
Primary Target:
-
Glucosylceramide Synthase (GCS): By inhibiting GCS, miglustat reduces the production of glucosylceramide, balancing its impaired degradation in lysosomal storage diseases.[3]
Known Off-Target Effects:
-
Intestinal Disaccharidases: Miglustat is a known inhibitor of intestinal α-glucosidases, such as sucrase and lactase.[7][8] This inhibition is a primary contributor to the common gastrointestinal side effects, including diarrhea and flatulence, observed in patients.[7][8]
-
ER α-glucosidases I and II: It also inhibits endoplasmic reticulum (ER) α-glucosidases, which are involved in the N-glycosylation and proper folding of glycoproteins.[7][9] This mechanism is being explored for its potential in other diseases like cystic fibrosis but represents an off-target activity in the context of lysosomal storage disorders.[10]
Comparative Analysis with Alternatives
The limitations and side-effect profile of miglustat spurred the development of more specific GCS inhibitors.[11] The primary alternatives for substrate reduction therapy are eliglustat and the investigational compound venglustat.
-
Eliglustat: Approved as a first-line oral treatment for GD1, eliglustat is a ceramide analogue that offers significantly higher potency and specificity for GCS compared to miglustat.[6][11][12] Its half-maximal inhibitory concentration (IC₅₀) is approximately three orders of magnitude lower than that of miglustat.[11] This enhanced specificity results in a more favorable safety and tolerability profile, with a markedly lower incidence of gastrointestinal and neurological side effects.[6][11] Unlike miglustat, eliglustat does not significantly penetrate the blood-brain barrier as it is actively transported out of the central nervous system.[11][13]
-
Venglustat: An investigational, orally administered GCS inhibitor designed to be brain-penetrant.[14][15] This characteristic gives it potential for treating neuronopathic forms of lysosomal storage diseases, such as Gaucher disease type 3 (GD3) and GBA-Parkinson's disease.[14][15] Venglustat is also described as a potent and specific inhibitor of glucosylceramide formation.[14]
The following diagrams illustrate the relevant biological pathway and a general workflow for assessing inhibitor specificity.
Quantitative Data Comparison
The following tables summarize the key pharmacological and clinical differences between miglustat and its alternatives.
Table 1: Pharmacological Comparison of GCS Inhibitors
| Feature | Miglustat | Eliglustat | Venglustat |
| Chemical Class | Glucose Analogue (Iminosugar) | Ceramide Analogue | Allosteric Inhibitor |
| GCS IC₅₀ | 10–50 µM[11] | ~25 nM[11] | Potent inhibitor[14] |
| Key Off-Targets | Intestinal Disaccharidases, ER α-Glucosidases[7] | Highly specific for GCS[11][12] | High specificity reported[14] |
| Blood-Brain Barrier | Yes[5][11] | No (effluxed)[11][13] | Yes (brain-penetrant)[14][15] |
Table 2: Summary of Clinical Efficacy in Treatment-Naïve GD1 Patients
| Clinical Endpoint | Miglustat (12 months data) | Eliglustat (9 months data) |
| Spleen Volume Reduction | ~19%[6] | ~28-30% |
| Liver Volume Reduction | ~12%[4][6] | ~17-20% |
| Hemoglobin Increase | ~0.26 to 0.5 g/dL[4] | ~1.22 to 1.6 g/dL[6] |
| Platelet Count Increase | ~5,000 to 12,000/µL | ~41% increase[6] |
Note: Data is aggregated from different clinical trials and should be interpreted as indicative rather than a direct head-to-head comparison.[6]
Experimental Protocols
1. Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of an inhibitor for GCS.
-
Objective: To measure the concentration of inhibitor required to reduce the activity of GCS by 50%.
-
Materials:
-
Microsomal fractions containing GCS from a suitable cell line (e.g., CHO cells).
-
Substrates: UDP-[¹⁴C]-glucose (radiolabeled) and a ceramide analogue (e.g., C6-NBD-ceramide).
-
Assay Buffer: HEPES buffer (pH 7.4) containing protease inhibitors.
-
Inhibitor stock solutions (e.g., Miglustat, Eliglustat) at various concentrations.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, microsomal protein, and the ceramide substrate.
-
Add varying concentrations of the inhibitor to the experimental tubes. Include control tubes with no inhibitor.
-
Pre-incubate the mixtures for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding UDP-[¹⁴C]-glucose to each tube.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a chloroform/methanol solution to extract the lipids.
-
Separate the lipid phase (containing the [¹⁴C]-glucosylceramide product) from the aqueous phase (containing unreacted UDP-[¹⁴C]-glucose) via centrifugation.
-
Transfer the lipid phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Intestinal Disaccharidase Inhibition Assay
This protocol assesses the off-target inhibitory effect of a compound on intestinal enzymes.
-
Objective: To measure the IC₅₀ of an inhibitor against intestinal lactase and sucrase.
-
Materials:
-
Homogenate from intestinal mucosa (e.g., from Caco-2 cells or animal tissue).
-
Substrates: Lactose for lactase activity, Sucrose for sucrase activity.
-
Assay Buffer: Maleate buffer (pH 6.0).
-
Glucose oxidase/peroxidase reagent for glucose detection.
-
Inhibitor stock solutions at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the intestinal homogenate to the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate for 10 minutes at 37°C.
-
Add the specific substrate (lactose or sucrose) to the appropriate wells to start the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by heat inactivation or by adding a stop solution (e.g., Tris buffer).
-
Add the glucose oxidase/peroxidase reagent to each well. This reagent reacts with the glucose produced by disaccharide hydrolysis to generate a colored product.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in the GCS assay protocol.
-
Conclusion
This compound is a foundational substrate reduction therapy that has proven beneficial for patients with GD1 and NPC. However, its designation as a "first-generation" inhibitor is reflective of its specificity profile.[11] While effective at inhibiting its primary target, glucosylceramide synthase, it is a less potent inhibitor compared to newer agents and its off-target inhibition of intestinal disaccharidases is directly linked to its prevalent gastrointestinal side effects.[7][11]
The development of eliglustat represents a significant advancement, offering much greater potency and specificity for GCS, which translates to an improved safety profile for patients without neuronopathic disease.[6][11] For disorders with neurological manifestations, the brain-penetrant properties of miglustat and the investigational compound venglustat highlight a different therapeutic requirement where CNS target engagement is critical.[14] The choice of inhibitor must, therefore, be guided by a careful assessment of its specificity, potency, and ability to reach the necessary sites of action for the specific disease being treated.
References
- 1. Miglustat - Wikipedia [en.wikipedia.org]
- 2. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long term differential consequences of miglustat therapy on intestinal disaccharidases | springermedicine.com [springermedicine.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzforum.org [alzforum.org]
A Head-to-Head Comparison of Miglustat and Second-Generation Substrate Reduction Therapies
For Researchers, Scientists, and Drug Development Professionals
Substrate reduction therapy (SRT) represents a pivotal therapeutic strategy for a range of lysosomal storage disorders, aiming to decrease the synthesis of accumulating glycosphingolipids (GSLs). This guide provides an objective, data-driven comparison of the first-generation SRT, miglustat, with two leading second-generation SRTs, venglustat and lucerastat. All three therapies function by inhibiting glucosylceramide synthase (GCS), the rate-limiting enzyme in GSL biosynthesis.
Mechanism of Action: Targeting Glycosphingolipid Biosynthesis
Miglustat, venglustat, and lucerastat share a common mechanism of action by inhibiting GCS, which catalyzes the conversion of ceramide to glucosylceramide. This is the initial step in the synthesis of a wide array of complex GSLs. In lysosomal storage disorders such as Fabry disease, Gaucher disease, and GM2 gangliosidoses, genetic defects lead to the impaired degradation of these GSLs, resulting in their toxic accumulation. By inhibiting GCS, these SRTs reduce the production of the substrate, thereby alleviating the cellular burden of the stored material.[1]
Below is a diagram illustrating the glycosphingolipid biosynthesis pathway and the point of intervention for GCS inhibitors.
Head-to-Head Comparison of Key Characteristics
| Feature | Miglustat | Venglustat | Lucerastat |
| Generation | First | Second | Second |
| Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) |
| Approved Indications | Gaucher disease type 1 (second-line)[2] | Investigational | Investigational |
| Investigational Indications | GM2 gangliosidosis[3] | Fabry disease, Gaucher disease type 3, GM2 gangliosidosis, Parkinson's disease with GBA mutations[4][5][6] | Fabry disease[7] |
| Blood-Brain Barrier Penetration | Yes, partially distributed to the brain[2][3] | Yes, brain-penetrant[2][6] | Preclinical studies suggest it crosses the blood-brain barrier[8] |
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing miglustat, venglustat, and lucerastat are limited. However, data from individual studies provide insights into their relative efficacy in reducing key disease biomarkers, particularly globotriaosylceramide (Gb3) in the context of Fabry disease.
Reduction of Plasma Gb3 in Fabry Disease
| Therapy | Study | Patient Population | Treatment Duration | Key Findings on Plasma Gb3 Reduction |
| Miglustat | Phase 2 studies | 6 male Fabry disease patients | 48 weeks | 15% to 46% reduction in three patients; no reduction in three patients.[9] |
| Venglustat | Phase 2a (NCT02228460) & Extension (NCT02489344) | 11 treatment-naïve adult males with classic Fabry disease | Up to 3 years | Significant reduction of 41.7% at 6 months and 77.5% at 3 years.[10] A historical control analysis showed significantly greater reductions compared to placebo at 6 months and agalsidase beta at 24 and 36 months.[11][12] |
| Lucerastat | Phase 3 (MODIFY - NCT03425539) | 118 adults with Fabry disease not on ERT | 6 months | Approximately 50% reduction compared to a 12% increase in the placebo group.[8][13] |
It is important to note that migalastat (Galafold), a pharmacological chaperone, is another oral therapy for Fabry disease, but it is only effective in patients with amenable mutations and works by a different mechanism (stabilizing the deficient enzyme).[14] In a phase 3 trial in ERT-naïve patients with amenable mutations, migalastat significantly reduced the mean number of Gb3 inclusions in kidney interstitial capillaries compared to placebo.[14]
Safety and Tolerability
| Therapy | Common Adverse Events |
| Miglustat | Diarrhea, weight loss, tremor, flatulence, abdominal pain.[2] |
| Venglustat | Headache, cold-like symptoms, depressed mood (one serious adverse event reported). Most adverse events were mild and considered unrelated to the treatment.[10] |
| Lucerastat | Hot flushes, flatulence, vertigo, hyponatremia, cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding. Generally well-tolerated.[13] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
A common method for determining the inhibitory activity of SRTs on GCS is a cell-free enzymatic assay. The following provides a generalized protocol.
Objective: To measure the in vitro inhibition of GCS by miglustat, venglustat, and lucerastat.
Materials:
-
Microsomal preparations containing GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Test compounds (miglustat, venglustat, lucerastat) at various concentrations
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
High-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal GCS, and the fluorescent ceramide substrate.
-
Add the test compounds at a range of concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding UDP-glucose.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using HPTLC or HPLC.
-
Quantify the amount of fluorescent product formed.
-
Calculate the percentage of GCS inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
References
- 1. What is Lucerastat used for? [synapse.patsnap.com]
- 2. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Idorsia | Lucerastat [idorsia.com]
- 9. Migalastat HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fabrydiseasenews.com [fabrydiseasenews.com]
- 11. Historical Control Analysis Demonstrates Greater Long-Term Reduction in Plasma Globotriaosylceramide (Gb3) by Venglustat Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. fabrydiseasenews.com [fabrydiseasenews.com]
Validating Biomarkers for Miglustat Treatment Response: A Comparative Guide for Researchers
For scientists and drug development professionals navigating the complexities of lysosomal storage disorders, selecting and validating appropriate biomarkers is critical for assessing treatment efficacy. This guide provides a comprehensive comparison of biomarkers for monitoring the response to miglustat, a substrate reduction therapy, in the context of Niemann-Pick disease type C (NPC) and Gaucher disease (GD). We also present a comparative analysis of miglustat against alternative therapeutic options, supported by experimental data.
Miglustat's Mechanism of Action: Substrate Reduction
Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is responsible for the first step in the synthesis of most glycosphingolipids.[1][2] By inhibiting this enzyme, miglustat reduces the production of glucosylceramide, thereby decreasing its accumulation in cells and tissues.[1][3] This approach, known as substrate reduction therapy, aims to alleviate the cellular pathology caused by the buildup of these lipids in lysosomal storage disorders.
Biomarkers for Monitoring Miglustat Treatment in Niemann-Pick Disease Type C (NPC)
NPC is a neurodegenerative disease characterized by the accumulation of cholesterol and glycosphingolipids in lysosomes.[4] Several biomarkers have been investigated to monitor disease progression and response to therapy.
Table 1: Key Biomarkers for Niemann-Pick Disease Type C
| Biomarker | Matrix | Rationale | Reported Changes with Miglustat |
| Cholestane-3β,5α,6β-triol (C-triol) | Plasma/Serum | An oxysterol formed from excess cholesterol, reflecting the primary metabolic defect.[5][6] | Levels are significantly higher in NPC patients and have been shown to correlate with disease severity.[4] |
| Neurofilament Light Chain (NfL) | Cerebrospinal Fluid (CSF), Plasma/Serum | A marker of neuro-axonal damage.[7] | Elevated in untreated NPC, reflecting ongoing neurodegeneration. |
| Total Tau (T-tau) | Cerebrospinal Fluid (CSF) | A protein released from damaged neurons.[8] | A pilot study showed that CSF T-tau levels decreased in patients who started miglustat treatment, suggesting a potential effect on axonal degeneration.[8] |
Alternative and Adjunctive Therapies for NPC
While miglustat is the only approved treatment specifically for the neurological manifestations of NPC in many regions, other therapies are emerging.[9][10]
Table 2: Comparison of Miglustat with Alternative/Adjunctive Therapies in NPC
| Treatment | Mechanism of Action | Key Efficacy Findings | Biomarker Insights |
| Miglustat | Substrate Reduction Therapy (Inhibits glucosylceramide synthase)[1] | Long-term data suggest stabilization of neurological disease in a significant portion of patients.[11][12] | Associated with potential reductions in CSF T-tau.[8] |
| Arimoclomol (Miplyffa) | Amplifies the heat shock response to improve lysosomal function.[13] | In a phase 2/3 trial, arimoclomol significantly reduced disease progression. In patients also receiving miglustat, arimoclomol led to disease stabilization.[13][14] | Clinical severity scales were the primary endpoints; specific biomarker data in relation to treatment response is emerging.[13] |
| Levacetylleucine (Aqneursa) | Modified amino acid targeting mitochondrial function.[15] | Approved for use in combination with miglustat, it has shown improvements in gait, sitting, stance, and speech.[9][15] | Clinical outcome measures were the primary focus of initial trials.[15] |
Biomarkers for Monitoring Miglustat Treatment in Gaucher Disease (GD)
Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[1][3] Miglustat is indicated for adults with mild to moderate type 1 GD for whom enzyme replacement therapy (ERT) is not suitable.[16][17]
Table 3: Key Biomarkers for Gaucher Disease
| Biomarker | Matrix | Rationale | Reported Changes with Miglustat |
| Chitotriosidase | Plasma/Serum | An enzyme secreted by activated macrophages (Gaucher cells).[13][18] | Decreases with effective therapy, though the response with miglustat can be less pronounced compared to ERT or eliglustat.[6][18] |
| CCL18/PARC | Plasma/Serum | A chemokine also secreted by Gaucher cells.[13] | Similar to chitotriosidase, levels decrease with treatment. |
| Glucosylsphingosine (Lyso-Gb1) | Plasma/Serum | A deacylated form of glucosylceramide, considered a sensitive and specific biomarker of disease burden.[19] | Decreases in response to therapy.[6] |
Alternative Therapies for Gaucher Disease
The mainstay of treatment for GD is enzyme replacement therapy (ERT). Another substrate reduction therapy, eliglustat, is also available.[20][21]
Table 4: Comparison of Miglustat with Alternative Therapies in Gaucher Disease (Type 1)
| Treatment | Mechanism of Action | Key Efficacy Findings | Biomarker Insights |
| Miglustat | Substrate Reduction Therapy (Inhibits glucosylceramide synthase)[1] | Can maintain clinical stability in patients switched from ERT.[22] | Shows a less pronounced reduction in chitotriosidase, CCL18, and glucosylsphingosine compared to ERT and eliglustat in treatment-naïve patients.[6] |
| Enzyme Replacement Therapy (ERT) (e.g., Imiglucerase) | Replaces the deficient glucocerebrosidase enzyme.[21] | Highly effective in reducing organomegaly and improving hematological parameters.[21] | Leads to significant reductions in chitotriosidase, CCL18, and glucosylsphingosine.[6] |
| Eliglustat | Substrate Reduction Therapy (Inhibits glucosylceramide synthase)[20] | More potent and specific inhibitor than miglustat, established as a first-line oral treatment for many patients.[3] | Demonstrates more robust and consistent reductions in biomarkers compared to miglustat.[3][6] |
Experimental Protocols
Quantification of Cholestane-3β,5α,6β-triol in Plasma by GC-MS
This method is adapted from Fobker et al. (2016).
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated C-triol).
-
Perform alkaline saponification to release esterified oxysterols.
-
Extract the lipids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and derivatize the sample to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Use a non-polar capillary column for separation.
-
Monitor specific ions for C-triol-TMS and the internal standard.
-
Quantify based on the ratio of the peak areas of the analyte to the internal standard against a calibration curve.
-
Neurofilament Light Chain (NfL) Quantification in CSF by ELISA
This protocol is based on commercially available ELISA kits.[20]
-
Sample Handling:
-
Collect CSF in polypropylene tubes and centrifuge to remove cells.
-
Store aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure:
-
Bring reagents and samples to room temperature.
-
Add standards, controls, and diluted CSF samples to the antibody-coated microplate wells.
-
Incubate to allow NfL to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, then wash and add a streptavidin-enzyme conjugate.
-
Incubate, then wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate NfL concentrations from the standard curve.
-
Total Tau (T-tau) Quantification in CSF by ELISA
This protocol is based on commercially available ELISA kits.[5][16]
-
Sample Handling:
-
Follow the same CSF collection and storage procedures as for NfL.
-
-
ELISA Procedure:
-
The procedure is similar to the NfL ELISA, using antibodies specific for total tau protein.
-
Add standards, controls, and CSF samples to the pre-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and read the absorbance.
-
Determine T-tau concentrations from the standard curve.
-
Chitotriosidase Activity Assay in Plasma/Serum
This fluorometric assay is based on commercially available kits.[1][7]
-
Sample Preparation:
-
Dilute plasma or serum samples in the provided assay buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using a fluorescent standard (e.g., 4-Methylumbelliferone).
-
Add diluted samples, positive control, and a blank to the microplate wells.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate chitotriosidase activity based on the standard curve and the reaction time.
-
Glucosylsphingosine (Lyso-Gb1) Quantification in Plasma by LC-MS/MS
This protocol is based on established mass spectrometry methods.[2]
-
Sample Preparation:
-
To a small volume of plasma, add an internal standard (e.g., deuterated lyso-Gb1).
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Use a suitable column (e.g., HILIC) for chromatographic separation.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for lyso-Gb1 and the internal standard.
-
Quantify based on the peak area ratio against a calibration curve.
-
Visualizing Pathways and Workflows
Caption: Miglustat's mechanism of action in the glycosphingolipid synthesis pathway.
Caption: General experimental workflow for biomarker validation.
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. translationalresearchcentre.com [translationalresearchcentre.com]
- 3. research4kids.ucalgary.ca [research4kids.ucalgary.ca]
- 4. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. memoinoncology.com [memoinoncology.com]
- 9. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating Biomarkers for Therapeutic Monitoring of Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionformedicine.com [precisionformedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. dovepress.com [dovepress.com]
- 16. Steps in Developing a Biomarker Validation Plan – Clinical Research Made Simple [clinicalstudies.in]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 19. tcd.ie [tcd.ie]
- 20. Understanding Plasma Lipidomics: An Introduction - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 21. mdpi.com [mdpi.com]
- 22. openaccessjournals.com [openaccessjournals.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Miglustat Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of miglustat hydrochloride, offering a step-by-step procedural guide to minimize risk and ensure regulatory compliance.
This compound, a synthetic analogue of D-glucose, is utilized in research for its inhibitory effects on glucosylceramide synthase. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that it can cause skin and eye irritation[1][2]. Therefore, adopting a cautious and standardized approach to its disposal is paramount.
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | N-Butyldeoxynojirimycin hydrochloride, NB-DNJ |
| CAS Number | 210110-90-0 |
| Primary Hazards | May cause skin and eye irritation[2]. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side shields, and a laboratory coat should be worn when handling the substance[1][2]. |
| Spill Cleanup | Absorb spills with an inert material, sweep up, and place in a suitable, sealed container for disposal. Avoid generating dust[1][2]. |
| Disposal Method | Transfer to a suitable, labeled container and arrange for collection by a specialized hazardous waste disposal company. Incineration at a licensed facility is a common method for pharmaceutical waste[1][3][4]. |
| Environmental Precautions | Avoid release into the environment. Do not discharge into drains or water courses[2][4]. |
Procedural Steps for Proper Disposal
Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps outline the recommended procedure for disposing of this compound waste.
1. Waste Segregation and Collection:
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be considered chemical waste.
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
2. Personal Protective Equipment (PPE):
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat[1][2].
3. Waste Transfer and Storage:
-
Secure Containment: Carefully transfer the collected waste into the designated waste container, minimizing the creation of dust or aerosols.
-
Proper Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Safe Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting collection by a certified waste disposal service.
4. Professional Disposal:
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations[1][4].
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, as part of your laboratory's safety and compliance documentation.
5. Emergency Procedures:
-
Spills: In the event of a spill, immediately contain the area. Wearing appropriate PPE, cover the spill with an absorbent material, sweep it up, and place it in the designated hazardous waste container. Clean the spill area thoroughly[1][2].
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. The disposal of all pharmaceutical waste is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA), making compliance with established protocols a legal and ethical obligation[3][5].
References
Standard Operating Procedure: Personal Protective Equipment for Handling Miglustat Hydrochloride
This document provides essential safety and logistical guidance for the proper handling and disposal of personal protective equipment (PPE) when working with Miglustat hydrochloride. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent active pharmaceutical ingredient (API). The primary routes of exposure are inhalation, ingestion, and skin contact. A thorough risk assessment should be conducted before any handling activities to determine the appropriate level of containment and personal protection required.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting. The level of protection may need to be escalated based on the specific procedure, quantity handled, and duration of exposure.
| Body Protection | Specification | Purpose |
| Protective Clothing | Disposable, solid-front lab coat or gown | Prevents contamination of personal clothing. |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for potent compounds. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powders or creating aerosols to prevent inhalation. |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most up-to-date and comprehensive safety information.
Procedural Guidance: Donning, Doffing, and Disposal
3.1. Donning Sequence (Putting On PPE)
-
Lab Coat/Gown: Put on a clean, disposable lab coat or gown. Fasten it completely.
-
Respirator: If required, perform a seal check for your N95 respirator or higher.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuff of the lab coat. Put on the second pair of gloves over the first.
3.2. Doffing Sequence (Taking Off PPE) The doffing sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Gown: Unfasten the lab coat and roll it away from your body, turning it inside out to contain any contamination. Dispose of it in the designated waste container.
-
Eye Protection: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
3.3. Disposal Plan All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, gowns, and other disposable items into a clearly labeled, sealed hazardous waste bag or container.
-
Storage: Store the waste container in a designated, secure area away from general lab traffic.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
PPE Workflow for Handling this compound
The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
